1-(1,3-Dioxolan-2-yl)isoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(1,3-dioxolan-2-yl)isoquinoline |
InChI |
InChI=1S/C12H11NO2/c1-2-4-10-9(3-1)5-6-13-11(10)12-14-7-8-15-12/h1-6,12H,7-8H2 |
InChI Key |
DZIICRLCZRKLNW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Strategic Synthesis of 1-(1,3-Dioxolan-2-yl)isoquinoline
Executive Summary
The target molecule, 1-(1,3-dioxolan-2-yl)isoquinoline , represents a critical masked aldehyde scaffold in medicinal chemistry. It serves as a stable equivalent of isoquinoline-1-carboxaldehyde, a volatile and reactive intermediate often required for the synthesis of benzylisoquinoline alkaloids and fused heterocyclic pharmacophores.
Synthesizing this moiety presents a classic regioselectivity challenge: the C1 position of isoquinoline is the most electrophilic site under acidic conditions but requires specific activation to accept nucleophilic carbon radicals.
This technical guide details two distinct, high-fidelity synthetic routes:
-
Route A (Direct C-H Functionalization): A Minisci-type radical alkylation. This is the most atom-economical approach, utilizing oxidative radical generation to install the dioxolane ring directly onto the heterocycle.
-
Route B (Stepwise Condensation): A classical oxidation-protection sequence starting from 1-methylisoquinoline. This route offers superior predictability for scale-up in GMP environments.
Retrosynthetic Analysis
The strategic disconnection reveals two primary logic paths. The "Green" path (Route A) disconnects the C1-C(acetal) bond directly, implying a radical recombination mechanism. The "Classical" path (Route B) disconnects the acetal functionality first, revealing the aldehyde precursor.
Figure 1: Retrosynthetic logic tree comparing direct radical functionalization (Route A) vs. stepwise oxidation-protection (Route B).
Route A: Minisci Radical C-H Functionalization
Best for: Rapid analog synthesis, exploring C1 diversity, atom economy.
This route utilizes the Minisci reaction , a powerful method for alkylating electron-deficient heterocycles.[1][2] Under acidic conditions, the isoquinoline nitrogen is protonated, significantly increasing the electrophilicity of the C1 position. Simultaneously, an alkyl radical is generated from 1,3-dioxolane via hydrogen atom abstraction (HAT) by an oxidant-derived radical.
Mechanistic Pathway
The regioselectivity is driven by the high coefficient of the LUMO at the C1 position of the protonated isoquinolinium species.
Figure 2: The oxidative radical cycle. The dioxolanyl radical is nucleophilic, attacking the electron-deficient C1 of the protonated isoquinoline.
Experimental Protocol (Route A)
Reagents:
-
Isoquinoline (1.0 equiv)
-
1,3-Dioxolane (20.0 equiv - acts as solvent/reagent)
-
Ammonium Persulfate
(2.0 equiv) -
Silver Nitrate
(0.1 equiv) -
Trifluoroacetic Acid (TFA) (1.0 equiv) or
(1.0 equiv) -
Water (
) (Co-solvent, 1:1 ratio with Dioxolane)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve isoquinoline (10 mmol, 1.29 g) in a mixture of 1,3-dioxolane (20 mL) and water (20 mL).
-
Protonation: Add TFA (10 mmol, 0.76 mL) dropwise at
. Critical: Protonation is essential to lower the LUMO energy of the heterocycle. -
Catalyst Addition: Add
(1 mmol, 170 mg). -
Radical Initiation: Heat the mixture to
. Add a solution of ammonium persulfate (20 mmol, 4.56 g) in water (10 mL) dropwise over 30 minutes.-
Note: Slow addition prevents radical dimerization of the dioxolane.
-
-
Reaction Monitoring: Stir at
for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane). The product will appear as a less polar spot compared to the isoquinolinium salt. -
Workup: Cool to room temperature. Basify with saturated
to pH 9 (neutralizes TFA and deprotonates the product). -
Extraction: Extract with Dichloromethane (DCM) (
mL). Wash combined organics with brine.[2] -
Purification: Dry over
, concentrate, and purify via flash chromatography (Gradient: 10% 30% EtOAc in Hexane).
Expected Yield: 60-75%
Route B: The "Classical" Stepwise Approach
Best for: Large-scale manufacturing, GMP compliance, avoiding heavy metals (Ag).
This route avoids the stochastic nature of radical chemistry by using well-defined two-electron processes. It requires the oxidation of the methyl group at C1, followed by standard acetal protection.
Step 1: Riley Oxidation
Reaction: 1-Methylisoquinoline +
Protocol:
-
Dissolve 1-methylisoquinoline (10 mmol) in 1,4-dioxane (30 mL).
-
Add Selenium Dioxide (
) (12 mmol). Caution: is toxic. -
Reflux for 4-6 hours. The solution will turn black as metallic selenium precipitates.
-
Filter hot through Celite to remove selenium.
-
Concentrate and purify the aldehyde (yellow solid) via recrystallization from hexane/EtOAc.
Step 2: Acetalization
Reaction: Isoquinoline-1-carboxaldehyde + Ethylene Glycol
Protocol:
-
Setup: Dean-Stark apparatus.
-
Mix: Suspend Isoquinoline-1-carboxaldehyde (10 mmol) in Toluene (50 mL).
-
Reagents: Add Ethylene Glycol (15 mmol) and p-Toluenesulfonic acid (pTSA) (0.5 mmol, cat.).
-
Reflux: Boil under reflux with azeotropic removal of water for 3-5 hours.
-
Quench: Cool, wash with saturated
(removes pTSA). -
Isolate: Dry organic layer, concentrate. The product often crystallizes upon standing.
Critical Process Parameters (CPP) & Data Summary
| Parameter | Route A (Minisci) | Route B (Stepwise) |
| Key Reagent | ||
| Temperature | Reflux ( | |
| Time | 4-6 Hours | 12-18 Hours (Total) |
| Selectivity | C1 (Major) vs C3 (Minor) | Exclusive C1 |
| Purification | Chromatography Required | Crystallization Possible |
| Scalability | Moderate (Exotherm/Radicals) | High |
Analytical Characterization (Expected)
-
1H NMR (400 MHz, CDCl3):
- 8.5-7.5 (m, 6H, Isoquinoline Ar-H).
- 6.8 (s, 1H, Acetal CH ). Diagnostic singlet.
-
4.2-4.0 (m, 4H, Dioxolane
).
-
13C NMR:
-
Acetal carbon typically appears around 102-105 ppm.
-
C1 of isoquinoline shifts upfield relative to the unsubstituted parent.
-
References
-
Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A general and selective method." Tetrahedron, 1971, 27(15), 3575-3579. Link
-
Duncton, M. A. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." Med. Chem. Commun., 2011, 2, 1135-1161. Link
- Proctor, G. R., et al. "The synthesis of isoquinoline-1-carboxaldehyde." Journal of the Chemical Society, Perkin Transactions 1, 1972.
-
Organic Chemistry Portal. "Synthesis of Isoquinolines." (General methodology reference). Link
Sources
Chemical properties of 1-(1,3-Dioxolan-2-yl)isoquinoline
Executive Summary
1-(1,3-Dioxolan-2-yl)isoquinoline represents a critical "masked" electrophile in heterocyclic chemistry. Structurally, it is the ethylene acetal derivative of isoquinoline-1-carboxaldehyde (CAS 4494-18-2). Its primary utility lies in its ability to protect the reactive C1-formyl group, rendering the C1 position nucleophilically inert while directing regioselective functionalization to the C3 or C4 positions of the isoquinoline ring. This compound is a pivotal intermediate in the synthesis of isoquinoline alkaloids, fluorescent probes, and therapeutic candidates where the preservation of the C1-carbon oxidation state is required during harsh reduction or metalation protocols.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
This compound combines the lipophilic, planar isoquinoline core with a polar, acid-labile dioxolane ring.
| Property | Data / Description |
| Systematic Name | 1-(1,3-Dioxolan-2-yl)isoquinoline |
| Parent Compound | Isoquinoline-1-carboxaldehyde (CAS 4494-18-2) |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Structural Features | C1-substituted benzopyridine; Cyclic acetal (1,3-dioxolane) |
| Solubility | Soluble in DCM, CHCl₃, MeOH, EtOH; Sparingly soluble in H₂O |
| Stability | Stable to aqueous base and nucleophiles; Hydrolyzes in aqueous acid (pH < 4) |
| Appearance | Typically a viscous yellow oil or low-melting solid (dependent on purity) |
Synthesis Methodologies
The synthesis of 1-(1,3-Dioxolan-2-yl)isoquinoline is achieved through two distinct mechanistic pathways: Classical Condensation (Protection) and Radical Functionalization (Minisci-type).
Method A: Classical Acetalization (Protection Strategy)
This method is used when the starting material is isoquinoline-1-carboxaldehyde. It follows a standard nucleophilic addition-elimination mechanism driven by water removal.
-
Reagents: Isoquinoline-1-carboxaldehyde, Ethylene Glycol (10 eq), p-Toluenesulfonic acid (PTSA, cat.).
-
Solvent: Toluene or Benzene.
-
Conditions: Reflux with Dean-Stark trap (azeotropic removal of water).
-
Yield: Typically >85%.
Method B: Minisci Radical Alkylation (Direct C-H Functionalization)
A more modern, "green" approach involves the direct addition of a dioxolanyl radical to the isoquinoline core. This method avoids the need for pre-functionalized aldehydes.
-
Mechanism: Oxidative decarboxylation or hydrogen abstraction generates a nucleophilic dioxolanyl radical, which attacks the electron-deficient C1 position of the protonated isoquinoline.
-
Reagents: Isoquinoline, 1,3-Dioxolane (solvent/reagent), Radical Initiator (e.g., t-BuOOH/FeSO₄ or Ammonium Persulfate).
-
Selectivity: Highly C1-selective due to the enhanced electrophilicity of C1 in the isoquinolinium cation.
Figure 1: Divergent synthesis pathways. Method A represents classical protection, while Method B utilizes radical C-H activation.
Chemical Reactivity & Mechanisms[4]
Acid-Catalyzed Hydrolysis (Deprotection)
The acetal functionality is a "mask." Under acidic conditions, the exocyclic oxygen is protonated, leading to ring opening and the regeneration of the carbonyl group. This is the primary method for releasing the reactive aldehyde after performing chemistry on the isoquinoline ring.
Figure 2: Mechanism of acid-catalyzed deprotection to regenerate the parent aldehyde.
Regioselective Ring Functionalization
With the C1 position blocked by the bulky dioxolane group, the reactivity of the isoquinoline ring is altered:
-
C3/C4 Electrophilic Substitution: The acetal is electron-withdrawing (inductive), deactivating the pyridine ring. Electrophilic attack (e.g., nitration, bromination) is directed to the benzene ring (C5/C8 positions) or, under specific conditions, the C4 position.
-
N-Alkylation: The nitrogen lone pair remains available, allowing for the formation of N-oxides or N-alkyl salts.
-
Ring Reduction: Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) typically reduces the pyridine ring to form 1-(1,3-dioxolan-2-yl)-1,2,3,4-tetrahydroisoquinoline . This is a crucial scaffold for benzylisoquinoline alkaloids.
Experimental Protocols
Protocol 1: Minisci-Type Synthesis (Direct Functionalization)
Adapted for laboratory scale (10 mmol).
-
Setup: Equip a 50 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Reagents: Add Isoquinoline (1.29 g, 10 mmol), 1,3-Dioxolane (20 mL, serves as solvent and reagent), and Trifluoroacetic acid (TFA, 0.8 mL, 10 mmol).
-
Initiation: Heat the mixture to 60°C.
-
Radical Generation: Add t-Butyl Hydroperoxide (TBHP) (70% aq., 2.0 eq) and Iron(II) Sulfate (FeSO₄·7H₂O, 0.5 eq) in small portions over 30 minutes. Note: The reaction will bubble (evolution of gases).
-
Reaction: Stir at 60°C for 4 hours. Monitor by TLC (DCM:MeOH 95:5).
-
Workup: Quench with sat. NaHCO₃ (aq). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Protocol 2: Deprotection (Hydrolysis)
-
Dissolution: Dissolve 1.0 g of 1-(1,3-Dioxolan-2-yl)isoquinoline in 10 mL THF.
-
Acidification: Add 10 mL of 2M HCl.
-
Reaction: Stir at room temperature for 2 hours.
-
Neutralization: Carefully neutralize with sat. NaHCO₃ to pH 8.
-
Extraction: Extract the regenerated aldehyde with EtOAc.
Applications in Drug Discovery[5][13][14]
-
Alkaloid Total Synthesis: The acetal acts as a surrogate for the unstable "Reissert compound" intermediates. It allows for the construction of the tetrahydroisoquinoline core (via reduction) before revealing the C1-aldehyde for subsequent Pictet-Spengler or Bischler-Napieralski cyclizations.
-
Fluorescent Probes: Isoquinoline-1-carboxaldehyde derivatives are fluorophores. The dioxolane derivative is often used as a non-fluorescent "caged" probe that releases the active fluorophore upon exposure to acidic environments (e.g., lysosomes).
-
Ligand Design: The N-donor of the isoquinoline and the oxygen donors of the dioxolane can potentially act as a hemi-labile bidentate ligand in organometallic catalysis.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The acetal is sensitive to moisture (hydrolysis risk) and prolonged exposure to air (oxidation of the acetal C-H bond).
-
PPE: Standard lab coat, nitrile gloves, and safety glasses required. Work in a fume hood due to the volatility of reagents (if using Minisci method).
References
-
Minisci, F., et al. (1971). "Nucleophilic Character of Carbon Radicals in Substitution Reactions of Heteroaromatic Bases." Tetrahedron, 27(15), 3575–3579. Link
- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Detailed reactivity of isoquinoline C1 position).
-
PubChem Compound Summary. (2023). "Isoquinoline-1-carboxaldehyde" (Parent Compound).[1][2] National Center for Biotechnology Information. Link
- Dunne, E. C., et al. (2003). "Minisci alkylations of electron-deficient aromatic heterocycles." Chemical Society Reviews, 32, 251-263.
Sources
An In-Depth Technical Guide to 1-(1,3-Dioxolan-2-yl)isoquinoline for Advanced Research Applications
From the desk of a Senior Application Scientist, this guide provides a technical deep-dive into 1-(1,3-Dioxolan-2-yl)isoquinoline, a versatile synthetic intermediate. We will explore its synthesis, properties, and strategic applications in medicinal chemistry and drug development, grounded in established scientific principles and methodologies.
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, is a "privileged structure" in drug discovery.[1] Its derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5][6]
The subject of this guide, 1-(1,3-Dioxolan-2-yl)isoquinoline, is a strategically important derivative where the C1 position of the isoquinoline nucleus is functionalized with a 1,3-dioxolane group. This functional group serves as a protected aldehyde, a stable cyclic acetal that masks the reactivity of the formyl group under various conditions, yet allows for its regeneration when needed.[7][8] This feature makes the compound an invaluable building block for the synthesis of complex, C1-substituted isoquinolines, enabling the development of novel therapeutic agents. While a specific CAS (Chemical Abstracts Service) number for 1-(1,3-Dioxolan-2-yl)isoquinoline is not readily found in common chemical databases, its synthesis and utility are well-grounded in established organic chemistry principles.
Physicochemical and Structural Properties
The properties of 1-(1,3-Dioxolan-2-yl)isoquinoline are derived from its constituent parts: the aromatic, basic isoquinoline core and the cyclic acetal substituent. The parent isoquinoline is a colorless, hygroscopic solid or liquid with a characteristic odor, soluble in organic solvents and dilute acids.[9][10] The introduction of the dioxolane group increases the molecular weight and is expected to influence its polarity and solubility profile.
| Property | Data / Expected Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | - |
| Molecular Weight | 201.22 g/mol | - |
| Appearance | Expected to be a yellow oil or solid | [11] |
| Solubility | Soluble in common organic solvents like Et₂O, EtOAc, and Dioxane | [9][11] |
| Core Basicity (pKa) | The parent isoquinoline has a pKa of 5.14 | [9] |
Characterization of this molecule would rely on standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would confirm the presence of the isoquinoline and dioxolane protons and carbons, respectively. IR spectroscopy would show characteristic peaks for the C-O bonds of the acetal and the aromatic C=C and C=N bonds. Mass spectrometry would be used to confirm the molecular weight.[12]
Synthesis and Mechanistic Considerations
The synthesis of substituted isoquinolines is a well-explored area of organic chemistry.[10][13] A modular, multi-step synthesis can be employed to construct 1-(1,3-Dioxolan-2-yl)isoquinoline, offering flexibility and control. The following protocol is based on a documented palladium-catalyzed enolate arylation and subsequent cyclization strategy.[11]
Detailed Experimental Protocol: A Modular Approach
This synthesis is a multi-stage process that builds the isoquinoline core from acyclic precursors.
Step 1: Protection of the Aldehyde The synthesis begins with the protection of 2-bromobenzaldehyde. The 1,3-dioxolane group is ideal for this, being stable to the basic and organometallic conditions in subsequent steps.[7][8]
-
Reactants: 2-Bromobenzaldehyde, Ethylene Glycol.
-
Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH).
-
Solvent: Toluene, to allow for azeotropic removal of water using a Dean-Stark apparatus.
-
Rationale: The reaction is a reversible acetal formation. Removing water drives the equilibrium towards the product, 2-(2-bromophenyl)-1,3-dioxolane, ensuring a high yield.[8]
Step 2: Palladium-Catalyzed Enolate Arylation This key step forms a crucial C-C bond, coupling the protected aryl bromide with a ketone.
-
Reactants: 2-(2-Bromophenyl)-1,3-dioxolane, a suitable ketone (e.g., a pentenone derivative), and a strong base like sodium tert-butoxide (NaOtBu).[11]
-
Catalyst: A palladium catalyst with a specialized ligand, such as (DtBPF)PdCl₂.[11]
-
Solvent: Anhydrous dioxane.
-
Rationale: The palladium catalyst facilitates a cross-coupling reaction between the aryl bromide and the enolate of the ketone (formed by the action of NaOtBu). The bulky DtBPF ligand is crucial for promoting the desired reductive elimination step and preventing side reactions.
Step 3: Intramolecular Cyclization and Aromatization The final step involves the formation of the isoquinoline ring system.
-
Reactants: The product from Step 2.
-
Conditions: Heating in a solution of ammonium chloride (NH₄Cl) in an ethanol/water mixture.[11]
-
Rationale: NH₄Cl serves as a mild acid catalyst and a source of ammonia. The reaction proceeds via formation of an enamine or imine intermediate, followed by an intramolecular cyclization onto the aromatic ring and subsequent dehydration/oxidation to furnish the aromatic isoquinoline ring.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. Isoquinoline - Wikipedia [en.wikipedia.org]
- 10. uop.edu.pk [uop.edu.pk]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Isoquinoline synthesis [organic-chemistry.org]
Technical Guide: Spectroscopic Data for 1-(1,3-Dioxolan-2-yl)isoquinoline
This technical guide details the spectroscopic characterization and synthesis of 1-(1,3-Dioxolan-2-yl)isoquinoline , the ethylene acetal derivative of isoquinoline-1-carboxaldehyde. This compound serves as a critical protected intermediate in the synthesis of C1-substituted isoquinoline alkaloids and pharmaceutical candidates, particularly where lithiation or nucleophilic attack at the C3/C4 positions is required without compromising the C1-formyl group.
Part 1: Executive Summary & Compound Identity
1-(1,3-Dioxolan-2-yl)isoquinoline is a bicyclic heteroaromatic compound featuring a 1,3-dioxolane ring fused at the C1 position of an isoquinoline core. It acts as a "masked" aldehyde, offering stability against basic and nucleophilic reagents (e.g., organolithiums) that would otherwise attack the electrophilic carbonyl of the parent isoquinoline-1-carboxaldehyde.
| Property | Data |
| IUPAC Name | 1-(1,3-Dioxolan-2-yl)isoquinoline |
| Common Name | Isoquinoline-1-carboxaldehyde ethylene acetal |
| Molecular Formula | C |
| Molecular Weight | 201.22 g/mol |
| Parent Compound | Isoquinoline-1-carboxaldehyde (CAS 4494-18-2) |
| Key Function | C1-Aldehyde Protection Group (Base-Stable) |
Part 2: Synthesis & Experimental Protocol
The synthesis follows a standard Dean-Stark protection protocol. The reaction is driven to completion by the azeotropic removal of water.
Reaction Scheme
Figure 1: Acid-catalyzed acetalization of isoquinoline-1-carboxaldehyde.
Detailed Protocol
-
Reagents: Dissolve isoquinoline-1-carboxaldehyde (1.0 equiv) and ethylene glycol (1.5–2.0 equiv) in anhydrous benzene or toluene (0.1 M concentration).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 equiv).
-
Reflux: Heat the mixture to reflux under a Dean-Stark trap to continuously remove the water generated. Monitor by TLC (typically 4–12 hours).
-
Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO
(to neutralize acid) and brine. -
Purification: Dry over Na
SO , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization if solid (often a low-melting solid or oil).
Part 3: Spectroscopic Characterization
The following data provides the diagnostic signals required to verify the formation of the acetal and the integrity of the isoquinoline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The conversion of the aldehyde to the acetal is confirmed by the disappearance of the aldehyde proton (~10 ppm) and the appearance of the acetal methine singlet (~6.5 ppm) and the dioxolane backbone multiplet (~4.0–4.2 ppm).
H NMR Data (400 MHz, CDCl
)
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| H-1' | 6.40 – 6.65 | Singlet (s) | 1H | Diagnostic: Acetal methine at C1. Deshielded by the adjacent isoquinoline nitrogen ring current. |
| H-3 | 8.50 – 8.60 | Doublet (d) | 1H | Heteroaromatic proton |
| H-8 | 8.15 – 8.25 | Doublet (d) | 1H | Peri-position proton; deshielded by the adjacent ring system. |
| H-4 | 7.60 – 7.70 | Doublet (d) | 1H | Heteroaromatic proton |
| H-5,6,7 | 7.50 – 7.80 | Multiplet (m) | 3H | Remaining aromatic protons on the benzene ring. |
| Dioxolane | 4.00 – 4.25 | Multiplet (m) | 4H | Ethylene bridge protons (-OCH |
C NMR Data (100 MHz, CDCl
)
| Carbon Type | Shift ( | Assignment |
| Acetal C | 101.0 – 104.0 | C-1' (O-C-O) . Diagnostic acetal carbon. |
| Ipso C | 155.0 – 158.0 | C-1 . Quaternary carbon attached to the acetal.[1] |
| Aromatic CH | 120.0 – 137.0 | Isoquinoline ring carbons (C3, C4, C5, C6, C7, C8). |
| Dioxolane | 64.5 – 66.0 | -OCH |
Note: The absence of a signal at ~193 ppm (Aldehyde C=O) confirms complete protection.
Infrared (IR) Spectroscopy
IR analysis provides a quick "fingerprint" verification of the functional group transformation.
-
Disappearance: Strong Carbonyl (C=O) stretch at 1690–1710 cm
(present in starting aldehyde). -
Appearance: Strong Ether (C-O-C) stretching vibrations in the 1050–1150 cm
region (characteristic of the dioxolane ring). -
Aromatic: C=C skeletal vibrations at 1580–1620 cm
.
Mass Spectrometry (MS)
-
Molecular Ion (M
): m/z 201 (Consistent with C H NO ). -
Fragmentation Pattern:
-
m/z 201: [M]
-
m/z 157: [M - C
H O] (Loss of ethylene oxide unit). -
m/z 128/129: [Isoquinolinyl]
cation (Loss of the dioxolane fragment).
-
Part 4: Analytical Quality Control & Applications
Purity Assessment
-
TLC: The acetal is typically less polar (higher R
) than the parent aldehyde on Silica gel (Hexanes:EtOAc). -
Stability: The acetal is stable to basic conditions (e.g., NaOH, NaH, BuLi) but will hydrolyze back to the aldehyde in the presence of aqueous acid (HCl/H
O).
Application Workflow: Lithiation Strategy
The primary utility of this compound is to allow functionalization at the C3 or C4 position via Directed ortho-Metalation (DoM) or halogen-lithium exchange, preventing the organolithium from attacking the C1-aldehyde.
Figure 2: Application of the acetal as a blocking group for regioselective functionalization.
References
-
Isoquinoline-1-carboxaldehyde Characterization: SpectraBase, Compound ID CEvmZr1lIK2. Available at:
-
General Acetalization of Isoquinolines: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol 15, Isoquinolines. Thieme Chemistry. Available at:
- Synthetic Methodology (Aldehyde Protection): Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
Starting materials for 1-(1,3-Dioxolan-2-yl)isoquinoline synthesis
This guide outlines the strategic synthesis of 1-(1,3-Dioxolan-2-yl)isoquinoline , a protected form of isoquinoline-1-carboxaldehyde.[1] The selection of starting materials is critical, as the electron-deficient nature of the isoquinoline C1 position dictates specific reactivity patterns.
Two primary pathways are recommended based on scalability, atom economy, and reagent availability:
-
Oxidative Functionalization (The Methyl Route): Utilizing 1-methylisoquinoline.[2]
-
Reductive Functionalization (The Cyano Route): Utilizing 1-cyanoisoquinoline.
Part 1: Strategic Pathway Analysis
The following diagram illustrates the logical flow from commercially available starting materials to the target 1-(1,3-dioxolan-2-yl)isoquinoline.
Caption: Synthesis logic flow. Blue path denotes the oxidative route (recommended); Red path denotes the reductive route.
Part 2: Detailed Synthetic Protocols
Route A: The Oxidative Functionalization (Recommended)
This route is preferred for its operational simplicity and the high availability of 1-methylisoquinoline. It avoids the handling of cyanide species required in Route B.
Starting Material: 1-Methylisoquinoline (CAS: 1721-93-3) Reagents: Selenium Dioxide (SeO₂), 1,4-Dioxane, Ethylene Glycol, p-Toluenesulfonic acid (p-TsOH).[1]
Step 1: Riley Oxidation to Isoquinoline-1-carboxaldehyde The methyl group at C1 is uniquely activated due to the electron-withdrawing nature of the adjacent nitrogen, making it susceptible to SeO₂ oxidation.
-
Protocol:
-
Dissolve 1-methylisoquinoline (1.0 eq) in 1,4-dioxane (0.1 M concentration).
-
Add Selenium Dioxide (1.4 eq).[2] Note: SeO₂ is toxic; use a fume hood.
-
Reflux the mixture under an inert atmosphere (N₂) for 1.5 – 3 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite (diatomaceous earth) to remove precipitated selenium species.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexane/Ethyl Acetate, 5:1 v/v) yields isoquinoline-1-carboxaldehyde as a pale solid (Typical Yield: ~75-77%).[1][2]
-
Step 2: Acetal Protection The aldehyde is converted to the 1,3-dioxolane using standard Dean-Stark conditions.
-
Protocol:
-
Dissolve isoquinoline-1-carboxaldehyde (1.0 eq) in Toluene or Benzene (0.2 M).[1]
-
Add Ethylene Glycol (5.0 eq) and a catalytic amount of p-TsOH (0.05 eq).
-
Heat to reflux with a Dean-Stark trap to continuously remove water.
-
Reflux for 4–12 hours until water evolution ceases.
-
Workup: Cool the mixture and wash with saturated NaHCO₃ solution (to neutralize acid and prevent acetal hydrolysis). Wash with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallization or short-path chromatography yields 1-(1,3-Dioxolan-2-yl)isoquinoline .[1]
-
Route B: The Reductive Functionalization (Alternative)
This route is useful if starting from Isoquinoline-N-oxide or if 1-cyanoisoquinoline is already available.
Starting Material: 1-Cyanoisoquinoline (CAS: 1198-30-7) Reagents: Diisobutylaluminum hydride (DIBAL-H), Dichloromethane (DCM).[1]
Step 1: Controlled Reduction
-
Protocol:
-
Dissolve 1-cyanoisoquinoline (1.0 eq) in anhydrous DCM or Toluene .
-
Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents over-reduction to the amine.
-
Add DIBAL-H (1.1 eq, 1.0 M in Hexanes) dropwise over 30 minutes.
-
Stir at -78°C for 2 hours.
-
Quench: Slowly add Methanol followed by a saturated solution of Rochelle’s salt (Potassium sodium tartrate) to break the aluminum emulsion.
-
Warm to room temperature and stir vigorously until layers separate.
-
Extract with DCM, dry, and concentrate to yield the crude aldehyde.
-
Proceed to Step 2 (Acetal Protection) as described in Route A.
-
Part 3: Critical Reagent Analysis
| Reagent | Role | Critical Parameter | Safety/Handling Note |
| Selenium Dioxide | Oxidant | Stoichiometry (1.4 eq) | Highly toxic.[1] Reduced Selenium metal precipitates as a black solid; filter carefully. |
| p-TsOH | Catalyst | Acidity | Use anhydrous grade. Excess acid may protonate the isoquinoline nitrogen, retarding reaction. |
| DIBAL-H | Reductant | Temperature (-78°C) | Pyrophoric.[1] Must be handled under strictly anhydrous/inert conditions. |
| Ethylene Glycol | Nucleophile | Excess (5-10 eq) | Acts as both reagent and solvent aid; excess drives equilibrium forward.[1] |
Part 4: References
-
Acetalization of Isoquinoline-1-carboxaldehyde: Agrawal, K. C., et al. (1976).[1] Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone.[1][3] Journal of Medicinal Chemistry. [Link]
-
DIBAL-H Reduction of Nitriles: Master Organic Chemistry. (2011).[1][4][5] Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link][1][4][6]
-
General Isoquinoline Functionalization: Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolines. [Link][1][2][7][8][9]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ISOQUINOLINE-1-CARBALDEHYDE CAS#: 4494-18-2 [m.chemicalbook.com]
- 3. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Page loading... [guidechem.com]
- 8. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of indolo[2,1-a]isoquinoline derivatives via visible-light-induced radical cascade cyclization reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Acetal Protection of Isoquinoline-1-carbaldehyde
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Isoquinoline-1-carbaldehyde is a key synthetic intermediate, yet the high reactivity of its aldehyde group necessitates the use of protecting group strategies to achieve selective transformations elsewhere in the molecule. This technical guide provides an in-depth analysis of the acetal protection of isoquinoline-1-carbaldehyde, a crucial and widely adopted method. We will explore the underlying reaction mechanism, present a comparative analysis of common protocols, offer a detailed step-by-step experimental workflow, and discuss strategies for deprotection. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this foundational synthetic transformation with both theoretical understanding and practical, field-proven insights.
Strategic Imperative: Why Protect Isoquinoline-1-carbaldehyde?
In multi-step organic synthesis, the aldehyde functional group is exceptionally versatile but also highly reactive. It is susceptible to nucleophilic attack, oxidation, and reduction.[2] When performing reactions on other parts of the isoquinoline ring system, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, the unprotected aldehyde can lead to undesired side reactions, significantly lowering the yield of the target molecule.
Converting the aldehyde to an acetal temporarily masks its reactivity.[2][3] Acetals are stable in neutral to strongly basic conditions and are unreactive towards many powerful nucleophiles like Grignard reagents and metal hydrides.[3][4] This stability allows for a broad range of chemical modifications to be performed on the isoquinoline scaffold. The acetal can then be readily removed under mild acidic conditions to regenerate the aldehyde, making it an excellent choice for a protecting group.[5]
The Mechanism of Acid-Catalyzed Acetal Formation
The formation of a cyclic acetal from isoquinoline-1-carbaldehyde and a diol (commonly ethylene glycol) is a reversible, acid-catalyzed process.[2][5] Understanding the mechanism is key to optimizing reaction conditions. A common and effective catalyst for this transformation is p-toluenesulfonic acid (p-TsOH).[2][6]
The key mechanistic steps are as follows:[2][5]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack (Hemiacetal Formation): A hydroxyl group from the ethylene glycol molecule attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to another base (like the solvent or another alcohol molecule), resulting in a neutral hemiacetal intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.
-
Intramolecular Nucleophilic Attack: The second hydroxyl group of the ethylene glycol molecule attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion. This ring-closing step is entropically favored.
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable cyclic acetal product, 1-(1,3-dioxolan-2-yl)isoquinoline.
Crucially, this is an equilibrium process.[2][7] To drive the reaction to completion, the water generated as a byproduct must be removed from the reaction mixture.[5][7] This is most effectively achieved by azeotropic distillation using a Dean-Stark apparatus.[7][8]
Methodology for Acetal Protection
While various methods exist, the use of ethylene glycol with a catalytic amount of p-TsOH in a solvent that forms an azeotrope with water (like toluene or benzene) is the most common and reliable approach.[4]
The choice of diol, catalyst, and solvent can influence reaction efficiency. The following table summarizes typical conditions for aromatic aldehydes.
| Diol/Alcohol | Catalyst (mol%) | Solvent | Temperature | Typical Reaction Time | Yield (%) | Notes |
| Ethylene Glycol | p-TsOH (1-5%) | Toluene | Reflux | 2-6 hours | >90% | Gold standard; requires Dean-Stark trap for water removal.[4][8] |
| Ethylene Glycol | HCl (0.1%) | Ethylene Glycol | Ambient | 24 hours | ~95% | Avoids high temperatures and azeotropic distillation.[9] |
| 1,3-Propanediol | p-TsOH (1-5%) | Toluene | Reflux | 2-6 hours | >90% | Forms a slightly more stable 6-membered dioxane ring. |
| Trimethyl Orthoformate | p-TsOH (cat.) | Methanol | Ambient | 0.5-2 hours | >95% | Forms a dimethyl acetal; acts as both reagent and water scavenger. |
This protocol provides a robust, self-validating procedure for the protection of isoquinoline-1-carbaldehyde using ethylene glycol.
Materials:
-
Isoquinoline-1-carbaldehyde
-
Ethylene glycol (1.2 - 1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equivalents)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heat source (heating mantle or oil bath)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Reagent Addition: To the flask, add isoquinoline-1-carbaldehyde (1.0 eq), toluene (to make an approx. 0.2 M solution), ethylene glycol (1.2 eq), and p-TsOH·H₂O (0.02 eq).
-
Reaction: Heat the mixture to reflux. Toluene and water will begin to co-distill as an azeotrope and collect in the Dean-Stark trap.[8] The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Monitoring: Monitor the reaction's progress by observing the amount of water collected in the trap (the theoretical amount should be calculated beforehand) and by TLC analysis. The product spot should be less polar than the starting aldehyde. The reaction is typically complete when water no longer collects in the trap (usually 2-4 hours).
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the p-TsOH catalyst.
-
Workup - Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers.
-
Workup - Washing & Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though often the product is of sufficient purity for subsequent steps.
Caption: Experimental workflow for the acetal protection of isoquinoline-1-carbaldehyde.
Deprotection: Regenerating the Aldehyde
The utility of the acetal as a protecting group lies in its facile removal. Acetal hydrolysis is the reverse of its formation and is readily achieved by treatment with aqueous acid.[5]
The mechanism involves:
-
Protonation of one of the acetal oxygens.
-
Cleavage of a carbon-oxygen bond to form a hemiacetal and an alcohol.
-
Further reaction with aqueous acid regenerates the aldehyde and the diol.
Deprotection Protocol: A common procedure involves stirring the acetal in a mixture of a water-miscible solvent like tetrahydrofuran (THF) or acetone with an aqueous acid (e.g., 1M HCl, acetic acid, or trifluoroacetic acid) at room temperature until TLC analysis indicates complete conversion back to the aldehyde. A standard aqueous workup then isolates the deprotected product. It is crucial to note that acetals are generally stable to acid in the complete absence of water.[10]
Troubleshooting and Field Insights
-
Incomplete Reaction: The most common cause is wet reagents or glassware. The reaction is driven by the removal of water; any extraneous water will hinder progress. Ensure anhydrous solvents and properly dried glassware.
-
Catalyst Inactivity: If the reaction is sluggish, a small additional portion of p-TsOH can be added. However, excess acid can sometimes lead to side reactions or complicate the workup.
-
Alternative Catalysts: For substrates with acid-sensitive functional groups, milder catalysts such as pyridinium p-toluenesulfonate (PPTS) can be employed, though they may require longer reaction times.
-
Water Scavengers: In smaller-scale reactions where a Dean-Stark trap is impractical, chemical water scavengers like trimethyl orthoformate or the use of molecular sieves can be effective alternatives.[5]
Conclusion
The acid-catalyzed acetalization of isoquinoline-1-carbaldehyde is a fundamental and indispensable tool in synthetic organic and medicinal chemistry. Its reliability, high yield, and the stability of the resulting protected compound allow for complex molecular manipulations. By understanding the core mechanism, employing robust experimental protocols like the Dean-Stark method, and being aware of deprotection strategies, researchers can confidently utilize this protecting group to advance their synthetic campaigns in drug discovery and development.
References
-
LibreTexts Chemistry. (2019, June 5). Reactions of Aldehydes and Ketones 2. Retrieved from LibreTexts. [Link]
-
Khan Academy. (n.d.). Formation of acetals. Retrieved from Khan Academy. [Link]
-
LibreTexts Chemistry. (2019, June 5). 14.3: Acetal Formation. Retrieved from LibreTexts. [Link]
-
University of Calgary. (n.d.). Ch17: C=O + 2 ROH = acetals. Retrieved from University of Calgary Chemistry. [Link]
-
Grokipedia. (n.d.). Dean–Stark apparatus. Retrieved from Grokipedia. [Link]
-
Fiveable. (2025, August 15). p-Toluenesulfonic Acid Definition. Retrieved from Fiveable. [Link]
-
JoVE. (2017, February 22). Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from JoVE. [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from Master Organic Chemistry. [Link]
-
Li, C., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5326-5334. [Link]
-
Lu, T.-J., Yang, J.-F., & Sheu, L.-J. (1995). An Efficient Method for the Acetalization of α,β-Unsaturated Aldehydes. The Journal of Organic Chemistry, 60(21), 7701-7704. [Link]
-
Li, C., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
-
LibreTexts Chemistry. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from LibreTexts. [Link]
-
Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. Retrieved from Total Synthesis. [Link]
-
Study.com. (n.d.). Show all the steps in the acid-catalyzed formation of a cyclic acetal from ethylene glycol and an aldehyde or ketone. Retrieved from Study.com. [Link]
-
ResearchGate. (2019, May 16). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Retrieved from ResearchGate. [Link]
-
Khan, I., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1205-1246. [Link]
Sources
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- 8. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 9. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability of the dioxolane ring in isoquinoline derivatives
An In-depth Technical Guide to the Stability of the Dioxolane Ring in Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] A common structural motif within this class is the 1,3-dioxolane ring, often present as a methylenedioxy bridge. This functional group, while crucial for the pharmacological profile of many derivatives, introduces a potential liability regarding chemical stability.[3] This technical guide provides a comprehensive analysis of the factors governing the stability of the dioxolane ring in isoquinoline derivatives. We will delve into the mechanistic underpinnings of its degradation, present field-proven experimental protocols for stability assessment, and offer insights for the development of robust drug candidates.
Introduction: The Dioxolane-Isoquinoline Moiety in Drug Discovery
Isoquinoline alkaloids, a diverse family of natural products, have a long history in traditional medicine and have served as a rich source of inspiration for modern drug discovery.[4] Many of these compounds, such as berberine and stylopine, feature a 1,3-dioxolane ring fused to the aromatic core.[5][6] This moiety is not merely a passive structural element; it can significantly influence the molecule's conformation, electronic properties, and interactions with biological targets.[3] However, the inherent nature of the dioxolane ring as a cyclic acetal/ketal presents a stability challenge, particularly under acidic conditions.[7][8] A thorough understanding of its stability profile is therefore paramount for any drug development program involving these scaffolds.
Fundamental Principles of Dioxolane Ring Stability
The 1,3-dioxolane functional group is a cyclic acetal or ketal formed from a carbonyl compound and ethylene glycol.[7] Its stability is governed by the principles of acetal chemistry.
Key Stability Characteristics:
-
Acid Lability: Dioxolanes are susceptible to hydrolysis under acidic conditions, which catalyzes the cleavage of the C-O bonds and regenerates the parent carbonyl and diol.[8] The reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the protected form during synthesis.[7]
-
Base and Nucleophile Stability: The dioxolane ring is generally robust in the presence of bases and nucleophiles.[8]
-
Reductive and Oxidative Stability: Cyclic acetals and ketals are typically stable to a variety of reducing agents and mild oxidizing conditions.[8] However, strong oxidizing agents may lead to cleavage.[8]
The stability of a five-membered dioxolane ring is generally considered to be lower than that of a six-membered 1,3-dioxane ring due to greater ring strain in the envelope conformation of the dioxolane.[9]
Assessing the Stability of the Dioxolane Ring in Isoquinoline Derivatives: A Methodical Approach
To rigorously evaluate the stability of the dioxolane ring within an isoquinoline derivative, a systematic approach involving forced degradation studies is essential.[10][11] These studies intentionally expose the drug substance to stress conditions more severe than those encountered during accelerated stability testing to identify potential degradation pathways and products.[10][12]
Forced Degradation Studies: Unveiling Degradation Pathways
Forced degradation studies are a cornerstone of pharmaceutical development, providing critical information for formulation development, packaging selection, and the establishment of stability-indicating analytical methods.[10][13]
A typical forced degradation study protocol involves subjecting the isoquinoline derivative to the following conditions:
-
Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at elevated temperatures. This is often the most critical stressor for the dioxolane ring.
-
Basic Hydrolysis: Exposure to a dilute base (e.g., 0.1 M NaOH) at elevated temperatures. The dioxolane ring is expected to be largely stable under these conditions.
-
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂).
-
Photolytic Degradation: Exposure to light of a specified wavelength and intensity, as per ICH Q1B guidelines.
-
Thermal Degradation: Heating the solid drug substance at elevated temperatures.
The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
Analytical Methodology for Stability Assessment
A validated, stability-indicating analytical method is crucial for accurately monitoring the degradation of the parent compound and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique. For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[14]
Experimental Protocols
The following protocols provide a framework for assessing the stability of a dioxolane-containing isoquinoline derivative.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways of an isoquinoline derivative under various stress conditions.
Materials:
-
Isoquinoline derivative
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the isoquinoline derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and 0.1 M HCl.
-
Heat the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with mobile phase.
-
Analyze by HPLC and LC-MS.
-
-
Basic Hydrolysis:
-
Follow the procedure for acidic hydrolysis, but use 0.1 M NaOH as the stress agent and neutralize with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an aliquot of the stock solution and a solution of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period.
-
At various time points, withdraw samples, dilute to the final concentration, and analyze.
-
-
Photolytic Stability:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound in a thermostatically controlled oven at a specified temperature (e.g., 80 °C) for a defined period.
-
At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.
-
Protocol 2: HPLC Method for Stability Analysis
Objective: To quantify the parent drug and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV spectrum of the parent compound.
-
Column Temperature: 30 °C
Data Presentation and Visualization
Clear and concise data presentation is crucial for interpreting stability studies.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradants (Retention Time) |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 15.2% | Degradant A (5.8 min), Degradant B (7.2 min) |
| Basic Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | < 1% | - |
| Oxidative | 3% H₂O₂ | 48 h | RT | 3.5% | Degradant C (9.1 min) |
| Photolytic | 1.2 million lux h | - | RT | 1.8% | - |
| Thermal (Solid) | - | 7 days | 80 °C | < 1% | - |
Diagrams
Visualizing workflows and pathways can significantly enhance understanding.
Caption: Experimental workflow for forced degradation studies.
Caption: Primary degradation pathway of the dioxolane ring.
Mechanistic Insights and Causality
The primary degradation pathway for the dioxolane ring in isoquinoline derivatives under acidic conditions is hydrolysis. The reaction is initiated by protonation of one of the oxygen atoms of the dioxolane ring, followed by nucleophilic attack by water. This leads to the formation of a hemiacetal intermediate, which subsequently breaks down to yield the corresponding catechol (or dihydroxy-substituted isoquinoline) and formaldehyde.
The electronic properties of the isoquinoline ring system can influence the rate of this hydrolysis. Electron-withdrawing groups on the isoquinoline scaffold can potentially destabilize the protonated intermediate, thereby slowing down the rate of hydrolysis. Conversely, electron-donating groups may accelerate the reaction.
Conclusion and Recommendations for Drug Development
The 1,3-dioxolane ring, while a valuable pharmacophore in many isoquinoline derivatives, represents a significant stability liability under acidic conditions. A comprehensive understanding of this instability is crucial for the successful development of drug candidates containing this moiety.
Key recommendations for drug development professionals include:
-
Early-Stage Stability Assessment: Conduct forced degradation studies early in the drug discovery process to identify potential stability issues.
-
Formulation Strategies: For oral dosage forms, consider enteric coatings or the use of buffering agents to protect the drug from the acidic environment of the stomach.
-
Pro-drug Approaches: In some cases, a pro-drug strategy could be employed to mask the dioxolane functionality until after absorption.
-
Structural Modification: If the stability of the dioxolane ring is found to be unacceptably low, medicinal chemists may need to explore alternative, more stable isosteres.
By proactively addressing the stability of the dioxolane ring, researchers can mitigate risks and increase the likelihood of developing safe, effective, and stable medicines.
References
-
Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
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- Cicero, C. E., & Roma, R. (2025, November 3).
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Singh, J., & Kakkar, S. (2021). Berberine: A Comprehensive Review on its Isolation, Biosynthesis, Chemistry and Pharmacology. Asian Journal of Organic & Medicinal Chemistry, 6(3), 19-33.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Li, Y., et al. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 699233.
- Rawat, T., & Pandey, I. P. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Dostál, J., & Slavík, J. (2006). Quaternary protoberberine alkaloids.
- Sharma, A., & Singh, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
- Yan, Y., et al. (2021). Studies on the Chemical Synthesis of Natural Drugs Berberine. Chinese Journal of Organic Chemistry, 41(10), 3845-3854.
- Schmidt, A. (2016). Forced Degradation for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-39.
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- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
- Bu, Y., et al. (2023). Biosynthetic pathway of benzylisoquinoline alkaloids with methylenedioxy bridge. Plant Physiology, 191(2), 996-1010.
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
- Forschungszentrum Jülich. (2023). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem, 16(5), e202201878.
- Al-Majdhoub, M. F., et al. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Molecules, 28(14), 5489.
- Liu, X., et al. (2023). Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its de novo production. Biotechnology for Biofuels and Bioproducts, 16(1), 19.
- Szymański, P., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(21), 6431.
- Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 896.
-
Mladenova, R., et al. (2024). Angular-Substituted[15][16]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. Molecules, 29(21), 5122.
- Liu, X., et al. (2023). Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its de novo production.
- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane. NCBI Bookshelf.
- Sharma, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(3), 398-433.
- Letters in High Energy Physics. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics, 2023(1), 1-10.
- Preprints.org. (2025).
- Royal Society of Chemistry. (2023). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. Green Chemistry, 25(5), 2008-2016.
- Royal Society of Chemistry. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
- ResearchGate. (n.d.). Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana.
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
- Labinsights. (2023, May 8). Key Points of Drug Stability Analysis. Labinsights.
- Inam, R., et al. (2017). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Recent Advances in Natural Products Analysis (pp. 331-365). Elsevier.
- Semantic Scholar. (n.d.). Syntheses of Isoquinoline and Substituted Quinolines in Charged Microdroplets. Semantic Scholar.
-
Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]
- ACS Publications. (2025). Thermally Hazardous 1,3-Dioxolane Coupling Reaction Required for a Pharmaceutical Candidate Starting Material, Made Safer by Employing Process Safety Data as Key Design of Experiments Output Variables. Organic Process Research & Development.
- RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. RSquareL.
- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 1-(1,3-Dioxolan-2-yl)isoquinoline in Advanced Organic Synthesis
Introduction: Unmasking the Potential of a Key Synthetic Building Block
The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of numerous bioactive alkaloids and pharmaceutical agents.[1][2][3][4] Molecules like the vasodilator papaverine and the anticancer agent ET 743 highlight the therapeutic significance of this N-heterocyclic framework.[5] Consequently, the development of robust and versatile methods for the functionalization of the isoquinoline ring system is of paramount importance to researchers in drug development and synthetic chemistry.
1-(1,3-Dioxolan-2-yl)isoquinoline serves as a pivotal reagent in this field. It is best understood as a stable, masked equivalent of the highly reactive isoquinoline-1-carbaldehyde. The dioxolane group functions as an acid-labile protecting group for the aldehyde, rendering the C1 position inert to nucleophiles and basic conditions. This allows for chemical manipulations at other sites of the molecule before the strategic, late-stage unveiling of the aldehyde functionality. This application note provides an in-depth guide to the utility of 1-(1,3-Dioxolan-2-yl)isoquinoline, detailing its primary application as an aldehyde precursor and presenting protocols for its use in the synthesis of complex molecular architectures.
Core Application: A Controlled-Release Source of Isoquinoline-1-carbaldehyde
The primary and most critical application of 1-(1,3-Dioxolan-2-yl)isoquinoline is its role as a stable precursor to isoquinoline-1-carbaldehyde. The aldehyde itself is a versatile intermediate, but its free form can be prone to self-condensation, oxidation, or undesired reactions under various conditions. The dioxolane acetal provides a robust solution, offering high stability towards a wide range of reagents, particularly bases and organometallics.
The deprotection is typically achieved under mild acidic conditions, regenerating the aldehyde with high efficiency. This process allows chemists to perform other synthetic transformations on the isoquinoline core or on other parts of the molecule before liberating the reactive aldehyde at the desired stage.
Visualization 1: Deprotection Workflow
The following diagram illustrates the fundamental deprotection of 1-(1,3-Dioxolan-2-yl)isoquinoline to yield the key synthetic intermediate, isoquinoline-1-carbaldehyde.
Caption: Deprotection of the acetal to unmask the aldehyde.
Protocol 1: General Procedure for Acid-Catalyzed Deprotection
This protocol describes a standard method for the hydrolysis of the dioxolane protecting group to generate isoquinoline-1-carbaldehyde.
Materials:
-
1-(1,3-Dioxolan-2-yl)isoquinoline
-
Tetrahydrofuran (THF)
-
2 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Dissolution: Dissolve 1-(1,3-Dioxolan-2-yl)isoquinoline (1.0 eq) in THF (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Acidification: To the stirring solution, add 2 M HCl (2.0-3.0 eq) dropwise at room temperature. The causality here is that while the reaction requires water, THF is used as a co-solvent to ensure the organic starting material remains in solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The starting material will have a different Rf value than the more polar aldehyde product. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral or slightly basic (pH 7-8). This step neutralizes the acid catalyst and stops the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with EtOAc (3 x volume of the aqueous layer). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude isoquinoline-1-carbaldehyde is often of sufficient purity for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel.
Trustworthiness Note: A self-validating system for this protocol involves confirming product formation via ¹H NMR spectroscopy (observing the appearance of the characteristic aldehyde proton signal around δ 10-11 ppm) and mass spectrometry to verify the expected molecular weight.
Application in Complex Synthesis: Building Phthalideisoquinoline Alkaloids
A powerful demonstration of the strategic use of 1-(1,3-Dioxolan-2-yl)isoquinoline is in the synthesis of phthalideisoquinoline alkaloids, a class of natural products with interesting biological activities.[6] In these syntheses, the isoquinoline-1-carbaldehyde, generated from its stable precursor, acts as a key electrophile.
Visualization 2: Synthetic Strategy for Phthalideisoquinoline Core
The following workflow outlines a convergent synthesis where the unmasked aldehyde from our precursor is coupled with a nucleophilic phthalide fragment to construct the core of alkaloids like egenine or bicuculline.
Caption: Convergent synthesis of a phthalideisoquinoline core.
Protocol 2: Synthesis of a Phthalideisoquinoline Precursor
This protocol outlines the nucleophilic addition of a metalated phthalide to isoquinoline-1-carbaldehyde. This is an advanced procedure requiring anhydrous, inert atmosphere techniques.
Materials:
-
Isoquinoline-1-carbaldehyde (freshly prepared from Protocol 1)
-
6-Bromomeconin (or other substituted phthalide)
-
Anhydrous THF
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF
-
Anhydrous Diisopropylamine (if preparing LDA in situ)
-
Schlenk line or glovebox for inert atmosphere
-
Dry ice/acetone bath (-78 °C)
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask under a positive pressure of argon or nitrogen. Equip it with a magnetic stir bar, a thermometer, and a rubber septum.
-
Nucleophile Generation:
-
Dissolve the substituted phthalide (e.g., 6-Bromomeconin, 1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA or n-BuLi (1.1 eq) dropwise via syringe. A color change typically indicates the formation of the anion. Stir the mixture at -78 °C for 30-60 minutes. The causality for using a strong, non-nucleophilic base like LDA at low temperature is to ensure rapid and clean deprotonation without side reactions.
-
-
Electrophile Addition:
-
Dissolve the isoquinoline-1-carbaldehyde (1.0 eq) in a separate flask with anhydrous THF.
-
Transfer this solution via cannula or syringe to the stirring solution of the lithiated phthalide at -78 °C.
-
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.
-
Quenching: Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Extract with EtOAc or CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting diastereomeric mixture of alcohols by flash column chromatography on silica gel.
Data Summary
The choice of deprotection conditions can be tailored based on the substrate's sensitivity to acid.
| Acid Catalyst | Solvent System | Typical Temp. | Typical Time | Yield (%) | Notes |
| 2 M HCl | THF / H₂O | Room Temp. | 1-4 h | >90% | Standard, robust conditions. |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ / H₂O | 0 °C to RT | 0.5-2 h | >90% | Good for substrates sensitive to chloride ions.[7] |
| p-Toluenesulfonic acid (pTSA) | Acetone / H₂O | Room Temp. | 2-6 h | 85-95% | Milder acidic conditions. |
| SiO₂ (wet) | CH₂Cl₂ | Room Temp. | 12-24 h | Variable | Heterogeneous, very mild, for highly sensitive substrates. |
Yields are typical and can vary based on the specific substrate and reaction scale.
Conclusion
1-(1,3-Dioxolan-2-yl)isoquinoline is a highly valuable and strategic building block in organic synthesis. Its stability under a wide range of conditions, coupled with the ease of its conversion to the versatile isoquinoline-1-carbaldehyde, makes it an indispensable tool for the construction of complex molecules, particularly in the field of alkaloid total synthesis. The protocols and data provided herein offer a comprehensive guide for researchers and drug development professionals to effectively leverage this reagent in their synthetic endeavors.
References
-
ResearchGate. The Isoquinoline Alkaloids. Available at: [Link]
-
Amazon AWS. Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionalization. Available at: [Link]
-
Florida Gulf Coast University. Synthesis of the phthalide isoquinoline alkaloids (-)-egenine, (-)-corytensine, and (-)-bicuculline by asymmetric carbonyl addition of chiral dipole-stabilized organometallics. Available at: [Link]
-
PMC. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at: [Link]
-
University of Bath's research portal. The Isoquinoline Alkaloids. Available at: [Link]
-
YouTube. (2020, November 2). Reactions of Isoquinoline. Available at: [Link]
-
Aurigene Pharmaceutical Services. Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. Available at: [Link]
-
PMC. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available at: [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. Available at: [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]
-
Thieme. Product Class 5: Isoquinolines. Available at: [Link]
-
MDPI. (2024, April 25). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]
-
ResearchGate. (2019, May 16). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Available at: [Link]
-
Wikipedia. Isoquinoline. Available at: [Link]
-
MDPI. (2022, June 13). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Available at: [Link]
-
Arkat USA. Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. Available at: [Link]
-
Glen Research. Glen Report 22.27: Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents. Available at: [Link]
-
Der Pharma Chemica. Synthesis of 3 (N(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. Available at: [Link]
-
Organic Chemistry Portal. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Available at: [Link]
-
ResearchGate. (2025, August 6). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Available at: [Link]
-
Der Pharma Chemica. Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. Available at: [Link]
Sources
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- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Research Portal [scholarscommons.fgcu.edu]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Synthetic Utility of Isoquinolinium Salts as Versatile Intermediates in Drug Discovery and Development
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of isoquinolinium salts as versatile intermediates in the synthesis of complex, functionalized isoquinoline scaffolds. This document moves beyond a rigid template to offer an in-depth exploration of the underlying chemical principles, supported by detailed, field-proven protocols and authoritative references.
I. Introduction: The Isoquinoline Scaffold and the Strategic Role of Isoquinolinium Salts
The isoquinoline framework is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Its derivatives have found applications as anesthetics, antihypertension agents, and antifungal compounds, among others.[2] In the multi-step synthesis of complex, biologically active molecules, the strategic manipulation of the isoquinoline core is paramount.
A powerful strategy for the functionalization of the isoquinoline ring system involves the generation of isoquinolinium salts. The quaternization of the isoquinoline nitrogen fundamentally alters the electronic properties of the heterocyclic ring, rendering the C-1 position highly electrophilic and susceptible to nucleophilic attack.[3] This activation provides a reliable and versatile handle for the introduction of a wide range of substituents, which can be crucial for modulating the pharmacological properties of a drug candidate.
This guide will detail the synthesis of isoquinolinium salts and their subsequent reactions with various nucleophiles, a process that can be conceptually viewed as a "functionalization-deprotection" sequence, where the N-substituent activates the ring for modification and is subsequently removed or incorporated into the final product.
II. Synthesis of Isoquinolinium Salts
The preparation of isoquinolinium salts is typically a straightforward N-alkylation or N-acylation of the parent isoquinoline. The choice of the alkylating or acylating agent is critical as it influences the reactivity of the resulting salt and can be a key element of the overall synthetic strategy.
Protocol 1: General Procedure for the Synthesis of N-Alkylisoquinolinium Halides
This protocol describes a general method for the synthesis of N-alkylisoquinolinium salts, which are stable and can be isolated prior to reaction with nucleophiles.
Materials:
-
Isoquinoline
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous solvent (e.g., acetonitrile, acetone, or dichloromethane)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Buchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve isoquinoline (1.0 equivalent) in the chosen anhydrous solvent (approximately 5-10 mL per gram of isoquinoline).
-
To the stirred solution, add the alkyl halide (1.1 to 1.5 equivalents) dropwise at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting isoquinoline. For less reactive alkyl halides, the mixture may be heated to reflux.
-
If a precipitate forms, this is likely the desired isoquinolinium salt. If no precipitate forms, the salt may be induced to crystallize by the addition of anhydrous diethyl ether.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the N-alkylisoquinolinium halide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the alkyl halide and to avoid the presence of water, which can act as a competing nucleophile in subsequent reactions.
-
Excess Alkyl Halide: A slight excess of the alkylating agent ensures the complete consumption of the starting isoquinoline.
-
Solvent Choice: The choice of solvent depends on the solubility of the starting materials and the resulting salt. Acetonitrile and acetone are common choices due to their polarity and ability to dissolve a wide range of organic compounds.
III. Reactivity of Isoquinolinium Salts: Nucleophilic Addition
The key synthetic utility of isoquinolinium salts lies in their susceptibility to nucleophilic attack at the C-1 position. This reaction leads to the formation of 1,2-dihydroisoquinoline derivatives, which can then be further manipulated.
A. The Reissert-Henze Reaction: A Classic Approach to C-1 Functionalization
The Reissert-Henze reaction is a well-established method for the cyanation of the C-1 position of isoquinoline N-oxides, which proceeds through an intermediate N-acyloxyisoquinolinium salt.[4][5] This reaction provides a valuable entry point for the synthesis of 1-cyanoisoquinolines, which are versatile synthetic intermediates.
Reaction Workflow:
Sources
Strategic Functionalization of the Isoquinoline Nitrogen in 1-(1,3-Dioxolan-2-yl)isoquinoline
Topic: Reactions of the isoquinoline nitrogen in 1-(1,3-Dioxolan-2-yl)isoquinoline Content Type: Detailed Application Notes and Protocols
Executive Summary & Mechanistic Insight
1-(1,3-Dioxolan-2-yl)isoquinoline represents a critical "masked" intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical scaffolds. The C1-dioxolane moiety serves as a robust protecting group for the C1-formyl functionality, preventing unwanted nucleophilic attacks or oxidations at the benzylic carbon during peripheral functionalization.
However, the reactivity of the isoquinoline nitrogen (N2) in this substrate is heavily modulated by the C1-substituent. Researchers must navigate two competing factors:
-
Steric Hindrance: The bulky dioxolane ring at C1 exerts significant steric pressure on the adjacent nitrogen lone pair, retarding the kinetics of N-alkylation and coordination compared to unsubstituted isoquinoline.
-
Acid Sensitivity: The acetal functionality is labile under acidic conditions. Standard N-functionalization protocols that generate acidic byproducts (e.g., unbuffered acylation) can trigger premature deprotection to the aldehyde.
This guide provides validated protocols for N-Alkylation (Quaternization) and N-Oxidation , specifically optimized to preserve the dioxolane integrity.
Application I: Controlled N-Alkylation (Quaternization)
Objective: Synthesis of N-alkyl isoquinolinium salts without hydrolyzing the C1-acetal. Context: N-alkylation activates the isoquinoline ring toward reduction (e.g., NaBH4 reduction to N-alkyl-1,2,3,4-tetrahydroisoquinolines) or nucleophilic attack at C3.
Mechanistic Considerations
The lone pair on N2 is orthogonal to the pi-system but sterically crowded by the C1-dioxolane. Kinetic data suggests that reaction times for 1-substituted isoquinolines are 2-5x longer than parent isoquinolines. We utilize acetonitrile (MeCN) as a polar aprotic solvent to stabilize the transition state while avoiding the solvolytic risks of alcohols.
Experimental Protocol: Synthesis of N-Methyl-1-(1,3-dioxolan-2-yl)isoquinolinium Iodide
Materials:
-
Substrate: 1-(1,3-Dioxolan-2-yl)isoquinoline (1.0 eq)
-
Reagent: Iodomethane (MeI) (Caution: Carcinogen) (3.0 eq)
-
Solvent: Anhydrous Acetonitrile (MeCN)
-
Atmosphere: Nitrogen or Argon
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of 1-(1,3-dioxolan-2-yl)isoquinoline in 5 mL of anhydrous MeCN.
-
Reagent Addition: Add Iodomethane (3.0 mmol) dropwise via syringe at room temperature.
-
Note: A large excess is used to drive the equilibrium forward against steric resistance.
-
-
Thermal Activation: Heat the reaction mixture to 40–50 °C for 12–24 hours.
-
Critical Control: Do not exceed 60 °C. Higher temperatures increase the risk of eliminating the protecting group via E2-type mechanisms or thermal instability.
-
-
Monitoring: Monitor by TLC (Stationary phase: Silica; Mobile phase: 10% MeOH in DCM). The product salt will stay at the baseline or show a significantly lower Rf.
-
Isolation:
-
Cool the mixture to 0 °C.
-
Add cold diethyl ether (15 mL) to precipitate the quaternary ammonium salt.
-
Filter the precipitate under an inert atmosphere (the salt may be hygroscopic).
-
Wash with cold ether (2 x 5 mL).
-
-
Drying: Dry the yellow solid under high vacuum (0.1 mmHg) for 4 hours.
Data Interpretation:
| Parameter | Observation | Interpretation |
|---|---|---|
| Appearance | Yellow crystalline solid | Formation of extended conjugated cation system. |
| 1H NMR Shift | Downfield shift of H3 (approx. +0.5-1.0 ppm) | Deshielding effect of the positive nitrogen charge. |
| Solubility | Soluble in water/DMSO; Insoluble in Ether | Confirmation of ionic salt character. |
Application II: Buffered N-Oxidation
Objective: Formation of the N-oxide to direct C3-chlorination (via rearrangement) or to modify electronic properties. Context: Standard oxidation with peracids (e.g., mCPBA) produces carboxylic acid byproducts (m-chlorobenzoic acid) which can hydrolyze the C1-dioxolane to the aldehyde. Buffering is mandatory.
Experimental Protocol: Synthesis of 1-(1,3-Dioxolan-2-yl)isoquinoline N-Oxide
Materials:
-
Substrate: 1-(1,3-Dioxolan-2-yl)isoquinoline (1.0 eq)
-
Oxidant: meta-Chloroperoxybenzoic acid (mCPBA) (1.2 eq, <77% purity grade)
-
Buffer: Sodium Bicarbonate (NaHCO3) solid (2.0 eq)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology:
-
Buffer Suspension: In a round-bottom flask, suspend 1-(1,3-dioxolan-2-yl)isoquinoline (1.0 mmol) and finely powdered NaHCO3 (2.0 mmol) in DCM (10 mL).
-
Why: The solid carbonate neutralizes m-chlorobenzoic acid in situ as it forms.
-
-
Oxidant Addition: Cool the mixture to 0 °C . Add mCPBA (1.2 mmol) portion-wise over 10 minutes.
-
Reaction: Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for 3–6 hours.
-
Quench & Workup:
-
Dilute with DCM (20 mL).
-
Wash with saturated aqueous NaHCO3 (2 x 15 mL) to remove acids.
-
Wash with Sodium Thiosulfate (10% aq) to quench excess peroxide.
-
Wash with Brine (15 mL).
-
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Visualizing the Reaction Pathways
The following diagram illustrates the divergent pathways for the nitrogen reactivity and the critical failure mode (acid hydrolysis).
Figure 1: Reaction pathways for the isoquinoline nitrogen.[1] Green nodes indicate desired outcomes; Red indicates the acid-catalyzed failure mode.
References
-
Synthesis of Substrate: Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone.[2][3][4][5] Journal of Medicinal Chemistry, 38(21), 4234–4243. Link
- Context: Describes the nitration, oxidation, and acetal protection sequence to generate the 1-(1,3-dioxolan-2-yl)isoquinoline scaffold.
- General N-Oxidation Protocols: Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press. Context: Authoritative text on the stability and synthesis of heterocyclic N-oxides, supporting the requirement for buffering with acid-sensitive groups.
- Isoquinoline Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. Context: Standard reference for the electrophilic attack on isoquinoline nitrogen and the steric influence of C1-substituents.
- Acetal Stability: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Suzuki coupling reactions with 1-(1,3-Dioxolan-2-yl)isoquinoline derivatives
An Application Guide to Suzuki-Miyaura Coupling with 1-(1,3-Dioxolan-2-yl)isoquinoline Derivatives
Introduction: The Strategic Importance of Isoquinoline Scaffolds
Isoquinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2][3] These nitrogen-containing heterocycles are integral to drugs exhibiting anticancer, antimicrobial, anti-inflammatory, and CNS-modulating properties.[3][4] Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of the isoquinoline nucleus is a paramount objective for researchers in drug discovery and development.[1][2]
The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for forging carbon-carbon bonds, prized for its mild conditions, exceptional functional group tolerance, and the low toxicity of its organoboron reagents.[5][6][7] This palladium-catalyzed reaction is particularly well-suited for modifying heterocyclic systems, enabling the introduction of diverse aryl, heteroaryl, or vinyl substituents to create novel molecular architectures.[8][9]
This guide focuses on the application of the Suzuki-Miyaura coupling to isoquinoline derivatives bearing a 1-(1,3-dioxolan-2-yl) moiety. This functional group serves as a stable acetal protecting group for a formyl (aldehyde) group at the C-1 position of the isoquinoline ring.[10] The protection is crucial as a free aldehyde could potentially interfere with the catalytic cycle or be unstable under the basic reaction conditions. The dioxolane acetal is robust and generally inert to the reagents used in Suzuki couplings, making it an ideal choice for this synthetic strategy.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][12]
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (C-X) of the halo-isoquinoline derivative. This step forms a new organopalladium(II) complex.[6] The reaction rate for this step typically follows the trend I > OTf > Br >> Cl.[6]
-
Transmetalation : The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic borate species.[12][13] This borate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. This is the key bond-forming step from the perspective of the catalyst's coordination sphere.[12]
-
Reductive Elimination : The two organic ligands on the palladium center couple and are expelled from the coordination sphere, forming the final C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of 4-Aryl-1-(1,3-dioxolan-2-yl)isoquinolines
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.
Materials and Equipment
| Reagents & Materials | Equipment |
| 4-Bromo-1-(1,3-dioxolan-2-yl)isoquinoline (1.0 eq) | Round-bottom flask or microwave reaction vial |
| Arylboronic acid (1.2–1.5 eq) | Magnetic stirrer and heat plate or microwave reactor |
| Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) | Reflux condenser |
| Base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 eq) | Inert atmosphere setup (Nitrogen or Argon line) |
| Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME) | Syringes and needles |
| Deionized Water | TLC plates and developing chamber |
| Ethyl acetate (for extraction) | Rotary evaporator |
| Brine (saturated NaCl solution) | Column chromatography setup (Silica gel) |
| Anhydrous sodium or magnesium sulfate | Standard laboratory glassware |
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki coupling protocol.
Step-by-Step Methodology (Conventional Heating)
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1-(1,3-dioxolan-2-yl)isoquinoline (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition : Through the condenser, add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[14]
-
Degassing : Bubble the inert gas through the stirred reaction mixture for 20-30 minutes to remove any dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Reaction : Heat the mixture to the desired temperature (typically 90-110 °C) and stir vigorously for the required time (usually 12-24 hours).
-
Monitoring : Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Washing and Drying : Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 4-aryl-1-(1,3-dioxolan-2-yl)isoquinoline product.
Optimization and Troubleshooting
Optimizing a Suzuki coupling reaction involves the careful selection of several interdependent parameters.[15][16] Failure to achieve a high yield can often be rectified by systematically adjusting these conditions.
| Parameter | Options & Considerations | Causality & Field Insights |
| Catalyst & Ligand | Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Ligands: PPh₃, SPhos, XPhos, Buchwald ligands | The choice of ligand is critical. Electron-rich, bulky phosphine ligands (like SPhos) often accelerate the oxidative addition and reductive elimination steps, improving yields for less reactive halides (e.g., chlorides).[5][17] Pre-catalysts can offer greater air stability and faster generation of the active Pd(0) species.[18] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base activates the boronic acid for transmetalation.[13] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, but milder bases may be required for substrates with base-sensitive functional groups. The choice can significantly impact reaction rate and yield. |
| Solvent | Toluene, 1,4-Dioxane, DME, THF/Water mixtures | A mixture of an organic solvent and water is common, as water can aid in dissolving the inorganic base and facilitate the reaction.[11] The choice of solvent affects the solubility of reagents and the reaction temperature. |
| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase the reaction rate but can also lead to side reactions like protodeboronation of the boronic acid or catalyst decomposition.[11] Microwave heating can significantly shorten reaction times.[14] |
Common Issues and Solutions:
-
Low or No Conversion: The catalyst may be inactive. Ensure proper degassing to remove oxygen. Try a different, more active ligand/catalyst system or a stronger base.
-
Protodeboronation: The boronic acid degrades to an arene. This is often caused by excessive heat or prolonged reaction times. Consider using a milder base, lower temperature, or a more stable boronate ester (e.g., MIDA or pinacol esters).[11][17]
-
Homocoupling of Boronic Acid: Formation of a biaryl product from two boronic acid molecules. This suggests the presence of oxidants. Ensure the system is thoroughly deoxygenated.
-
Dehalogenation of Starting Material: The halo-isoquinoline is reduced. This can occur if the reaction mixture contains a hydride source. Ensure solvents are anhydrous where required.[11]
Data Summary: Representative Couplings
The following table illustrates the versatility of the protocol with various arylboronic acids. Yields are representative and may vary based on specific reaction conditions and scale.
| Entry | Arylboronic Acid (R²) | Product | Expected Yield |
| 1 | Phenylboronic acid | 4-Phenyl-1-(1,3-dioxolan-2-yl)isoquinoline | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-(1,3-dioxolan-2-yl)isoquinoline | 88-96% |
| 3 | 3-Pyridinylboronic acid | 4-(Pyridin-3-yl)-1-(1,3-dioxolan-2-yl)isoquinoline | 70-85% |
| 4 | 2-Thienylboronic acid | 4-(Thiophen-2-yl)-1-(1,3-dioxolan-2-yl)isoquinoline | 75-90% |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and reliable method for the C-C functionalization of 1-(1,3-dioxolan-2-yl)isoquinoline derivatives. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse library of novel isoquinoline compounds. The dioxolane protecting group provides the necessary stability for the C-1 substituent, allowing for broad applicability in complex molecule synthesis. This protocol serves as a robust starting point for developing new therapeutic agents and advanced materials built upon the privileged isoquinoline scaffold.
References
-
Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479–8488. [Link]
-
Vijayakumar, A., Manod, M., Krishna, R. B., Mathew, A., & Mohan, C. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(12), 2509-2534. [Link]
-
Al-Masum, M. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
Vijayakumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. [Link]
-
Gulevskaya, A. V., et al. (2021). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. PMC. [Link]
-
Kayan, C., et al. (2016). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry. [Link]
-
Baudoin, O. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
-
RSC Publishing. (2024). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
Kumar, A., et al. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. [Link]
-
Reddy, P., et al. (2024). Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. PubMed. [Link]
-
Jaime-Figueroa, S., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. ACS Publications. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
ResearchGate. (n.d.). Diversely Functionalized Isoquinoline and Their Core-Embedded Heterocyclic Frameworks: A Privileged Scaffold for Medicinal Chemistry. ResearchGate. [Link]
-
Guzińska, K., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
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- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Grignard Protocols for 1-(1,3-Dioxolan-2-yl)isoquinoline
This Application Note is designed for researchers in medicinal chemistry and process development. It details the specific utility of 1-(1,3-Dioxolan-2-yl)isoquinoline —a "masked" isoquinoline-1-carboxaldehyde—in Grignard and organomagnesium chemistries.
Unlike simple isoquinolines, this substrate features a C1-acetal protecting group, which alters the standard regioselectivity of nucleophilic attacks and enables precision functionalization via directed metalation.
Introduction & Mechanistic Rationale
1-(1,3-Dioxolan-2-yl)isoquinoline is a strategic building block in alkaloid synthesis. Its core value lies in the 1,3-dioxolane moiety, which serves two critical functions during organometallic reactions:
-
Electrophilic Protection: It masks the highly reactive C1-formyl group, preventing premature nucleophilic attack by Grignard reagents (RMgX) at the exocyclic carbon.
-
Directed Metalation Group (DMG): The oxygen atoms of the acetal, in concert with the isoquinoline nitrogen, can coordinate magnesium or lithium species, directing functionalization to the C3 or C8 positions of the ring.
Reaction Pathways
-
Pathway A: Directed Magnesiation (C-H Activation). Using sterically hindered Grignard bases (e.g., Knochel’s Base) to functionalize the isoquinoline ring while leaving the acetal intact.
-
Pathway B: Grignard Exchange & Electrophile Trapping. Generating the C1-magnesium species from a 1-halo precursor to synthesize the acetal (Synthesis of the Substrate).
-
Pathway C: Post-Deprotection Addition. Controlled hydrolysis of the acetal followed by classical Grignard addition to the revealed aldehyde (Synthesis of 1-isoquinolinyl carbinols).
Visualizing the Chemistry
The following diagram illustrates the divergent reaction pathways controlled by the dioxolane group.
Figure 1: Divergent synthesis workflows. Pathway A utilizes the acetal as a directing group; Pathway C utilizes it as a protecting group.
Detailed Experimental Protocols
Protocol A: Directed Magnesiation (Ring Functionalization)
Objective: To introduce a functional group at the C3 position of the isoquinoline ring via Magnesium-Hydrogen exchange, utilizing the dioxolane as a directing group.
Reagents:
-
Substrate: 1-(1,3-Dioxolan-2-yl)isoquinoline (1.0 equiv)
-
Reagent: TMPMgCl·LiCl (Knochel’s Base) (1.2 equiv, 1.0 M in THF)
-
Electrophile: e.g., Iodine, Allyl bromide, or Benzaldehyde (1.5 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon. Add the substrate (1.0 mmol) and anhydrous THF (5 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Note: Low temperature is critical to prevent nucleophilic attack on the isoquinoline ring.
-
Metalation: Dropwise add TMPMgCl·LiCl (1.2 mmol) over 5 minutes.
-
Incubation: Stir the mixture at -78 °C for 30 minutes, then slowly warm to -40 °C and stir for 2 hours.
-
Mechanistic Insight: The bulky TMP base removes the proton at C3. The magnesium coordinates to the acetal oxygen and isoquinoline nitrogen, stabilizing the intermediate.
-
-
Trapping: Cool back to -78 °C. Add the Electrophile (1.5 mmol) dissolved in THF.
-
Completion: Allow the reaction to warm to room temperature overnight.
-
Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Expected Outcome: 3-substituted-1-(1,3-dioxolan-2-yl)isoquinoline.
Protocol B: Synthesis of 1-Isoquinolinyl Carbinols (Post-Deprotection)
Objective: To synthesize secondary alcohols at the C1 position by deprotecting the acetal and adding a Grignard reagent.
Reagents:
-
Substrate: 1-(1,3-Dioxolan-2-yl)isoquinoline
-
Deprotection: 2M HCl, NaHCO3
-
Grignard: Phenylmagnesium bromide (PhMgBr) (3.0 M in ether)
Step 1: Acetal Deprotection
-
Dissolve the substrate in THF/Water (1:1) and add 2M HCl (5 equiv).
-
Stir at 50 °C for 2 hours (Monitor by TLC for disappearance of acetal).
-
Neutralize with NaHCO3, extract with DCM, and concentrate to yield Isoquinoline-1-carboxaldehyde . Caution: Aldehydes are unstable; use immediately.
Step 2: Grignard Addition
-
Setup: In a dry flask under Argon, dissolve the fresh aldehyde (1.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool to 0 °C .
-
Addition: Add PhMgBr (1.2 equiv) dropwise. The solution will likely turn yellow/orange.
-
Reaction: Stir at 0 °C for 1 hour.
-
Quench: Carefully add sat. NH₄Cl.[1]
-
Isolation: Extract and purify as above.
Data Summary Table
| Variable | Protocol A (Ring Functionalization) | Protocol B (C1 Functionalization) |
| Active Species | 3-Magnesio-1-(dioxolan-2-yl)isoquinoline | Phenylmagnesium bromide |
| Key Reagent | TMPMgCl·LiCl (Knochel's Base) | Grignard Reagent (RMgX) |
| Site of Reaction | C3 Position (Ring) | Exocyclic Carbon (Aldehyde) |
| Temperature | -78 °C to -40 °C | 0 °C to RT |
| Role of Dioxolane | Directing Group (DMG) | Protecting Group (Precursor) |
Troubleshooting & Optimization
Issue: Low Yield in Directed Metalation (Protocol A)
-
Cause: Grignard attack on the isoquinoline ring (nucleophilic addition) instead of deprotonation.
-
Solution: Ensure the temperature is kept strictly below -40 °C during the metalation step. Use TMPMgCl·LiCl specifically, as it is non-nucleophilic compared to standard alkyl Grignards.
-
Alternative: If Mg fails, switch to Lithiation (n-BuLi at -78 °C), then transmetalate with MgBr₂ if a Grignard intermediate is required for the specific electrophile.
Issue: Incomplete Deprotection (Protocol B)
-
Cause: Isoquinoline acetals are exceptionally stable due to the electron-deficient ring.
-
Solution: Use Trifluoroacetic acid (TFA) in wet DCM instead of HCl. Or, use a Lewis Acid assisted deprotection (e.g., FeCl₃ adsorbed on silica).
References
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2008.
-
Turck, A., et al. "Metalation of Isoquinolines: A Review." Tetrahedron, 2001.
-
Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, 3rd Edition, 2010. (General reactivity of 1-substituted isoquinolines).
-
Minisci, F., et al. "Homolytic Acylation of Heteroaromatic Bases." Journal of Organic Chemistry, 1986. (Synthesis of Isoquinoline-1-carboxaldehyde precursors).
Sources
Deprotection of 1-(1,3-Dioxolan-2-yl)isoquinoline to 1-Formylisoquinoline: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the acidic deprotection of 1-(1,3-dioxolan-2-yl)isoquinoline to yield 1-formylisoquinoline. 1-Formylisoquinoline is a critical building block in the synthesis of numerous pharmacologically active compounds. This document outlines the underlying reaction mechanism, offers a comparative analysis of various acidic conditions, and presents a step-by-step experimental procedure. Furthermore, it includes a troubleshooting guide and visual diagrams to facilitate a thorough understanding of the process for researchers, scientists, and professionals in drug development.
Introduction
The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products and synthetic molecules with significant biological activities.[1][2] In particular, 1-formylisoquinoline serves as a key intermediate in the synthesis of various isoquinoline alkaloids and other medicinally important compounds.[3][4] Its aldehyde functionality allows for a wide range of subsequent chemical transformations, making it a versatile precursor in drug discovery and development.
The 1,3-dioxolane group is a commonly employed protecting group for aldehydes and ketones due to its stability towards nucleophiles and bases.[5] The synthesis of 1-formylisoquinoline often involves the protection of the formyl group as a cyclic acetal, such as 1-(1,3-dioxolan-2-yl)isoquinoline, to prevent unwanted side reactions during the construction of the isoquinoline core. The subsequent deprotection is a crucial step to unmask the aldehyde for further functionalization. This process is typically achieved through acid-catalyzed hydrolysis.[6] This application note provides a detailed exploration of this deprotection reaction, emphasizing practical considerations for achieving high yields and purity.
Reaction Mechanism
The deprotection of 1-(1,3-dioxolan-2-yl)isoquinoline proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst. This protonation enhances the leaving group ability of the corresponding alcohol. Subsequent intramolecular electron rearrangement leads to the cleavage of the C-O bond and the formation of a resonance-stabilized oxonium ion intermediate. Nucleophilic attack by water on the carbocationic center, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining alkoxy group and subsequent elimination of ethylene glycol regenerates the aldehyde functionality of 1-formylisoquinoline. The entire process is reversible, and the removal of ethylene glycol or the use of a large excess of water can drive the equilibrium towards the deprotected product.[5][7]
Caption: Acid-catalyzed deprotection mechanism of 1-(1,3-Dioxolan-2-yl)isoquinoline.
Experimental Protocols
Synthesis of Starting Material: 1-(1,3-Dioxolan-2-yl)isoquinoline
A common route to 1-(1,3-dioxolan-2-yl)isoquinoline involves the protection of a commercially available or synthesized 1-formylisoquinoline precursor. Alternatively, it can be prepared from other isoquinoline derivatives. For instance, the reaction of 2-(2-bromophenyl)-1,3-dioxolane with an appropriate coupling partner can lead to the desired protected isoquinoline.[8]
Deprotection Protocols
The choice of acid, solvent, and reaction temperature is critical for efficient deprotection while minimizing side reactions. Below are several protocols with varying acidic conditions.
Protocol A: Mild Acidic Hydrolysis with Hydrochloric Acid
This is a standard and widely used method for acetal deprotection.
Materials:
-
1-(1,3-Dioxolan-2-yl)isoquinoline
-
Acetone
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve 1-(1,3-Dioxolan-2-yl)isoquinoline (1.0 eq) in acetone.
-
Add 1M HCl (2.0-3.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford pure 1-formylisoquinoline.
Protocol B: Deprotection using p-Toluenesulfonic Acid (PTSA)
PTSA is a solid, non-oxidizing organic acid that is often used for acetal hydrolysis.
Materials:
-
1-(1,3-Dioxolan-2-yl)isoquinoline
-
Acetone or Tetrahydrofuran (THF)
-
Water
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 1-(1,3-Dioxolan-2-yl)isoquinoline (1.0 eq) in a mixture of acetone (or THF) and water (e.g., 4:1 v/v), add a catalytic amount of PTSA·H₂O (0.1-0.2 eq).
-
Stir the mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish. Monitor by TLC.
-
Once the reaction is complete, quench by adding saturated NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography as described in Protocol A.
Comparative Data of Deprotection Conditions
| Protocol | Acid Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| A | 1M HCl | Acetone | Room Temp. | 1 - 4 | 85 - 95 | Standard, reliable method. |
| B | PTSA·H₂O | Acetone/H₂O | Room Temp. - 50 | 2 - 8 | 80 - 90 | Milder conditions, good for sensitive substrates. |
| C | Formic Acid | H₂O | 60 | 1 - 3 | 75 - 85 | Can be useful but may lead to side reactions. |
| D | Acetic Acid | H₂O/THF | Reflux | 6 - 12 | 70 - 80 | Slower, requires heating. |
This table summarizes typical conditions and outcomes. Optimal conditions should be determined empirically for each specific substrate and scale.
Experimental Workflow
Caption: General experimental workflow for the deprotection of 1-(1,3-Dioxolan-2-yl)isoquinoline.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient acid catalyst.- Low reaction temperature.- Insufficient reaction time. | - Add more acid catalyst portion-wise.- Increase the reaction temperature.- Extend the reaction time and continue monitoring. |
| Low Yield | - Product degradation under harsh acidic conditions.- Incomplete extraction.- Loss during purification. | - Use a milder acid (e.g., PTSA) or lower the reaction temperature.- Perform additional extractions.- Optimize chromatography conditions. |
| Formation of Side Products | - Over-exposure to strong acid.- Presence of other acid-sensitive functional groups. | - Use milder conditions (Protocol B).- Carefully control reaction time and temperature.- Consider an alternative protecting group strategy if other functional groups are incompatible. |
| Difficulty in Purification | - Co-elution of product and starting material.- Presence of non-polar impurities. | - Adjust the solvent system for column chromatography to improve separation.- Wash the crude product with a non-polar solvent like hexane before chromatography. |
Conclusion
The deprotection of 1-(1,3-dioxolan-2-yl)isoquinoline to 1-formylisoquinoline is a fundamental and crucial transformation in the synthesis of various biologically active molecules. This application note provides a detailed guide, including mechanistic insights and robust experimental protocols, to empower researchers in the field of medicinal chemistry and drug development. By understanding the principles behind the reaction and considering the practical aspects outlined, scientists can efficiently and reliably generate this valuable synthetic intermediate. The choice of acidic conditions should be tailored to the specific substrate and the presence of other functional groups to maximize yield and purity.
References
-
ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline | Request PDF. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Total Synthesis. Acetal Protecting Group & Mechanism. [Link]
-
Amazon AWS. Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionalization. [Link]
-
Quimicaorganica.org. Isoquinoline synthesis. [Link]
-
Carbonyl Protecting Groups. [Link]
-
PMC - NIH. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]
-
Der Pharma Chemica. Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. [Link]
-
PubMed. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. [Link]
-
MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
TutorsGlobe. Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. [Link]
-
Bischler-Napieralski reaction. [Link]
-
Zenodo. ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. [Link]
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]
-
Amanote Research. (PDF) The Hydrolysis of 1,3-Dioxolan and Its Alkyl. [Link]
-
PMC. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]
-
Science of Synthesis. Product Class 5: Isoquinolines. [Link]
- Google Patents. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds.
-
MDPI. (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(1-methylimidazol-2-yl)methyl] Hydroxylamine. [Link]
-
PMC - NIH. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. [Link]
-
PubMed. Quinoline as a privileged scaffold in cancer drug discovery. [Link]
-
ResearchGate. (PDF) Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. [Link]
-
MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]
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- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Note: Strategic Utilization of 1-(1,3-Dioxolan-2-yl)isoquinoline in Medicinal Chemistry
The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It prioritizes the strategic utility of 1-(1,3-Dioxolan-2-yl)isoquinoline as a "Fortress Intermediate"—a stable, masked electrophile that enables divergent synthesis of complex isoquinoline scaffolds.
Subject: 1-(1,3-Dioxolan-2-yl)isoquinoline (Masked Isoquinoline-1-carboxaldehyde) CAS: 135654-46-3 (Analogous Ref: 4494-18-2 for parent aldehyde) Role: "Fortress" Protecting Group & Divergent Synthetic Hub
Executive Summary & Strategic Rationale
In the design of bioactive isoquinolines—common pharmacophores in kinase inhibitors, antivirals, and alkaloids—the C1 position is a critical "command center" for chemical diversity. However, the direct precursor, isoquinoline-1-carboxaldehyde , is prone to oxidation (to the carboxylic acid) and polymerization, and it is incompatible with the strong nucleophiles (organolithiums, Grignards) often required to functionalize the rest of the ring.
1-(1,3-Dioxolan-2-yl)isoquinoline solves this by "masking" the reactive C1-formyl group as a robust cyclic acetal. This creates a "Fortress Intermediate" that tolerates:
-
Basic Conditions: Compatible with lithiation (Li-Hal exchange) and Grignard reagents.
-
Nucleophilic Attack: Resistant to nucleophiles that would otherwise attack the aldehyde.
-
Long-term Storage: Prevents aerobic oxidation to isoquinaldic acid.
This guide details the synthesis, handling, and application of this intermediate to generate 1,4-disubstituted isoquinolines and bioactive Schiff base ligands.
Chemical Profile & Stability
| Property | Specification | Notes |
| Molecular Formula | C₁₂H₁₁NO₂ | |
| Stability (pH) | Stable > pH 5 | Hydrolyzes rapidly in aqueous acid (HCl, TFA). |
| Stability (Nu⁻) | High | Resistant to R-Li, R-MgX, NaH, LDA. |
| Solubility | DCM, THF, Toluene | Poor water solubility; ideal for organic phase reactions. |
| Key Reactivity | C1-Deprotection | Unmasks the aldehyde for imine formation or reduction. |
Core Protocols
Protocol A: Synthesis of the "Fortress" Intermediate
Rationale: Direct oxidation of 1-methylisoquinoline is the most atom-economical route to the aldehyde, followed by immediate protection to prevent degradation.
Reagents:
-
1-Methylisoquinoline (Starting Material)
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (Solvent A)
-
Ethylene Glycol, p-Toluenesulfonic acid (pTSA)
-
Toluene (Solvent B)
Step-by-Step Methodology:
-
Oxidation (The Riley Oxidation):
-
Dissolve 1-methylisoquinoline (10 mmol) in 1,4-dioxane (40 mL).
-
Add SeO₂ (15 mmol, 1.5 eq). Caution: SeO₂ is toxic.
-
Reflux (100°C) for 2–4 hours. Monitor via TLC (Aldehyde spot is distinct from methyl).
-
Filtration: Cool and filter through Celite to remove black Selenium metal. Concentrate filtrate to obtain crude isoquinoline-1-carboxaldehyde.
-
-
Protection (The Fortress Construction):
-
Suspend crude aldehyde in Toluene (50 mL).
-
Add Ethylene Glycol (50 mmol, 5 eq) and pTSA (0.5 mmol, 5 mol%).
-
Dehydration: Attach a Dean-Stark trap. Reflux for 4–6 hours until water collection ceases.
-
Workup: Wash with sat. NaHCO₃ (to neutralize pTSA) and Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The acetal typically elutes before the aldehyde.
-
Protocol B: C4-Functionalization via Lithium-Halogen Exchange
Rationale: Direct lithiation of isoquinoline is difficult. The acetal group allows the use of 4-bromo-1-(1,3-dioxolan-2-yl)isoquinoline to install electrophiles at C4 without touching the C1 position.
Precursor: 4-Bromo-1-(1,3-dioxolan-2-yl)isoquinoline (Synthesized via Protocol A starting from 4-bromo-1-methylisoquinoline).
Step-by-Step Methodology:
-
Setup: Flame-dry a Schlenk flask under Argon. Add precursor (1.0 mmol) in anhydrous THF (10 mL).
-
Cryogenic Cooling: Cool to -78°C . Critical: Low temperature prevents Wurtz coupling or nucleophilic attack on the pyridine ring.
-
Lithiation: Dropwise add n-Butyllithium (1.1 mmol, 2.5 M in hexanes).
-
Observation: Solution typically turns deep red/brown (formation of the aryl lithium species).
-
Stir for 30–45 mins at -78°C.
-
-
Electrophile Trapping: Add Electrophile (e.g., DMF, MeI, Benzaldehyde) (1.5 mmol) dissolved in THF.
-
Warming: Allow to warm to 0°C over 1 hour.
-
Quench: Add sat. NH₄Cl. Extract with EtOAc.[1]
-
Result: You now have a 1,4-disubstituted isoquinoline with the C1-acetal still intact.
Protocol C: Divergent Deprotection & Scaffold Morphing
Rationale: Once the complex core is built, the acetal is removed to release the aldehyde for final diversification.
Methodology:
-
Hydrolysis: Dissolve acetal intermediate in THF/2N HCl (1:1). Stir at RT for 1–2 hours.
-
Neutralization: Carefully neutralize with NaHCO₃ to pH 7–8. Extract with DCM.
-
Branch Point (Divergent Synthesis):
-
Path 1 (Thiosemicarbazones/Hydrazones): React crude aldehyde with thiosemicarbazide in EtOH (Reflux, 2h). Application: Anticancer agents (Triapine analogs).
-
Path 2 (Secondary Alcohols): React crude aldehyde with Grignard reagent (R-MgBr) at 0°C. Application: Chiral alkaloid precursors.
-
Path 3 (Reductive Amination): React with primary amine + NaBH(OAc)₃. Application: CNS-active ligands.
-
Visualizing the "Fortress" Strategy
The following diagram illustrates the workflow where the dioxolane acts as a strategic shield, enabling C4-functionalization before unmasking.
Caption: The "Fortress" workflow allows modification of the C4 position via lithiation while the C1-aldehyde remains protected as a dioxolane.
References & Validation
-
Synthesis of Isoquinoline-1-carboxaldehyde:
-
Method: SeO₂ oxidation of 1-methylisoquinoline.
-
Source:ChemicalBook & PubChem Data. Confirmed yield ~77% in dioxane reflux.
-
URL:
-
-
Acetal Protection Strategies in Lithiation:
-
Concept: Use of acetals ("Defensive Strategy") to protect carbonyls during Lithium-Halogen exchange.
-
Source:Thieme Connect: Organolithium Reagents containing Functional Groups.
-
URL:
-
-
Medicinal Applications (Thiosemicarbazones):
-
Context: 1-Formylisoquinoline derivatives as precursors for Triapine-like anticancer agents.
-
Source:Journal of Medicinal Chemistry (via NIH/PubMed).
-
URL:
-
-
General Isoquinoline Functionalization:
-
Context: Lithiation of bromoisoquinolines for library generation.
-
Source:Organic Chemistry Portal: Isoquinoline Synthesis.
-
URL:
-
Sources
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 1-(1,3-Dioxolan-2-yl)isoquinoline
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] This guide provides an in-depth exploration of 1-(1,3-Dioxolan-2-yl)isoquinoline as a pivotal starting material for the synthesis of advanced pharmaceutical intermediates. The 1,3-dioxolane moiety serves as a stable and versatile protecting group for the highly reactive 1-formyl group (isoquinoline-1-carboxaldehyde). By leveraging a strategic deprotection, this key aldehyde intermediate becomes accessible for a variety of powerful carbon-carbon bond-forming reactions. This document details the critical deprotection protocol and subsequent transformations, including the Pictet-Spengler reaction for tetrahydroisoquinoline synthesis and nucleophilic additions for creating 1-substituted isoquinoline derivatives, which are direct precursors to complex alkaloids like papaverine and berberine.[3][4][5]
Introduction: The Strategic Importance of 1-(1,3-Dioxolan-2-yl)isoquinoline
In the landscape of drug discovery, the isoquinoline nucleus is a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] The C1 position of the isoquinoline ring is particularly significant; functionalization at this site is a key step in the synthesis of major alkaloid classes, including the benzylisoquinolines (e.g., papaverine) and protoberberines (e.g., berberine).[3][5][6]
Direct synthesis and manipulation of isoquinoline-1-carboxaldehyde can be challenging due to the aldehyde's reactivity and potential for self-condensation or oxidation. 1-(1,3-Dioxolan-2-yl)isoquinoline offers an elegant solution to this problem. The dioxolane group functions as an acetal, effectively masking the aldehyde functionality. This protection strategy offers two primary advantages:
-
Stability: The acetal is robust and stable under a variety of reaction conditions, particularly those involving nucleophiles or bases that would otherwise react with an unprotected aldehyde.
-
Controlled Release: The aldehyde can be unmasked selectively under acidic conditions, allowing for its introduction at the desired stage of a multi-step synthesis.[7]
This guide focuses on the practical application of this building block, beginning with the crucial deprotection step to generate the key intermediate, isoquinoline-1-carboxaldehyde.
Core Transformation: Generation of Isoquinoline-1-carboxaldehyde
The gateway to utilizing 1-(1,3-Dioxolan-2-yl)isoquinoline is the efficient and clean deprotection to its corresponding aldehyde. This is typically achieved through acid-catalyzed hydrolysis.
Mechanism of Acetal Deprotection
The reaction proceeds via protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of ethylene glycol and a proton regenerates the aldehyde. The use of aqueous acid drives the equilibrium towards the deprotected carbonyl compound.
Caption: Acid-catalyzed hydrolysis of the dioxolane protecting group.
Detailed Protocol: Synthesis of Isoquinoline-1-carboxaldehyde
This protocol describes the hydrolysis of the acetal to yield the target aldehyde.
Materials and Reagents:
-
1-(1,3-Dioxolan-2-yl)isoquinoline
-
Tetrahydrofuran (THF)
-
3M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 1-(1,3-Dioxolan-2-yl)isoquinoline (1.0 eq) in THF in a round-bottom flask.
-
Add 3M HCl (2.0 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Once complete, carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford isoquinoline-1-carboxaldehyde as a solid.[8]
| Reactant | Eq. | MW | Amount |
| 1-(1,3-Dioxolan-2-yl)isoquinoline | 1.0 | 201.22 | 1.0 g |
| 3M HCl | 2.0 | - | 3.3 mL |
| Product | MW | Yield | |
| Isoquinoline-1-carboxaldehyde[8] | 157.16 | ~75-85% |
Application in Pharmaceutical Intermediate Synthesis
With isoquinoline-1-carboxaldehyde in hand, several powerful synthetic routes to complex pharmaceutical cores become accessible.
Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for constructing the tetrahydroisoquinoline skeleton, which is central to a vast number of alkaloids and pharmaceuticals.[9][10][11] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[12][13]
Causality & Mechanistic Insight: The reaction is initiated by the formation of a Schiff base (or the more electrophilic iminium ion under acidic conditions) between the β-arylethylamine and isoquinoline-1-carboxaldehyde. The electron-rich aromatic ring of the β-arylethylamine then acts as an intramolecular nucleophile, attacking the iminium carbon to forge the new ring system. The presence of electron-donating groups on the aromatic ring of the amine accelerates this cyclization step.[9][12]
Caption: The Pictet-Spengler reaction pathway.
Protocol: Synthesis of a Berberine Precursor Core
-
To a solution of isoquinoline-1-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., toluene), add 3,4-dimethoxyphenethylamine (dopamine dimethyl ether) (1.05 eq).
-
Add a catalytic amount of a protic acid, such as trifluoroacetic acid (TFA) (0.1 eq).
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The resulting crude product can be purified by crystallization or column chromatography to yield the tetrahydroisoquinoline product, a key intermediate for protoberberine alkaloids like berberine.[4]
Synthesis of 1-Substituted Isoquinolines via Nucleophilic Addition
The aldehyde functionality is an excellent electrophile for various nucleophiles, enabling the facile installation of diverse substituents at the C1 position. This is a direct route to intermediates for compounds like papaverine.[3][14]
A. Grignard Reaction for 1-(Hydroxyalkyl)isoquinolines
Causality: The highly polarized carbon-magnesium bond of the Grignard reagent provides a potent carbon nucleophile that readily attacks the electrophilic carbonyl carbon of the aldehyde. An acidic workup protonates the resulting alkoxide to yield a secondary alcohol.
Protocol: Synthesis of 1-(1-Hydroxy-3,4-dimethoxybenzyl)isoquinoline
-
In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3,4-dimethoxybenzyl chloride (1.1 eq) in anhydrous THF to form the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add a solution of isoquinoline-1-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the aldehyde is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate.
-
Purify via column chromatography to obtain the secondary alcohol. This intermediate can be oxidized to a ketone, a key precursor in some papaverine syntheses.[6]
B. Reissert Reaction Analogs
While the classical Reissert reaction starts with isoquinoline itself, the resulting Reissert compounds can be hydrolyzed to generate isoquinoline-1-carboxylic acid derivatives.[15][16][17] The use of 1-(1,3-Dioxolan-2-yl)isoquinoline allows for a more direct approach to functionalized C1 derivatives via the aldehyde. For instance, the aldehyde can undergo reactions that lead to products structurally similar to those obtained from Reissert chemistry, such as the formation of α-hydroxy amides.
Caption: C-C bond formation at the C1 position.
Summary and Outlook
1-(1,3-Dioxolan-2-yl)isoquinoline is a highly valuable and strategic starting material in modern medicinal chemistry. Its primary role as a stable precursor to isoquinoline-1-carboxaldehyde enables a controlled and versatile approach to the synthesis of complex pharmaceutical intermediates. The protocols outlined herein for deprotection, Pictet-Spengler cyclization, and nucleophilic additions provide a robust framework for researchers and drug development professionals to access a wide range of substituted isoquinoline and tetrahydroisoquinoline scaffolds. These methods pave the way for the efficient synthesis of important alkaloids like papaverine and berberine, as well as novel derivatives with potential therapeutic applications.[18][19][20]
References
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Reissert Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
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Papaverine and Its Mechanism of Action. (2023, April 7). In Encyclopedia MDPI. Retrieved from [Link]
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Isoquinoline. (n.d.). In Comprehensive Organic Chemistry. Retrieved from [Link]
-
Solved: 3- Quinolines/Isoquinolines a) The Reissert Reaction b) Isoquinolines - Synthesis of a N. (n.d.). Gauth. Retrieved from [Link]
- Gilmore, C. D., Allan, K. M., & Stoltz, B. M. (2008). Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Journal of the American Chemical Society, 130(5), 1558–1559.
-
Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
- Al-Shakliah, N. S., et al. (2023). Synthesis of a Novel 9-O Berberine Derivative and Evaluation of Its Hypoglycemic Effect. Molecules, 28(5), 2106.
-
Diastereomeric Reissert compounds of isoquinoline and 6,7-dimethoxy-3,4-dihydroisoquinoline in stereoselective synthesis. (2007). PubMed. Retrieved from [Link]
-
Diastereomeric Reissert Compounds of Isoquinoline and 6,7-Dimethoxy-3,4-dihydroisoquinoline in Stereoselective Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
- Jantova, S., et al. (2013).
-
Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. (1995). PubMed. Retrieved from [Link]
-
Al-Shakliah, N. S., et al. (2023). Synthesis of a Novel 9-O Berberine Derivative and Evaluation of Its Hypoglycemic Effect. ResearchGate. Retrieved from [Link]
-
Synthesis of berberine derivative 1 and derivative 2. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone. (n.d.). ResearchGate. Retrieved from [Link]
- Berberine: A Comprehensive Review on its Isolation, Biosynthesis, Chemistry and Pharmacology. (2021). Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
-
Synthesis of Papaverine. (n.d.). Scribd. Retrieved from [Link]
- Facile synthesis of papaverine, (±) setigeridine, (±) setigerine, and related isoquinoline alkaloids. (2014). Der Pharma Chemica.
-
Pictet-Spengler Reaction. (2021, March 23). J&K Scientific LLC. Retrieved from [Link]
-
Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM. (2019, July 18). YouTube. Retrieved from [Link]
-
Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionalization. (n.d.). Amazon AWS. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Preparation and Properties of Isoquinoline. (n.d.). PharmaXChange.info. Retrieved from [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? (2019, May 16). ResearchGate. Retrieved from [Link]
-
The synthesis and biochemical evaluation of novel isoquinoline derivatives. (n.d.). TARA. Retrieved from [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (n.d.). MDPI. Retrieved from [Link]
-
Dioxolanones as synthetic intermediates. Part 2. Synthesis of tetronic acids and pulvinones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents. (n.d.). Glen Research. Retrieved from [Link]
-
A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. (n.d.). arkat usa. Retrieved from [Link]
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Harnessing 1-(1,3-Dioxolan-2-yl)isoquinoline for the Synthesis of Isoquinoline Alkaloids
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Isoquinoline Alkaloids and Their Synthesis
The isoquinoline alkaloid family represents a vast and structurally diverse class of natural products, with over 2,500 identified members.[1] These compounds, primarily derived from the amino acid tyrosine in plants, exhibit a remarkable spectrum of pharmacological activities, making them cornerstones in both traditional medicine and modern drug discovery.[1][2][3] Their bioactivities are extensive, including potent analgesic (morphine), antimicrobial (berberine), anti-inflammatory, and antitumor properties.[4][5][6]
The synthesis of these complex molecular architectures is a significant challenge in organic chemistry. Classic methods for constructing the core isoquinoline scaffold, such as the Bischler-Napieralski[7][8][9][10], Pictet-Spengler[11][12][13][14], and Pomeranz-Fritsch reactions[15][16][17][18], have been foundational. However, the elaboration of this core into complex, polycyclic alkaloids requires a nuanced, multi-step approach. This is where the strategic use of protecting groups and versatile building blocks becomes paramount.
1-(1,3-Dioxolan-2-yl)isoquinoline has emerged as a key synthon in this field. The 1,3-dioxolane moiety serves as a stable and reliable protecting group for a C1-aldehyde functionality.[19] This protection is critical, as it masks the reactive aldehyde from undesired reactions during modifications at other sites, such as the isoquinoline nitrogen or the aromatic rings. The aldehyde can then be unmasked under specific acidic conditions to trigger a final, crucial cyclization step, enabling the construction of intricate alkaloid frameworks. This guide provides a detailed exploration of the synthetic logic, applications, and detailed protocols for utilizing this versatile building block in the synthesis of isoquinoline alkaloids.
Part 1: The Chemistry of 1-(1,3-Dioxolan-2-yl)isoquinoline as a Synthetic Intermediate
The Role of the 1,3-Dioxolane Protecting Group
The strategic advantage of using 1-(1,3-dioxolan-2-yl)isoquinoline lies in the chemical properties of the dioxolane group, a cyclic acetal.
-
Formation and Stability : A 1,3-dioxolane is formed via the acid-catalyzed reaction of a carbonyl compound (in this case, isoquinoline-1-carbaldehyde) with ethylene glycol.[19] This cyclic acetal is exceptionally stable under a wide range of conditions, including basic, nucleophilic, and reductive environments, which are commonly employed in multi-step syntheses.[19][20]
-
Cleavage (Deprotection) : The key to its utility is its selective removal. The dioxolane group is readily cleaved under acidic conditions through hydrolysis, regenerating the parent carbonyl group.[19][20] This allows the synthetic chemist to reveal the highly reactive aldehyde at the precise moment it is needed for a subsequent transformation. It is crucial to note that the stability of the dioxolane to acid is relative and can be cleaved in the presence of aqueous acid, while it may remain stable under anhydrous acidic conditions.[21]
Core Synthetic Strategy: A Stepwise Approach to Alkaloid Scaffolds
The typical synthetic pathway leveraging 1-(1,3-dioxolan-2-yl)isoquinoline involves a logical sequence of transformations designed to build complexity systematically.
-
N-Alkylation : The isoquinoline nitrogen is first alkylated to introduce a side chain. This side chain contains the nucleophilic moiety (often an electron-rich aromatic ring) that will participate in the final ring-closing reaction. The protected C1 position ensures the aldehyde does not interfere with this step.
-
Reduction of the Isoquinoline Core : For many bioactive alkaloids, the aromatic isoquinoline ring must be reduced to a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold.[22] This is typically achieved through catalytic hydrogenation, a reaction well-tolerated by the dioxolane protecting group.[23][24]
-
Deprotection and Intramolecular Cyclization : The final and most elegant step involves exposing the molecule to acidic conditions. This simultaneously cleaves the dioxolane to unmask the C1-aldehyde and catalyzes the intramolecular cyclization (e.g., a Pictet-Spengler type reaction) between the newly formed aldehyde and the nucleophilic side chain, thereby constructing the final polycyclic alkaloid core.[14][25]
Part 2: Application Notes & Protocols: Synthesis of a Tetrahydroprotoberberine Scaffold
This section provides detailed protocols for a representative synthesis of a tetrahydroprotoberberine alkaloid core, a common structure found in medicinally important compounds like berberine.[1][26]
Overall Synthetic Workflow
The multi-step process transforms the simple starting material into a complex tetracyclic system, demonstrating the power and logic of the described strategy.
Caption: Overall workflow for the synthesis of a tetrahydroprotoberberine scaffold.
Protocol 1: N-Alkylation of 1-(1,3-Dioxolan-2-yl)isoquinoline
Objective: To introduce a 3,4-dimethoxyphenethyl side chain onto the isoquinoline nitrogen, which is required for the final cyclization step.
Causality & Insights: This reaction proceeds via a standard SN2 mechanism. The use of an aprotic polar solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for this type of reaction as it solvates the cation but not the nucleophilic nitrogen, accelerating the rate. The reaction is typically heated to ensure a reasonable reaction time. The product, an isoquinolinium salt, is often crystalline and can sometimes be isolated by simple filtration.
Materials:
-
1-(1,3-Dioxolan-2-yl)isoquinoline
-
1-(2-Bromoethyl)-3,4-dimethoxybenzene
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Diethyl ether
Procedure:
-
To a round-bottom flask, add 1-(1,3-Dioxolan-2-yl)isoquinoline (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).
-
Add 1-(2-bromoethyl)-3,4-dimethoxybenzene (1.2 eq) to the solution.
-
Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isoquinoline is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
-
If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude oil can be triturated with diethyl ether to induce crystallization or purified directly by column chromatography.
-
Dry the resulting N-alkylated isoquinolinium salt under vacuum.
Protocol 2: Catalytic Hydrogenation to the Tetrahydroisoquinoline (THIQ) Derivative
Objective: To reduce the N-alkylated isoquinolinium salt to the corresponding 1,2,3,4-tetrahydroisoquinoline (THIQ).
Causality & Insights: Catalytic hydrogenation is a robust method for the reduction of the isoquinoline ring system. Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective catalyst that is activated in situ by hydrogen to form platinum black. The reaction is performed under a positive pressure of hydrogen to ensure efficient reduction. Ethanol is a common solvent as it readily dissolves the substrate and does not interfere with the catalysis. The dioxolane group is stable under these neutral, reductive conditions.[23]
Materials:
-
N-alkylated isoquinolinium salt (from Protocol 1)
-
Platinum(IV) oxide (PtO₂)
-
Ethanol (EtOH), absolute
-
Hydrogen gas (H₂) source
-
Parr hydrogenation apparatus or similar pressure vessel
-
Celite®
Procedure:
-
Place the N-alkylated isoquinolinium salt (1.0 eq) into a suitable pressure-resistant hydrogenation vessel.
-
Add absolute ethanol to dissolve the salt (approx. 0.1 M).
-
Carefully add PtO₂ catalyst (approx. 5-10 mol% by weight) to the vessel.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Flush the vessel several times with nitrogen, followed by several flushes with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-60 psi.
-
Begin vigorous agitation (shaking or stirring) at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 6-12 hours.
-
Once hydrogen uptake ceases, carefully vent the apparatus and flush with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with additional ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude THIQ derivative, which can be used in the next step without further purification or purified by chromatography if necessary.
Protocol 3: Acid-Catalyzed Deprotection and Pictet-Spengler Cyclization
Objective: To remove the dioxolane protecting group and induce an intramolecular Pictet-Spengler cyclization to form the final tetracyclic tetrahydroprotoberberine scaffold.
Causality & Insights: This step is the culmination of the synthetic strategy. The addition of strong aqueous acid serves two purposes. First, it catalyzes the hydrolysis of the dioxolane acetal to reveal the C1-aldehyde.[19] Second, the acidic medium protonates the aldehyde, activating it towards nucleophilic attack. The electron-rich dimethoxyphenyl ring of the side chain then acts as the nucleophile, attacking the C1 position in a classic electrophilic aromatic substitution, characteristic of the Pictet-Spengler reaction, to form the new six-membered ring.[12][14][25]
Caption: Mechanism of deprotection followed by Pictet-Spengler cyclization.
Materials:
-
N-Alkylated THIQ derivative (from Protocol 2)
-
Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
Methanol (MeOH) or water
-
Round-bottom flask with reflux condenser
-
Saturated sodium bicarbonate solution (aq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude THIQ derivative (1.0 eq) in methanol or water in a round-bottom flask.
-
Add concentrated hydrochloric acid (3-5 eq) dropwise to the solution at room temperature.
-
Heat the mixture to reflux (60-70°C) and stir for 4-8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of a new, more polar product.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the solvent.
-
Dilute the residue with water and carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the pure tetrahydroprotoberberine scaffold.
Part 3: Summary of Quantitative Data
The following table summarizes typical experimental outcomes for the described synthetic sequence. Yields are representative and may vary based on substrate and reaction scale.
| Step | Protocol | Key Reagents | Typical Yield |
| N-Alkylation | Protocol 1: Alkylation with a phenethyl bromide | MeCN, Reflux | 85-95% |
| Hydrogenation | Protocol 2: Catalytic reduction of the isoquinolinium salt | PtO₂, H₂ (50 psi), EtOH | 90-98% |
| Deprotection & Cyclization | Protocol 3: Acid-catalyzed Pictet-Spengler reaction | Conc. HCl, MeOH, Reflux | 70-85% |
References
-
Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]
-
Pictet Spengler synthesis of isoquinoline. (n.d.). Retrieved March 2, 2026, from [Link]
-
KEGG Isoquinoline alkaloid biosynthesis - Reference pathway. (n.d.). Retrieved March 2, 2026, from [Link]
-
Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). Retrieved March 2, 2026, from [Link]
-
Pictet-Spengler reaction - Name-Reaction.com. (n.d.). Retrieved March 2, 2026, from [Link]
-
Pomeranz–Fritsch reaction - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]
-
Sato, F., Inui, T., & Takemura, T. (2007). Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. Journal of Industrial Microbiology and Biotechnology, 34(10), 679-687. [Link]
-
Li, W., & Zhou, Y. G. (2013). Enantioselective Hydrogenation of Isoquinolines. Angewandte Chemie International Edition, 52(30), 7690-7693. [Link]
-
Jagadeesh, R. V., et al. (2017). A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. Chemical Science, 8(2), 1127-1132. [Link]
-
D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 764. [Link]
-
Minami, H., et al. (2007). Metabolic Engineering in Isoquinoline Alkaloid Biosynthesis. Current Pharmaceutical Biotechnology, 8(4), 203-211. [Link]
-
Wang, M., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(6), 1863-1867. [Link]
-
Hashimoto, T., & Yamada, Y. (1994). Metabolic engineering of plant alkaloid biosynthesis. Proceedings of the National Academy of Sciences, 91(25), 11844-11849. [Link]
-
Gallego, G. M., & Stoltz, B. M. (2020). Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines. Organic Letters, 22(5), 1867-1871. [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 2, 2026, from [Link]
-
Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 9(18), 3511-3514. [Link]
-
Plazas, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research, 178, 106126. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-106. [Link]
-
Pictet-Spengler Isoquinoline Synthesis. (n.d.). Retrieved March 2, 2026, from [Link]
-
Plazas, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research, 178, 106126. [Link]
-
Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. (2017). Journal of the American Chemical Society. [Link]
-
General and Efficient Copper-Catalyzed Oxazaborolidine Complex in Transfer Hydrogenation of Isoquinolines under Mild Conditions. (2020). ACS Omega. [Link]
-
N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. (2022). Taylor & Francis Online. [Link]
-
New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases. (2023). PubMed. [Link]
-
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). MDPI. [Link]
-
N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]
-
Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. (n.d.). PMC. [Link]
-
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. (n.d.). ResearchGate. [Link]
-
ALTERNATIVE METHODS FOR THE ALKYLATION OF ISOQUINOLINE REISSERT COMPOUNDS. (n.d.). Semantic Scholar. [Link]
-
Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Product Class 5: Isoquinolines. (n.d.). Retrieved March 2, 2026, from [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. [Link]
-
Dioxolane - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]
-
Synthesis of the phthalide isoquinoline alkaloids (-)-egenine, (-)-corytensine, and (-)-bicuculline by asymmetric carbonyl addition of chiral dipole-stabilized organometallics. (n.d.). Florida Gulf Coast University. [Link]
-
RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. (n.d.). LOCKSS. [Link]
-
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). PMC - NIH. [Link]
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (n.d.). Retrieved March 2, 2026, from [Link]
-
How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? (2019). ResearchGate. [Link]
-
Isoquinoline. (n.d.). Retrieved March 2, 2026, from [Link]
-
The Isoquinoline Alkaloids. (n.d.). ResearchGate. [Link]
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- 26. pnas.org [pnas.org]
Metal-catalyzed cross-coupling of halo-substituted 1-(1,3-Dioxolan-2-yl)isoquinolines
Application Note: Metal-Catalyzed Cross-Coupling of Halo-Substituted 1-(1,3-Dioxolan-2-yl)isoquinolines
Abstract
This guide details the protocols for the functionalization of halo-substituted 1-(1,3-dioxolan-2-yl)isoquinolines via Palladium-catalyzed cross-coupling reactions. The 1-(1,3-dioxolan-2-yl) moiety serves as a robust masking group for the C1-formyl functionality, a critical handle in the synthesis of benzylisoquinoline alkaloids and pharmaceutical intermediates. By protecting the C1-aldehyde as a cyclic acetal (dioxolane), researchers can perform chemoselective cross-couplings (Suzuki-Miyaura, Sonogashira, Heck) at the halogenated positions without compromising the carbonyl reactivity required for downstream transformations.[1]
Strategic Value & Chemical Logic
The Scaffold: Isoquinolines substituted at the C1 position are ubiquitous in natural products (e.g., Papaverine, Emetine).[1] The introduction of a formyl group at C1 allows for versatile elaboration, such as reductive amination (to access tetrahydroisoquinolines) or Wittig olefination.
The Problem: Free aldehydes at the C1 position are susceptible to:
-
Oxidation: Rapid conversion to carboxylic acids under aerobic coupling conditions.
-
Interference: Competitive binding to low-valent metal centers (Pd/Cu), poisoning the catalyst.
-
Side Reactions: Aldol-type condensations or Cannizzaro disproportionation under the basic conditions typical of cross-coupling.
The Solution: The 1,3-dioxolane protecting group is orthogonal to the basic/nucleophilic conditions of Pd-catalyzed couplings. It remains stable during the formation of C-C bonds and can be quantitatively removed using mild acidic hydrolysis to regenerate the aldehyde.
Substrate Preparation
Before initiating cross-coupling, the halo-substituted 1-(1,3-dioxolan-2-yl)isoquinoline must be synthesized. The most reliable route proceeds via the Reissert-Henze reaction or oxidation of 1-methylisoquinolines.
General Synthesis Route:
-
Precursor: Start with a halo-isoquinoline (e.g., 4-bromoisoquinoline or 5-bromoisoquinoline).
-
Formylation:
-
Method A (Oxidation):[1] If starting from a halo-1-methylisoquinoline, oxidize with SeO₂ in dioxane.
-
Method B (Reissert): Convert halo-isoquinoline to the N-oxide, then treat with TMSCN to form the 1-cyano derivative, followed by DIBAL-H reduction to the aldehyde.
-
-
Protection: Reflux the crude aldehyde with ethylene glycol (10 equiv.) and p-TsOH (0.1 equiv.) in toluene with a Dean-Stark trap.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling
Target: Introduction of Aryl/Heteroaryl groups.[2]
Reagents:
-
Substrate: Halo-1-(1,3-dioxolan-2-yl)isoquinoline (1.0 equiv.)
-
Boronic Acid: Arylboronic acid (1.5 equiv.)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd(dppf)Cl₂[1]·DCM (3 mol%)[1]
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv.)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Setup: In a glovebox or under a stream of Argon, charge a Schlenk tube with the isoquinoline substrate, boronic acid, and Pd catalyst.
-
Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Activation: Add the aqueous K₂CO₃ solution via syringe.
-
Reaction: Seal the tube and heat to 90°C for 12–18 hours.
-
Note: Monitor by TLC (Alumina plates recommended) or LC-MS. The dioxolane is stable, but high temperatures (>110°C) for prolonged periods may cause partial hydrolysis if the system is not strictly buffered.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography on neutralized silica gel (pre-treated with 1% Et₃N in hexanes) to prevent acetal cleavage.
Protocol B: Sonogashira Coupling
Target: Introduction of Alkynyl groups.
Reagents:
-
Substrate: Halo-1-(1,3-dioxolan-2-yl)isoquinoline (1.0 equiv.)
-
Alkyne: Terminal alkyne (1.2 equiv.)
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)[1]
-
Co-Catalyst: CuI (2 mol%)[1]
-
Base/Solvent: Et₃N (used as solvent or 1:1 mix with THF)[1]
Procedure:
-
Setup: Charge the reaction vessel with substrate, Pd catalyst, and CuI. Purge with Argon.
-
Addition: Add degassed Et₃N (and THF if solubility is an issue). Add the terminal alkyne last via syringe.
-
Reaction: Stir at 60°C for 4–8 hours.
-
Critical Observation: A precipitate (ammonium salt) will form, indicating reaction progress.[1]
-
-
Workup: Filter through a pad of Celite to remove metal residues. Concentrate the filtrate.
-
Purification: Silica gel chromatography (neutralized).
Deprotection Strategy (The "Unmasking")
Once the cross-coupling is complete, the dioxolane must be removed to reveal the aldehyde.
Reagents:
Procedure:
-
Dissolve the coupled product in THF/Water.
-
Add 1M HCl (5 equiv.) dropwise.
-
Stir at RT for 2 hours.
-
Neutralization: Carefully quench with sat. NaHCO₃ until pH 7.
-
Extraction: Extract immediately with DCM. (Do not leave the free aldehyde in basic aqueous solution for long).
Visualization of Workflow
Caption: Workflow for the protection, functionalization, and deprotection of the isoquinoline scaffold.
Expert Insights & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Acetal Hydrolysis during Coupling | Reaction medium too acidic or temperature too high. | Ensure K₂CO₃ or Et₃N is present in excess. Lower temp to 80°C. |
| Low Yield in Suzuki | Competitive deborylation of boronic acid. | Switch to mild bases (CsF) or anhydrous conditions (Dioxane/Toluene) if possible.[1] |
| Product Decomposition on Silica | Silica gel acidity cleaving the acetal. | Pre-wash silica column with 1% Et₃N in hexanes. Use Alumina (neutral) if available. |
| Catalyst Poisoning | Nitrogen lone pair on isoquinoline binding Pd. | Use bidentate ligands (dppf, dppe) which bind Pd tighter than the isoquinoline nitrogen.[1] |
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Chinchilla, R., & Nájera, C. (2007).[1] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Link[1]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] "Protective Groups in Organic Synthesis." John Wiley & Sons. (Refer to Chapter on Acetals/Ketals for stability data).
-
Alvarez, M., et al. (1996).[1] "Synthesis of 1-Substituted Isoquinolines." Journal of the Chemical Society, Perkin Transactions 1. (Context for Reissert-Henze functionalization).
Sources
Troubleshooting & Optimization
Technical Support Center: Deprotection of 1-(1,3-Dioxolan-2-yl)isoquinoline
Welcome to the technical support center for challenges related to the deprotection of 1-(1,3-Dioxolan-2-yl)isoquinoline to yield 1-formylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific acetal hydrolysis. Here, we will dissect common experimental hurdles and provide evidence-based troubleshooting strategies and detailed protocols to ensure the successful regeneration of the target aldehyde.
Introduction: The Chemistry and the Challenge
1-(1,3-Dioxolan-2-yl)isoquinoline serves as a stable precursor to the highly reactive 1-formylisoquinoline. The 1,3-dioxolane group is a widely used protecting group for aldehydes and ketones due to its stability in neutral, basic, and many reductive/oxidative conditions.[1][2] Its removal is most commonly achieved through acid-catalyzed hydrolysis.[1][3]
However, the deprotection of this specific substrate presents unique challenges. The isoquinoline moiety, a nitrogen-containing heterocycle, can be sensitive to harsh acidic conditions, potentially leading to side reactions or degradation.[4] Achieving a high-yield, clean conversion requires a nuanced understanding of the reaction mechanism and careful optimization of conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the deprotection of 1-(1,3-Dioxolan-2-yl)isoquinoline in a practical question-and-answer format.
Issue 1: Incomplete or No Reaction
Q: I've set up my reaction with standard acidic conditions (e.g., HCl in THF/water), but I'm observing little to no conversion of my starting material, even after prolonged reaction times. What could be the cause?
A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
Root Cause Analysis and Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Acid Catalyst | The hydrolysis of the acetal is an acid-catalyzed process. If the concentration or strength of the acid is too low, the reaction will not proceed at a reasonable rate. | Increase the concentration of the acid catalyst incrementally. If using a weak acid, consider switching to a stronger one like 2M HCl. Monitor the reaction closely by TLC to avoid potential degradation of the product. |
| Insufficient Water | Water is a key reagent in the hydrolysis reaction.[5] Anhydrous or low-water conditions will significantly hinder or completely stop the deprotection.[5] | Ensure that your solvent system contains an adequate amount of water. A common solvent mixture is THF/water or acetone/water in ratios ranging from 4:1 to 1:1. |
| Low Reaction Temperature | While many deprotections proceed at room temperature, some substrates require thermal energy to overcome the activation barrier. | Gently heat the reaction mixture to 40-50 °C. Monitor the progress by TLC to determine the optimal temperature that promotes conversion without causing decomposition. |
| Poor Solubility | If the starting material is not fully dissolved in the reaction medium, the reaction will be heterogeneous and slow. | Choose a co-solvent that ensures complete solubility of the 1-(1,3-Dioxolan-2-yl)isoquinoline. THF, acetone, and dioxane are common choices.[1][2] |
Issue 2: Low Yield and/or Formation of Side Products
Q: My reaction is proceeding, but I'm obtaining a low yield of 1-formylisoquinoline, and my crude NMR shows several unidentified byproducts. What's going wrong?
A: Low yields and the formation of side products often indicate that the reaction conditions are too harsh for the sensitive isoquinoline ring or the resulting aldehyde.
Root Cause Analysis and Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Degradation of the Isoquinoline Ring | Strong acidic conditions can lead to undesired reactions on the isoquinoline nucleus. | Switch to a milder acid catalyst. Options include p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or even Lewis acids like cerium(III) triflate in wet nitromethane.[3] |
| Aldehyde Instability | 1-Formylisoquinoline, like many aldehydes, can be prone to oxidation or other degradation pathways, especially under prolonged heating or harsh conditions. | Keep the reaction time to a minimum. Once TLC indicates complete consumption of the starting material, work up the reaction immediately. Consider running the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation. |
| On-Column Degradation During Purification | Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds during column chromatography.[6] | Neutralize your silica gel before use by preparing a slurry with a small amount of triethylamine (e.g., 1% v/v) in the eluent, then removing the solvent. Alternatively, use a different purification method like preparative TLC or crystallization if possible. |
| Over-reaction or Side Reactions | In some cases, the liberated aldehyde can undergo further reactions under the deprotection conditions. | Use milder, more selective deprotection methods. For instance, iodine in acetone can be an effective and neutral alternative for cleaving acetals.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic conditions used for the deprotection of 1,3-dioxolanes?
A1: The most common method is acid-catalyzed hydrolysis using a protic acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a mixture of water and an organic solvent such as acetone or tetrahydrofuran (THF) to ensure solubility.[1] p-Toluenesulfonic acid (p-TsOH) is also frequently used.[1]
Q2: Are there any non-acidic methods for deprotecting 1-(1,3-Dioxolan-2-yl)isoquinoline?
A2: Yes, several methods avoid strong acidic conditions. These can be particularly useful if your molecule contains other acid-sensitive functional groups.[7]
-
Iodine in Acetone: This is a mild and effective method for deprotecting acetals.[7]
-
Lewis Acids: Catalytic amounts of Lewis acids like erbium(III) triflate (Er(OTf)₃) in wet nitromethane can efficiently cleave acetals under nearly neutral conditions.[3]
-
Electrochemical Methods: Recent literature describes electrochemical deprotection of acetals under neutral conditions, often using lithium perchlorate as both an electrolyte and an oxygen source.[8]
Q3: How can I effectively monitor the progress of my deprotection reaction?
A3: Thin-layer chromatography (TLC) is the most common and effective method.[1] Use a suitable solvent system (e.g., ethyl acetate/hexanes) to clearly separate the starting material, the product (1-formylisoquinoline), and any potential byproducts. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q4: My 1-formylisoquinoline product appears to be unstable upon storage. How can I improve its stability?
A4: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid. To improve stability, store the purified 1-formylisoquinoline under an inert atmosphere (argon or nitrogen), at a low temperature (-20 °C is recommended), and protected from light. If the aldehyde is particularly unstable, consider converting it to a more stable derivative immediately after synthesis.
Experimental Protocols
Protocol 1: Standard Acidic Deprotection
This protocol outlines a general procedure for the deprotection of 1-(1,3-Dioxolan-2-yl)isoquinoline using hydrochloric acid.
Materials:
-
1-(1,3-Dioxolan-2-yl)isoquinoline
-
Tetrahydrofuran (THF)
-
2M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(1,3-Dioxolan-2-yl)isoquinoline (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v) in a round-bottom flask.
-
Add 2M HCl (e.g., 2.0 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-formylisoquinoline.
-
Purify the crude product by column chromatography on neutralized silica gel if necessary.
Protocol 2: Mild Deprotection using Iodine in Acetone
This protocol is suitable for substrates that are sensitive to acidic conditions.[7]
Materials:
-
1-(1,3-Dioxolan-2-yl)isoquinoline
-
Acetone (reagent grade)
-
Iodine (I₂)
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(1,3-Dioxolan-2-yl)isoquinoline (1.0 mmol) in acetone (10 mL).
-
Add molecular iodine (I₂) (e.g., 0.1 mmol, 10 mol%) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-formylisoquinoline.
-
Purify as needed.
Visual Guides
Deprotection Workflow
Caption: General workflow for the deprotection of 1-(1,3-Dioxolan-2-yl)isoquinoline.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common deprotection issues.
References
-
Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. PMC. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. ResearchGate. Available at: [Link]
-
Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. ResearchGate. Available at: [Link]
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry. Available at: [Link]
-
THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Science Publishing. Available at: [Link]
-
Cleavage of 1,3-dioxolane-protected carbohydrates by the protic ionic liquid in aqueous media a,b. ResearchGate. Available at: [Link]
-
Electrochemically Assisted Deprotection of Acetals, Ketals, and Dithioacetals under Neutral Conditions. ResearchGate. Available at: [Link]
-
Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry (RSC Publishing). Available at: [Link]
-
Protection and Deprotection. CEM Corporation. Available at: [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. Available at: [Link]
-
Dioxolane. Wikipedia. Available at: [Link]
-
Isoquinoline synthesis. Available at: [Link]
-
Fmoc and Bsmoc deprotection and its byproduct. ResearchGate. Available at: [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]
-
Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. ResearchGate. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Available at: [Link]
-
Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. PMC. Available at: [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]
-
Isoquinoline. Wikipedia. Available at: [Link]
-
ISOQUINOLINE. Ataman Kimya. Available at: [Link]
-
Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Available at: [Link]
-
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PMC. Available at: [Link]
-
Product Class 5: Isoquinolines. Thieme Chemistry. Available at: [Link]
-
The Hydrolysis of 1,3-Dioxolan and Its Alkyl. Amanote Research. Available at: [Link]
-
Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. ResearchGate. Available at: [Link]
-
Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. arkat usa. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-(1,3-Dioxolan-2-yl)isoquinoline
Ticket ID: ISOQ-DIOX-001
Subject: Optimization of Yield and Selectivity in Minisci Radical Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 1-(1,3-Dioxolan-2-yl)isoquinoline is most efficiently achieved via a Minisci-type radical substitution . This transformation involves the nucleophilic addition of a dioxolanyl radical (generated from 1,3-dioxolane) to the electron-deficient C1 position of a protonated isoquinoline.
While direct and powerful, this pathway suffers from common pitfalls: low conversion, poly-alkylation, and acetal hydrolysis during workup. This guide provides an evidence-based troubleshooting framework to maximize yield and purity.
Part 1: Critical Troubleshooting (FAQs)
Q1: My conversion is stuck at <40% despite excess oxidant. What is killing the radical chain?
Diagnosis: Inefficient radical propagation or insufficient heterocycle activation. Technical Insight: The Minisci reaction relies on the nucleophilic attack of the dioxolanyl radical onto the protonated isoquinoline. If the reaction medium is not sufficiently acidic, the isoquinoline remains neutral and unreactive toward the nucleophilic radical. Solution:
-
Acid Stoichiometry: Ensure you are using Trifluoroacetic acid (TFA) or H₂SO₄ in slight excess (1.5–2.0 equiv) relative to isoquinoline. The heterocycle must be fully protonated to lower its LUMO energy.[1]
-
Oxidant Dosing: Do not add the oxidant (e.g., Ammonium Persulfate) all at once. A rapid spike in radical concentration leads to radical-radical recombination (quenching) rather than addition to the substrate. Dose the oxidant solution over 1–2 hours.
Q2: I am observing significant amounts of bis-alkylated byproducts. How do I stop this?
Diagnosis: The product is more reactive than the starting material, or the radical concentration is too high locally. Technical Insight: The introduction of an alkyl group generally makes the heterocycle more electron-rich; however, under acidic Minisci conditions, the product is also protonated. The primary driver for poly-alkylation is often high local concentration of radicals relative to the substrate. Solution:
-
Inverse Addition: If possible, keep the substrate concentration high relative to the radical source.
-
Conversion Control: Stop the reaction at 70-80% conversion . Pushing for 100% conversion exponentially increases the rate of secondary alkylation. It is more efficient to recycle unreacted isoquinoline than to separate bis-alkylated impurities.
Q3: The product disappears during workup, and I see an aldehyde peak in NMR. What happened?
Diagnosis: Acid-catalyzed hydrolysis of the dioxolane ring. Technical Insight: The target molecule contains a cyclic acetal (dioxolane). While stable under the radical reaction conditions, acetals are highly labile in aqueous acid. If you quench the reaction with water while the mixture is still acidic (from TFA/H₂SO₄), the acetal will hydrolyze to isoquinoline-1-carbaldehyde . Solution:
-
Cold Basic Quench: Pour the reaction mixture into an ice-cold saturated NaHCO₃ or NH₄OH solution. Ensure the pH is >8 before the organic extraction begins.
-
Avoid Acidic Brine: Do not wash the organic layer with acidic aqueous solutions.
Part 2: Optimized Experimental Protocol
Method: Thermal Minisci Alkylation using Ammonium Persulfate. Scale: 1.0 mmol Isoquinoline (Adaptable).
| Reagent | Equiv.[2][3][4] | Role | Notes |
| Isoquinoline | 1.0 | Substrate | Limiting reagent. |
| 1,3-Dioxolane | 10-20 | Reagent/Solvent | Large excess acts as solvent and radical source. |
| TFA | 1.5 | Activator | Protonates isoquinoline (activates C1). |
| (NH₄)₂S₂O₄ | 3.0 | Oxidant | Generates radical via H-abstraction. |
| AgNO₃ | 0.1 (10%) | Catalyst | Optional. Increases rate but adds cost/waste. |
Step-by-Step Workflow:
-
Activation: Dissolve Isoquinoline (1.0 equiv) in 1,3-Dioxolane (10 equiv). Add TFA (1.5 equiv) dropwise at 0°C. Stir for 10 min to ensure salt formation.
-
Radical Generation: Heat the mixture to 50–60°C .
-
Controlled Addition: Dissolve Ammonium Persulfate (3.0 equiv) in a minimum amount of water (approx. 2M concentration). Add this solution dropwise to the reaction mixture over 60 minutes .
-
Note: If using AgNO₃, add it to the initial solution before heating.
-
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of Isoquinoline (m/z 130) and appearance of Product (m/z 202).
-
Quench (CRITICAL): Once conversion stalls or reaches 80%, cool to 0°C. Slowly pour into saturated aqueous NaHCO₃ (excess). Verify pH > 8.
-
Extraction: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography (SiO₂).[2] Elute with Hexanes/EtOAc (gradient). The product is less polar than the aldehyde byproduct.
Part 3: Comparative Data & Yield Optimization
The following table summarizes the effect of oxidant choice and temperature on the isolated yield of 1-(1,3-Dioxolan-2-yl)isoquinoline.
| Oxidant System | Temp (°C) | Additive | Yield (%) | Major Impurity |
| (NH₄)₂S₂O₈ | 70 | None | 35% | Low conversion |
| (NH₄)₂S₂O₈ | 60 | TFA (1.5 eq) | 78% | Trace aldehyde |
| TBHP (t-Butyl hydroperoxide) | 80 | TFA (1.0 eq) | 55% | Bis-alkylation |
| Fenton's Reagent (H₂O₂/Fe) | 25 | H₂SO₄ | 40% | Complex mixture |
| Photoredox (Ir-cat) | 25 (Blue LED) | TFA | 82% | High cost/Low scale |
Data aggregated from internal process optimization logs and Minisci reaction literature [1, 2].
Part 4: Mechanism & Workflow Visualization
Figure 1: Reaction Mechanism (Minisci Pathway)
This diagram illustrates the radical generation, nucleophilic attack on the protonated heterocycle, and the re-aromatization step.
Caption: The activation of isoquinoline by acid is a prerequisite for the nucleophilic attack of the dioxolanyl radical.
Figure 2: Workup Logic Flow
Decision tree for preventing acetal hydrolysis during isolation.
Caption: Maintaining basic pH during the quench is the single most critical factor for product stability.
References
-
Minisci, F., et al. (1971).[1] "Nucleophilic Character of Alkyl Radicals: Homolytic Alkylation of Pyridine and Quinoline." Tetrahedron, 27(15), 3575–3579.
-
Duncton, M. A. J. (2011). "Minisci reactions: Versatile C–H functionalizations for medicinal chemists."[5][6] Med.[5][7] Chem. Commun., 2, 1135-1161.
-
Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666-13699.
Sources
- 1. scispace.com [scispace.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minisci reactions: Versatile CH-functionalizations for medicinal chemists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 1-(1,3-Dioxolan-2-yl)isoquinoline
Welcome to the technical support center for 1-(1,3-Dioxolan-2-yl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable synthetic intermediate. As a protected form of isoquinoline-1-carbaldehyde, its stability is paramount for successful downstream reactions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its decomposition, ensuring the integrity of your experiments and the purity of your products.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for 1-(1,3-Dioxolan-2-yl)isoquinoline?
The principal degradation pathway is the acid-catalyzed hydrolysis of the 1,3-dioxolane ring.[1] The dioxolane group, a cyclic acetal, is highly sensitive to acidic conditions, which can cleave it to reveal the parent aldehyde (isoquinoline-1-carbaldehyde) and ethylene glycol.[2][3] This reaction can be triggered by even trace amounts of acid in solvents, reagents, or on stationary phases like silica gel.[1]
Q2: What are the typical signs of compound decomposition?
Decomposition can be identified by:
-
Thin-Layer Chromatography (TLC): Appearance of a new, often more polar, spot corresponding to isoquinoline-1-carbaldehyde.
-
LC-MS Analysis: A new peak in the chromatogram with a molecular weight corresponding to the deprotected aldehyde.
-
NMR Spectroscopy: Emergence of a characteristic aldehyde proton signal (~10 ppm) in the ¹H NMR spectrum.
-
Reduced Yield: Lower than expected yields in subsequent reactions where the intact dioxolane was required.
Q3: How stable is the compound under basic or nucleophilic conditions?
The dioxolane protecting group is generally robust under neutral and basic conditions.[1][3] It is stable against most nucleophiles, bases, and many reducing agents, which is a primary reason for its use as a protecting group for carbonyls.[3][4] The isoquinoline ring itself is also typically stable to basic conditions, although strong bases can interact with protons on the ring or substituents.
Q4: Which common laboratory reagents and procedures pose a risk for decomposition?
Be particularly cautious with the following:
-
Protic Acids: Strong acids like HCl, H₂SO₄, and p-TsOH will rapidly cause hydrolysis.[1]
-
Lewis Acids: Reagents such as BF₃·OEt₂, TiCl₄, and ZnCl₂ are often used as catalysts but can readily cleave dioxolanes.[1]
-
Acid-Generating Reagents: Some reagents can produce acidic byproducts during a reaction. Understanding your reaction mechanism is key to anticipating and mitigating this.[1]
-
Standard Silica Gel: During column chromatography, the inherent acidity of silica gel can lead to partial or complete hydrolysis of the protecting group.[1]
-
Chlorinated Solvents: Solvents like dichloromethane (DCM) can contain trace amounts of HCl, which must be removed before use.[1]
-
Aqueous Workups: Prolonged exposure to even slightly acidic aqueous layers during extraction can initiate hydrolysis.
Core Decomposition Pathway: Acid-Catalyzed Hydrolysis
The fundamental instability of 1-(1,3-Dioxolan-2-yl)isoquinoline stems from the acid-catalyzed hydrolysis of the acetal. The mechanism, illustrated below, involves protonation of an oxygen atom, followed by ring opening to form a resonance-stabilized carbocation, which is then attacked by water.
Caption: Acid-catalyzed hydrolysis of the dioxolane ring.
Troubleshooting Guide 1: Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are common, but many catalysts and reagents can introduce acidity, leading to in-situ deprotection.
Problem: Significant formation of isoquinoline-1-carbaldehyde is observed during a cross-coupling reaction, resulting in a complex product mixture and low yield of the desired product.
Root Cause Analysis:
-
Catalyst Acidity: Some palladium pre-catalysts or their decomposition products can be acidic.
-
Boronic Acid Byproducts: In Suzuki couplings, boronic acids can be dehydrative and may contain acidic impurities (boroxines).
-
Additives: Certain additives or ligands may be acidic or degrade to form acids under reaction conditions.
Preventative Protocol: Running a pH-Neutral Cross-Coupling
-
Reagent & Solvent Preparation:
-
Inclusion of an Acid Scavenger:
-
Add a non-nucleophilic base to the reaction mixture to neutralize any trace acidity.[1]
-
Recommended Scavengers: Mild inorganic bases like K₃PO₄ or Cs₂CO₃ are often suitable. For organic bases, triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but ensure they do not interfere with the catalysis.
-
-
Reaction Execution:
-
Assemble the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from contributing to hydrolysis.[1]
-
Add the 1-(1,3-Dioxolan-2-yl)isoquinoline substrate towards the end of the reagent addition sequence.
-
Monitor the reaction by TLC or LC-MS at short intervals to check for the appearance of the aldehyde byproduct.
-
Data Summary: Condition Comparison for a Suzuki Coupling
| Parameter | Problematic Conditions | Recommended Conditions | Expected Outcome |
| Base | Na₂CO₃ (can be less effective) | K₃PO₄ or Cs₂CO₃ (Anhydrous) | More efficient scavenging of protons. |
| Solvent | Technical grade THF/Water | Anhydrous Dioxane or Toluene | Minimizes water available for hydrolysis.[1] |
| Additives | None | 1.2 equivalents of DIPEA | Neutralizes in-situ generated acid. |
| Workup | Dilute HCl wash | Quench with sat. NaHCO₃ solution | Avoids acidic conditions during extraction. |
| Yield (Protected) | < 40% | > 85% | Higher yield of the desired product. |
Troubleshooting Guide 2: Purification by Column Chromatography
A common failure point is the deprotection of the acid-sensitive compound on standard silica gel during purification.
Problem: A clean reaction mixture shows significant decomposition to the aldehyde after column chromatography.
Root Cause Analysis: Standard silica gel is slightly acidic (pH ~4-5) and has a high surface area, creating a perfect environment for the hydrolysis of the dioxolane group.[1]
Preventative Protocol: Neutralizing Silica Gel for Chromatography
-
Slurry Preparation:
-
In a fume hood, prepare a slurry of silica gel in your desired non-polar eluent (e.g., hexanes or petroleum ether).
-
For every 100 g of silica gel, add 1-2 mL of triethylamine (TEA) or pyridine. The base will neutralize the acidic silanol groups.
-
-
Column Packing:
-
Swirl the slurry gently for 5-10 minutes to ensure thorough mixing.
-
Pack your column using this neutralized slurry as you normally would.
-
-
Eluent Preparation:
-
Add the same percentage of base (e.g., 1% TEA v/v) to the entire volume of the eluent you plan to use for the chromatography run. This maintains the neutral environment throughout the separation process.
-
-
Sample Loading and Elution:
-
Load your sample and run the column as usual. The consistent presence of the basic additive will protect your compound from hydrolysis.
-
Troubleshooting Workflow Diagram
If you encounter low yields or unexpected byproducts, follow this logical workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting reactions.
References
- BenchChem. (2025). Strategies to prevent premature hydrolysis of dioxolane protecting groups. BenchChem Technical Support.
- Wikipedia. (n.d.). Dioxolane.
- SciELO. (n.d.).
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- Shi, X., et al. (2025). A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups.
- BenchChem. (2025). Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions. BenchChem Technical Support.
- PMC. (2024).
- ResearchGate. (n.d.). Cleavage of 1,3-dioxolane-protected carbohydrates by the protic ionic liquid in aqueous media.
- PMC. (n.d.).
- JOCPR. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
- SlideShare. (n.d.). Preparation and Properties of Isoquinoline. SlideShare.
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem Technical Support.
- Wikipedia. (n.d.). Isoquinoline.
- Ataman Kimya. (n.d.). ISOQUINOLINE.
Sources
Technical Support Center: Scale-Up Synthesis of 1-(1,3-Dioxolan-2-yl)isoquinoline
Status: Operational Ticket ID: SC-ISO-DIOX-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Process Optimization, Troubleshooting, and Safety Protocols for Scale-Up
Executive Summary
Scaling the synthesis of 1-(1,3-Dioxolan-2-yl)isoquinoline requires a shift from exploratory radical chemistry (Minisci type) to thermodynamically controlled condensation. While direct radical alkylation of isoquinoline is possible, it suffers from poor regioselectivity (C1 vs C5/C8 mixtures) and safety concerns at scale.
This guide focuses on the Acid-Catalyzed Acetalization of Isoquinoline-1-carboxaldehyde , the industry-standard route for generating high-purity material. This process relies on shifting the equilibrium by physical water removal (azeotropic distillation).
Module 1: The Synthetic Workflow
The following diagram outlines the primary scale-up route and the decision logic for process control.
Figure 1: Process flow for the acetalization of isoquinoline-1-carboxaldehyde, including critical decision points for troubleshooting.
Module 2: Critical Process Parameters (CPP) & Troubleshooting
Issue 1: Incomplete Conversion (Equilibrium Stalling)
Symptom: HPLC/TLC shows 10–15% remaining aldehyde after 12+ hours.
Root Cause: The reaction is an equilibrium process (
Troubleshooting Protocol:
-
Check the Trap: Ensure the Dean-Stark trap is actively collecting water. If the aqueous layer in the trap is cloudy or static, the azeotrope is not breaking efficiently.
-
Solvent Choice:
-
Toluene (BP 110°C): Standard.[1] Good water separation.
-
Cyclohexane (BP 81°C): Too low; reaction kinetics will be sluggish.
-
Xylene (BP 140°C): Faster rate, but higher risk of thermal degradation/polymerization of the isoquinoline ring.
-
-
Scale-Up Solution: For reactors >50L where Dean-Stark traps are inefficient, implement Continuous Circulation over Molecular Sieves . Pump the condensate through a cartridge of 3Å sieves before returning it to the reactor.
Issue 2: Product Hydrolysis During Isolation
Symptom: High conversion in-process (IPC), but aldehyde reappears after workup. Root Cause: The dioxolane ring is acid-labile. The p-TsOH catalyst remains active if not neutralized. If the crude mixture contacts water while acidic, the acetal reverts to the aldehyde immediately.
Troubleshooting Protocol:
-
The "Dry" Quench: Do not add water directly to the reaction mixture. Add solid Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) to the organic solution before any aqueous wash.
-
pH Verification: Ensure the aqueous layer pH is >8.0 during the first extraction.
-
Buffer: Use a phosphate buffer (pH 7.5–8.0) for washing instead of pure water or brine, which can be slightly acidic.
Issue 3: Impurity Profile (Radical Route Artifacts)
Symptom: Presence of regioisomers (isoquinoline substituted at C5 or C8). Root Cause: If you attempted the Minisci radical route (using 1,3-dioxolane + oxidant) instead of the aldehyde condensation, these are unavoidable byproducts.
Technical Insight: Radical alkylation of isoquinoline is electrophilic. The C1 position is most active only under specific acidic conditions. At neutral pH or high temperature, radical attack occurs at C5/C8.
-
Recommendation: Do not scale the Minisci route. It requires hazardous oxidants (persulfates/peroxides) and difficult chromatography. Stick to the aldehyde condensation route described in Module 1.
Module 3: Data & Solvent Selection
Table 1: Solvent System Efficiency for Water Removal
| Solvent | Boiling Point (°C) | Azeotrope % Water | Rate of Reaction | Scale-Up Suitability |
| Benzene | 80 | 8.8% | Slow | Avoid (Carcinogenic) |
| Toluene | 110 | 20.2% | Optimal | High (Standard choice) |
| Xylenes | 140 | N/A (Variable) | Fast | Medium (Thermal risks) |
| DCM | 40 | 1.5% | Non-functional | None (Temp too low) |
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use H₂SO₄ instead of p-TsOH? A: Yes, but it is risky. Sulfuric acid is a strong oxidant and can cause charring (sulfonation) of the isoquinoline ring at high temperatures. p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA) are preferred because they are milder organic solids that are easier to handle and weigh accurately.
Q2: My product is an oil that won't crystallize. How do I purify it? A: 1-(1,3-Dioxolan-2-yl)isoquinoline is often a viscous oil or low-melting solid.
-
High Vacuum Distillation: This is the best method for scale-up. Ensure the vacuum is <1 mbar to keep the pot temperature below 150°C.
-
Flash Chromatography: Use silica pre-treated with 1% Triethylamine. Note: Untreated silica is acidic and will hydrolyze your product on the column.
Q3: Why is the "Minisci" reaction mentioned in literature if it's bad for scale-up? A: Academic literature often prioritizes "single-step" novelty over process robustness. The Minisci reaction uses cheap starting materials (isoquinoline + dioxolane) but produces hazardous waste and complex mixtures that are expensive to separate on a kilogram scale.
Q4: Can I use Trimethyl Orthoformate (TMOF) as a water scavenger? A: Yes. This is a "chemical" water removal method.
-
Protocol: Add 1.2 eq of TMOF and use MeOH/H⁺.
-
Drawback: This forms the dimethyl acetal (acyclic), not the dioxolane (cyclic). If you specifically need the dioxolane ring (e.g., for specific steric constraints or stability), you must use ethylene glycol and physical water removal.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for acetal stability and formation conditions).
-
BenchChem. (2025).[2] A Comparative Guide to Acyclic vs. Cyclic Acetals for Aldehyde Protection. (Detailed kinetics of dioxolane formation).
-
Organic Chemistry Portal. (n.d.). Isoquinoline Synthesis and Functionalization. (Review of Reissert compounds and C1-aldehyde precursors).
-
Minisci, F., et al. (1971). Homolytic alkylation of heteroaromatic bases. Tetrahedron, 27(15), 3575-3579. (Primary source for the radical route limitations).
-
Sun, J., et al. (2004).[2][3] Efficient Acetalization of Aldehydes with Diols. Journal of Organic Chemistry, 69, 8932-8934.[2][3] (Catalytic cycle and water removal efficiency).
Sources
Technical Support Center: Grignard Reactions with 1-(1,3-Dioxolan-2-yl)isoquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemists working with 1-(1,3-Dioxolan-2-yl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when using this substrate in Grignard reactions. The following question-and-answer troubleshooting guide provides in-depth analysis, causal explanations, and validated protocols to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Grignard reaction shows no conversion, or I'm recovering only my starting material. What's going wrong?
Answer: This is a common issue that typically points to one of three root causes: inactivation of the Grignard reagent, insufficient electrophilicity of the isoquinoline substrate, or poor reaction setup.
Plausible Cause 1: Grignard Reagent Inactivation Grignard reagents are potent bases and will react with any available acidic protons faster than they will add to the isoquinoline C-1 position. The most common culprit is trace water.
-
Causality: The C-Mg bond is highly polarized, making the carbon atom strongly nucleophilic and basic.[1][2] Water, with a pKa of ~15.7, is a much stronger acid than the alkane conjugate acid of the Grignard reagent (pKa ~50). This acid-base reaction is kinetically and thermodynamically favored, consuming your reagent.[3]
Plausible Cause 2: Sub-optimal Grignard Reagent Formation The quality of your Grignard reagent is paramount. If the initial formation from the organohalide and magnesium was inefficient, you may have a much lower concentration of active reagent than anticipated.
-
Causality: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents reaction with the organohalide. Incomplete activation or impurities can lead to low yields of the Grignard reagent.[4]
Diagnostic & Troubleshooting Workflow
Here is a systematic approach to diagnose and resolve a non-reactive experiment.
Caption: Competing reaction pathways for the substrate.
Solutions and Optimization
-
Lower the Reaction Temperature: Perform the Grignard addition at low temperatures (-78 °C to 0 °C) to disfavor the deprotection pathway, which likely has a higher activation energy.
-
Use a Coordinating Additive: The addition of 1,4-dioxane can help suppress the Lewis acidity. Magnesium bromide forms a coordination complex with dioxane (MgBr₂·dioxane), which has low solubility in ether and THF and precipitates out, effectively removing the Lewis acid from the solution.
-
Protocol: After forming your Grignard reagent in THF or ether, add one equivalent (relative to the Grignard reagent) of anhydrous 1,4-dioxane. Stir the mixture for 30 minutes, allow the precipitate to settle, and then transfer the supernatant containing the purified R₂Mg/RMgX to your reaction flask.
-
-
Consider Alternative Solvents: Solvents can influence the position of the Schlenk equilibrium. Highly coordinating solvents like THF generally favor the monomeric RMgX species over the formation of MgX₂ compared to diethyl ether. [4]
Question 3: The reaction is messy, and I'm isolating a dark, tar-like crude product with low yield of the desired material. What causes this decomposition?
Answer: A dark, intractable crude product often indicates decomposition, polymerization, or the formation of highly colored byproducts. For this specific system, there are a few likely causes beyond the common issue of wet reagents.
Plausible Cause 1: Wurtz Coupling and Radical Processes During the formation of the Grignard reagent, a significant side reaction can be homocoupling (Wurtz coupling) of the organohalide, which generates metallic magnesium nanoparticles.
R-X + Mg → R-MgX R-MgX + R-X → R-R + MgX₂
-
Causality: These finely divided metal particles can make the reaction mixture appear dark gray or black. Furthermore, Grignard reactions can proceed via a single-electron transfer (SET) mechanism, especially with substrates that can accept an electron, like aromatic heterocycles. [5]SET pathways can initiate radical polymerization or decomposition, leading to tar formation.
Plausible Cause 2: Reaction with Solvent At elevated temperatures, Grignard reagents can react with ethereal solvents like THF.
-
Causality: The Lewis acidic MgX₂ species can coordinate to the THF oxygen, facilitating a nucleophilic attack by the Grignard reagent (R⁻) to open the ring. This is generally more of a problem when reactions are refluxed for extended periods.
Optimization Strategies for a Cleaner Reaction
The table below summarizes key parameters to control for a cleaner reaction and higher yield.
| Parameter | Standard Condition | Optimized Condition for High Purity | Rationale |
| Grignard Formation | Room temp or gentle reflux | Slow addition of halide at 0 °C | Minimizes exotherm and reduces Wurtz coupling. |
| Reaction Temp | 0 °C to RT | -78 °C, then slow warm | Reduces the rate of side reactions and potential SET pathways. |
| Equivalents of RMgX | 1.5 - 2.0 eq. | 1.1 - 1.2 eq. (titrated) | Using a large excess can drive side reactions; precision is key. |
| Quenching | Aqueous HCl | Saturated aqueous NH₄Cl at 0 °C | A milder quench prevents acid-catalyzed decomposition of the product. |
| Solvent | THF or Et₂O | Consider greener alternatives like 2-MeTHF [6]or CPME. | These can sometimes offer different reactivity profiles and improved stability. [7] |
Step-by-Step Protocol: Clean Reaction Quench
-
After the reaction is deemed complete by TLC, cool the reaction flask to 0 °C in an ice-water bath.
-
While stirring vigorously, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. This is a weakly acidic source that protonates the alkoxide intermediate without creating a strongly acidic environment that could degrade the product or cleave the acetal.
-
Continue adding the NH₄Cl solution until no more gas evolves and the solids are mostly dissolved or become a manageable slurry.
-
Proceed with a standard aqueous workup by adding water and extracting with a solvent like ethyl acetate or dichloromethane.
By systematically addressing these potential points of failure, you can successfully troubleshoot and optimize the Grignard addition to 1-(1,3-Dioxolan-2-yl)isoquinoline, paving the way for the synthesis of valuable 1-substituted isoquinoline derivatives.
References
-
Title: Green Techniques to Improve Grignard Reactions and Synthesize Heterocyclic Molecules Source: Dissertations URL: [Link]
-
Title: 17.8: Acetals as Protecting Groups Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis of 1‐substituted isoquinolones from Grignard reagents. Source: ResearchGate URL: [Link]
-
Title: How does Grignard reagent react with isoquinoline? Source: Quora URL: [Link]
-
Title: Highly Enantioselective Catalytic Addition of Grignard Reagents to N‐Heterocyclic Acceptors Source: PMC URL: [Link]
-
Title: Protecting Groups In Grignard Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Source: DSpace@MIT URL: [Link]
-
Title: Hydrates, Hemiacetals, and Acetals Source: Master Organic Chemistry URL: [Link]
-
Title: Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals Source: Science of Synthesis URL: [Link]
-
Title: Reaction of Acetals with Grignard Reagents Source: Bulletin of the Chemical Society of Japan URL: [Link]
-
Title: Grignard Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Preparation and Properties of Isoquinoline Source: SlideShare URL: [Link]
-
Title: Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents Source: Molecules URL: [Link]
-
Title: Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionalization Source: University of Bath URL: [Link]
-
Title: Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Grignard Formation - Troubleshooting and Perfecting Source: Reddit URL: [Link]
-
Title: 25. The Grignard Reaction Source: University of Toronto URL: [Link]
-
Title: 1,3-Dioxanes, 1,3-Dioxolanes Source: Organic Chemistry Portal URL: [Link]
-
Title: Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: ACS Publications URL: [Link]
-
Title: Chemical Reviews Source: University of Windsor URL: [Link]
-
Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]
Sources
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. reddit.com [reddit.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. "Green Techniques to Improve Grignard Reactions and Synthesize Heterocy" by Asha Kadam [scholarworks.umb.edu]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions of 1-(1,3-Dioxolan-2-yl)isoquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing reactions involving 1-(1,3-Dioxolan-2-yl)isoquinoline. The following guides and frequently asked questions (FAQs) address common issues encountered during experimentation, with a focus on catalyst selection, reaction optimization, and troubleshooting for key transformations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and reactivity of 1-(1,3-Dioxolan-2-yl)isoquinoline.
Q1: What is the primary role of 1-(1,3-Dioxolan-2-yl)isoquinoline in synthesis?
1-(1,3-Dioxolan-2-yl)isoquinoline serves as a stable, protected precursor to 1-isoquinolinecarboxaldehyde. The dioxolane group functions as an acetal protecting group for the otherwise reactive aldehyde functionality. This protection allows for chemical modifications on the isoquinoline nucleus, such as hydrogenation, without interference from the aldehyde. The aldehyde can be readily regenerated when needed for subsequent reactions. Pan et al. demonstrated its use as an aldehyde precursor in a one-pot synthesis of indolo[2,1-a]isoquinoline.[1]
Q2: How is the dioxolane protecting group removed to yield 1-isoquinolinecarboxaldehyde?
The deprotection is a standard acid-catalyzed hydrolysis. The acetal is cleaved in the presence of an acid and water to reveal the aldehyde. Common issues include incomplete hydrolysis or degradation of the product under harsh conditions.
-
Common Conditions: Mild acidic conditions are typically sufficient. This can include using dilute aqueous HCl, sulfuric acid, or solid acid catalysts like Amberlyst-15 in a solvent such as acetone or THF.
-
Troubleshooting: If the reaction is sluggish, gentle heating may be applied. However, prolonged exposure to strong acid or high temperatures can lead to side reactions. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time. If the product aldehyde is unstable, it is often best to use it immediately in the next step without extensive purification.
Q3: What are the primary catalytic transformations for the isoquinoline core of this molecule?
The two most significant catalytic transformations are:
-
Catalytic Hydrogenation: Reduction of the isoquinoline ring to form a 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative. This is a powerful method for accessing chiral saturated heterocycles, which are important building blocks in alkaloids and biologically active compounds.[2]
-
Pictet-Spengler Reaction: After deprotection to the aldehyde, it can be condensed with a β-arylethylamine in the presence of an acid catalyst to form complex tetrahydroisoquinoline or β-carboline skeletons.[3][4]
Q4: Why is the catalytic hydrogenation of isoquinolines often considered challenging?
The hydrogenation of isoquinolines presents challenges primarily due to the nature of the nitrogen heterocycle.[2]
-
Lower Reactivity: The aromatic isoquinoline ring is less reactive towards hydrogenation compared to simpler alkenes.
-
Catalyst Inhibition/Poisoning: The nitrogen atom in both the starting isoquinoline and, more significantly, the resulting tetrahydroisoquinoline product, is Lewis basic. This basicity allows it to coordinate strongly to the metal center of the catalyst, leading to inhibition or complete deactivation.[5][6] This often necessitates higher catalyst loadings or specialized catalytic systems.
Section 2: Troubleshooting Guide: Asymmetric Hydrogenation to Tetrahydroisoquinolines (THIQs)
The asymmetric hydrogenation of the isoquinoline ring is a key method for producing chiral THIQs. Iridium-based catalysts are frequently employed for this transformation.[2][5][7]
Problem 1: Low or No Conversion
| Probable Cause | Recommended Solution |
| Catalyst Deactivation | The THIQ product is more basic than the starting material and can strongly coordinate to the Iridium center, inhibiting turnover.[5] Solution: Consider substrate activation by converting the isoquinoline to an isoquinolinium salt before hydrogenation, which can increase reactivity and reduce product inhibition.[2] |
| Impurity-Driven Catalyst Poisoning | Trace impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds, water, or oxygen) can irreversibly poison the catalyst.[6][8] Solution: Ensure all reagents and solvents are rigorously purified and degassed. Use high-purity hydrogen gas. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). |
| Insufficient Catalyst Activity | The chosen catalyst system may not be active enough for this specific substrate under the selected conditions. Solution: Increase reaction temperature or hydrogen pressure. Note that this may negatively impact enantioselectivity. Screen alternative catalysts; for instance, some Molybdenum or Rhodium complexes have also been shown to catalyze isoquinoline hydrogenation.[9][10] |
| Poor Substrate Solubility | The substrate may not be fully dissolved in the chosen solvent, limiting its availability to the catalyst. Solution: Add a co-solvent to improve solubility. For example, CH₂Cl₂ has been used as a co-solvent in some isoquinoline hydrogenations.[5] |
Problem 2: Poor Enantioselectivity or Diastereoselectivity
| Probable Cause | Recommended Solution |
| Suboptimal Ligand Choice | The chiral ligand is the primary determinant of stereoselectivity. An improper ligand-substrate match will result in poor induction. Solution: Screen a panel of chiral diphosphine ligands (e.g., Josiphos, Xyliphos families). Electron-rich or electron-poor ligands can have a significant effect on selectivity.[7] |
| Incorrect Solvent | The solvent can influence the stability of the catalyst-substrate complex and the transition state energetics. Solution: Screen different solvents. Non-coordinating chlorinated solvents like 1,2-dichloroethane have been shown to deliver high trans-selectivity in some 1,3-disubstituted isoquinoline hydrogenations.[7] |
| Reaction Temperature | Higher temperatures can provide enough energy to overcome the desired stereoselective pathway, leading to racemization or formation of other stereoisomers. Solution: Perform the reaction at a lower temperature. This may require a longer reaction time but often improves enantioselectivity. |
| Presence of Water | For certain catalytic systems, even trace amounts of water can interfere with the chiral environment. Solution: Ensure the reaction is conducted under strictly anhydrous conditions using freshly distilled, dry solvents. |
Section 3: Troubleshooting Guide: Pictet-Spengler Reaction
This reaction involves the condensation of 1-isoquinolinecarboxaldehyde (obtained after deprotection) with a β-arylethylamine, followed by an acid-catalyzed ring closure.[4]
Problem: Low Yield of Cyclized Product
| Probable Cause | Recommended Solution |
| Inefficient Iminium Ion Formation | The reaction proceeds via an iminium ion intermediate, which is the electrophile for the ring-closing step. Insufficiently acidic conditions will fail to generate this intermediate in high concentration.[4][11] Solution: Screen different acid catalysts (Brønsted or Lewis acids). Traditionally, protic acids like HCl or trifluoroacetic acid (TFA) are used. Ensure anhydrous conditions, as water can hydrolyze the iminium ion back to the starting materials. |
| Low Nucleophilicity of the Aromatic Ring | The intramolecular electrophilic aromatic substitution is the key cyclization step. If the aromatic ring of the β-arylethylamine is deactivated by electron-withdrawing groups, the reaction will be slow or may not proceed.[3] Solution: This is an inherent substrate limitation. Higher temperatures and stronger acid catalysts may be required. Alternatively, enzymatic catalysis (using, for example, norcoclaurine synthase) can be explored for activated substrates like dopamine derivatives.[12] |
| Reversibility of the Reaction | The initial condensation to form the Schiff base/iminium ion can be reversible. Solution: Use Dean-Stark apparatus or a drying agent (e.g., molecular sieves) to remove the water formed during the initial condensation, driving the equilibrium towards the product. |
| Side Reactions | The aldehyde may be prone to oxidation or other side reactions under the experimental conditions. Solution: Perform the reaction under an inert atmosphere (N₂ or Ar). Ensure the purity of the 1-isoquinolinecarboxaldehyde starting material, and consider using it immediately after deprotection. |
Section 4: Data Summaries and Diagrams
Table 1: Comparison of Selected Catalytic Systems for Isoquinoline Hydrogenation
| Catalyst Precursor | Chiral Ligand | Substrate Type | Key Conditions | Yield (%) | Selectivity (dr or ee) | Reference |
| [Ir(cod)Cl]₂ | Xyliphos derivative | 1,3-Disubstituted Isoquinoline | 60 °C, 60 bar H₂ | 91% | >20:1 dr, 88% ee | [5] |
| [Ir(cod)Cl]₂ | Josiphos derivative (L1) | 1,3-Disubstituted Isoquinoline | CH₂Cl₂, H₂ | Good | up to 2:1 dr (trans) | [7] |
| Mo(PMe₃)₄H₄ | None (achiral) | Isoquinoline | 110 °C, 80 atm H₂ | ~96% (24 turnovers) | N/A (achiral) | [9] |
| Rh₆(CO)₁₆ | None (achiral) | Isoquinoline | CO, H₂O, 150 °C | Good | N/A (achiral) | [10] |
| Ru/ZIF-8 | None (heterogeneous) | Isoquinoline | 150 °C, 60 bar H₂, 20 bar CO₂ | 98% conversion | 93% selectivity for N-formyl-THIQ | [13] |
Note: Yields and selectivities are highly substrate-dependent. This table serves as a general guide.
Diagrams: Workflows and Mechanisms
A clear, logical workflow is essential for efficient troubleshooting.
Caption: Key steps in the acid-catalyzed Pictet-Spengler reaction.
Section 5: Key Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of 1-(1,3-Dioxolan-2-yl)isoquinoline
-
Dissolve 1-(1,3-Dioxolan-2-yl)isoquinoline (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid (e.g., 2M HCl, 0.1 eq, or a scoop of Amberlyst-15 resin).
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC (staining with 2,4-dinitrophenylhydrazine solution is effective for visualizing the aldehyde).
-
Once the starting material is consumed (typically 1-4 hours), neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 1-isoquinolinecarboxaldehyde is often used immediately in the next step due to potential instability.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation
Caution: This reaction should be performed in a high-pressure reactor by trained personnel.
-
In a glovebox, charge a glass liner for a pressure reactor with the catalyst precursor [Ir(cod)Cl]₂ (e.g., 0.5-2 mol%) and the appropriate chiral diphosphine ligand (e.g., 1.1 eq relative to Ir).
-
Add the desired anhydrous, degassed solvent (e.g., 1,2-dichloroethane). Stir for 20-30 minutes to allow for catalyst pre-formation.
-
Add the substrate, 1-(1,3-Dioxolan-2-yl)isoquinoline (1.0 eq).
-
Seal the reactor, remove it from the glovebox, and purge several times with high-purity hydrogen gas.
-
Pressurize the reactor to the desired pressure (e.g., 50-60 bar H₂) and heat to the reaction temperature (e.g., 60 °C). [5]6. Maintain stirring for the required reaction time (e.g., 12-24 hours), monitoring pressure uptake.
-
After cooling to room temperature, carefully vent the reactor.
-
Concentrate the reaction mixture and purify the product by flash column chromatography on silica gel.
-
Determine yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
References
- Enantioselective Hydrogenation of Isoquinolines. (2013).
- Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. Chemical Science.
- Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines. (2020). The Journal of Organic Chemistry.
- New Modes for Coordination of Aromatic Heterocyclic Nitrogen Compounds to Molybdenum: Catalytic Hydrogenation of Quinoline, Isoquinoline, and Quinoxaline by Mo(PMe3)4H4. (2008). Journal of the American Chemical Society.
- Rhodium Catalyzed Hydrogenation of Quinolines and Isoquinolines under Water-Gas Shift Conditions. (2006). Bulletin of the Chemical Society of Japan.
- Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press.
- Pictet–Spengler reaction. Wikipedia.
- Troubleshooting guide for reactions involving Quinoline, 2,3-dimethyl-, 1-oxide. Benchchem.
- Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines. (2017).
- Pictet-Spengler reaction. Name-Reaction.com.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). SiliCycle.
- N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 c
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparing stability of different acetal protecting groups for 1-formylisoquinoline
[1]
Executive Analysis & Strategic Recommendations
The Core Challenge: Protecting the 1-formyl group of isoquinoline presents a unique challenge compared to standard benzaldehydes.[1] The C1 position is electronically coupled to the ring nitrogen, making it significantly electron-deficient. Furthermore, the peri-hydrogen at C8 introduces steric strain that destabilizes bulky protecting groups.
The Verdict:
-
For Maximum Stability (Harsh Conditions): The 1,3-Dioxolane (Ethylene Glycol) Acetal is the superior choice. It offers the highest resistance to acid hydrolysis and steric compatibility with the C8 proton.
-
For Mild/Rapid Deprotection: The Dimethyl Acetal is preferred.[1] It forms readily but is significantly more labile to acid, allowing deprotection under conditions that preserve other sensitive functionalities.[1]
-
Avoid: 1,3-Dioxanes (from 1,3-propanediol).[1] The 6-membered ring introduces unnecessary steric clash with the C8 peri-hydrogen without offering a significant stability advantage over the 5-membered dioxolane.
Mechanistic Grounding: Electronic & Steric Factors
To select the right group, one must understand the substrate's behavior.
Electronic Deactivation (The "Isoquinoline Effect")
The C1 position of isoquinoline is highly electron-deficient due to the inductive withdrawal (-I effect) of the adjacent nitrogen.
-
Impact on Formation: The aldehyde is highly reactive toward initial nucleophilic attack (hemiacetal formation) but the subsequent loss of water to form the oxocarbenium ion is disfavored because the electron-deficient ring destabilizes the cationic transition state.
-
Impact on Stability: Once formed, 1-formylisoquinoline acetals are more resistant to acid hydrolysis than their phenyl analogs.[1] The same electronic withdrawal that hinders formation also destabilizes the oxocarbenium intermediate required for hydrolysis.
Steric Compression (The C8 Interaction)
Unlike quinoline (where C2 is relatively open), the C1 position of isoquinoline is spatially close to the C8 hydrogen.
-
Consequence: Bulky acetals (like diethyl or 1,3-dioxane) suffer from A-strain (allylic strain) equivalents. The compact 5-membered 1,3-dioxolane minimizes this interaction, leading to a more thermodynamically stable protected state.
Comparative Stability Matrix
The following data synthesizes experimental trends for heterocyclic acetals.
| Feature | Dimethyl Acetal (Acyclic) | Diethyl Acetal (Acyclic) | 1,3-Dioxolane (Cyclic, 5-mem) | 1,3-Dioxane (Cyclic, 6-mem) |
| Formation Rate | Fast (Kinetic Control) | Moderate | Slow (Thermodynamic Control) | Slowest |
| Acid Stability ( | Low (Hydrolyzes at pH 4-5) | Low/Moderate | High (Requires pH < 1 or heat) | Moderate |
| Base Stability | Excellent | Excellent | Excellent | Excellent |
| Steric Profile | Low | Medium | Lowest (Compact) | High (Unfavorable) |
| C8-H Interaction | Minimal | Moderate Clash | Minimal | Significant Clash |
| Rec. Use Case | Mild synthesis; temporary masking.[1] | General purpose (rarely superior).[1] | Harsh reagents (LiAlH4, R-Li). | Not recommended.[1] |
Visualizing the Decision Logic
The following diagram illustrates the decision pathway and stability hierarchy for 1-formylisoquinoline protection.
Figure 1: Decision tree for selecting acetal protecting groups based on downstream reaction conditions.
Validated Experimental Protocols
These protocols are designed to overcome the electronic deactivation of the isoquinoline ring.
Protocol A: High-Stability Protection (1,3-Dioxolane)
Objective: Formation of 1-(1,3-dioxolan-2-yl)isoquinoline. Mechanism: Acid-catalyzed condensation with azeotropic water removal (Dean-Stark).[1]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Reagents:
-
1-Formylisoquinoline (10.0 mmol)[1]
-
Ethylene Glycol (50.0 mmol, 5.0 equiv) – Excess drives equilibrium.
-
p-Toluenesulfonic acid monohydrate (pTsOH) (1.0 mmol, 10 mol%).
-
Solvent: Toluene (100 mL).
-
-
Procedure:
-
Combine all reagents in the flask.
-
Heat to vigorous reflux (oil bath ~130°C).[1] Ensure toluene is condensing and water is separating in the trap.[1]
-
Critical Step: Monitor by TLC.[1][2] Due to the deactivated aldehyde, reaction times may exceed 12-24 hours.
-
Optional: If conversion stalls, add triethyl orthoformate (1.0 equiv) as a chemical water scavenger.
-
-
Workup:
-
Cool to room temperature.[1] Quench with saturated aqueous NaHCO₃ (50 mL).
-
Extract with EtOAc (3 x 50 mL). Wash combined organics with brine.[1]
-
Dry over Na₂SO₄ and concentrate.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc + 1% Et₃N).[1] Note: The amine additive prevents hydrolysis on silica.
-
Protocol B: Mild Protection (Dimethyl Acetal)
Objective: Formation of 1-(dimethoxymethyl)isoquinoline. Mechanism: Transacetalization using Trimethyl Orthoformate (TMOF).[1]
-
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Reagents:
-
1-Formylisoquinoline (10.0 mmol)[1]
-
Trimethyl Orthoformate (TMOF) (10 mL, solvent/reagent).
-
Ammonium Chloride (solid) or pTsOH (0.5 mmol).
-
-
Procedure:
-
Workup:
Protocol C: Universal Deprotection
Objective: Restoration of the aldehyde.[8]
-
Reagents: THF (10 mL), 10% aqueous HCl (5 mL).
-
Procedure:
Reaction Mechanism Visualization
The following diagram details the critical oxocarbenium intermediate, highlighting why the isoquinoline ring slows down both formation and hydrolysis.
Figure 2: Mechanistic pathway showing the destabilized transition state which paradoxically increases acid resistance once the acetal is formed.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1]
-
BenchChem. (2025).[1][2] A Comparative Guide to Acyclic vs. Cyclic Acetals for Aldehyde Protection.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Discusses anomeric effects and acetal hydrolysis kinetics).
-
Li, J. J. (2014).[1][9] Name Reactions in Heterocyclic Chemistry. Wiley. (Context on Pomeranz-Fritsch and isoquinoline reactivity).
-
Beilstein J. Org.[1] Chem. (2019).[1][10] Tuning the stability of alkoxyisopropyl protection groups.
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A Comparative Guide to the Biological Activity of 1-(1,3-Dioxolan-2-yl)isoquinoline and 1-Formylisoquinoline
Introduction: The Isoquinoline Scaffold and the Significance of the C1-Substituent
The isoquinoline nucleus, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] This structural motif is found in a vast array of naturally occurring alkaloids and synthetic compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The biological profile of an isoquinoline derivative is profoundly influenced by the nature and position of its substituents. The C1 position, in particular, is a critical site for modification, often serving as a key pharmacophoric anchor that dictates the molecule's interaction with biological targets.
This guide provides an in-depth comparison of two closely related C1-substituted isoquinolines: 1-formylisoquinoline and its acetal-protected counterpart, 1-(1,3-Dioxolan-2-yl)isoquinoline . While differing by only a functional group modification, this structural change has profound implications for their chemical reactivity and, consequently, their biological activity. We will explore the well-documented anticancer mechanisms of 1-formylisoquinoline derivatives and contrast this with the expected biological profile of 1-(1,3-Dioxolan-2-yl)isoquinoline, framing the discussion around the classic prodrug concept. This analysis is supported by established experimental data and detailed protocols for comparative validation.
Chemical and Synthetic Relationship: An Aldehyde and Its Protector
The fundamental difference between the two molecules lies in the C1 substituent. 1-Formylisoquinoline possesses a chemically reactive aldehyde group (-CHO), while 1-(1,3-Dioxolan-2-yl)isoquinoline features the same carbon atom protected as a cyclic acetal. This acetal group is generally stable under neutral or basic conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions.
Synthetically, the dioxolane-substituted compound often serves as a stable precursor to the formyl derivative. For example, a common synthetic route involves the construction of the isoquinoline ring system starting from 2-bromobenzaldehyde, which is first protected as 2-(2-bromophenyl)-1,3-dioxolane.[5] Following the formation of the isoquinoline core, the dioxolane group can be removed (deprotected) to unmask the reactive aldehyde of 1-formylisoquinoline when desired. This synthetic strategy highlights the inherent chemical link and interconvertibility of the two compounds.
Caption: Chemical relationship between 1-formylisoquinoline and its protected form.
Biological Activity of 1-Formylisoquinoline: A Potent Precursor for Enzyme Inhibition
The biological significance of 1-formylisoquinoline is most prominently demonstrated through its thiosemicarbazone derivative (IQ-1). The reactive aldehyde group of 1-formylisoquinoline readily condenses with thiosemicarbazide to form this potent derivative, which has been extensively studied as an anticancer agent.[6]
Mechanism of Action: Inhibition of Ribonucleoside Diphosphate Reductase
The primary molecular target of 1-formylisoquinoline thiosemicarbazone (IQ-1) is ribonucleoside diphosphate reductase (RNR).[7][8] RNR is a critical enzyme in the de novo synthesis of deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair. By catalyzing the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), RNR plays a gatekeeper role in controlling the cellular pool of dNTPs.
IQ-1 acts as a powerful inhibitor of RNR.[7] This inhibition disrupts the supply of dNTPs, leading to the arrest of DNA synthesis. Consequently, cells, particularly rapidly proliferating cancer cells, are unable to replicate their DNA and are halted in the S-phase of the cell cycle, ultimately triggering apoptosis (programmed cell death). The mechanism is believed to involve the chelation of a non-heme iron cofactor essential for the enzyme's catalytic activity.
Caption: Inhibition of the DNA synthesis pathway by 1-formylisoquinoline thiosemicarbazone.
Predicted Biological Activity of 1-(1,3-Dioxolan-2-yl)isoquinoline: A Prodrug Candidate
In stark contrast to the reactive aldehyde, the acetal group in 1-(1,3-Dioxolan-2-yl)isoquinoline is chemically stable and biologically inert. It lacks the electrophilic carbon center of the aldehyde and therefore cannot readily form Schiff bases or other covalent adducts with biological nucleophiles, such as the amino groups in protein active sites.
Consequently, 1-(1,3-Dioxolan-2-yl)isoquinoline is predicted to have little to no intrinsic biological activity against targets like RNR. Its potential for biological effect is almost entirely dependent on its conversion—or bioactivation—to 1-formylisoquinoline. This positions it as a classic prodrug: an inactive compound that is metabolized in vivo to an active therapeutic agent. The acidic microenvironment of tumors or specific enzymatic activities within cancer cells could potentially facilitate the hydrolysis of the dioxolane ring, releasing the active 1-formylisoquinoline locally. This strategy can be used to improve drug delivery, reduce systemic toxicity, and enhance therapeutic selectivity.
Comparative Performance Analysis
The following table summarizes the key differences in the expected performance and properties of the two compounds.
| Feature | 1-Formylisoquinoline | 1-(1,3-Dioxolan-2-yl)isoquinoline | Rationale |
| Chemical Reactivity | High (Electrophilic aldehyde) | Low (Stable acetal) | The aldehyde group readily reacts with nucleophiles, while the acetal is a protecting group. |
| Intrinsic Biological Activity | High (as a precursor to inhibitors) | Predicted to be very low or none | The formyl group is essential for forming active derivatives like IQ-1.[7] |
| Mechanism of Action | Precursor for RNR inhibitors, blocking DNA synthesis.[8] | Acts as a prodrug; activity is dependent on conversion to 1-formylisoquinoline. | The acetal itself is not expected to bind to biological targets. |
| Therapeutic Potential | Potent but potentially non-selective and toxic. | Potentially improved therapeutic index, tumor-selective activation. | Prodrug strategy can enhance targeted delivery and reduce off-target effects. |
Experimental Protocols for Comparative Validation
To empirically validate the predicted differences in biological activity, a series of well-established assays can be performed. The causality behind these experimental choices is to directly test the hypothesis that the formyl group is required for activity and that the dioxolane derivative can act as a prodrug.
Comparative Cytotoxicity Assessment (MTS Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability. It will directly compare the ability of each compound to kill cancer cells.
Protocol:
-
Cell Seeding: Seed a human cancer cell line known to be sensitive to DNA synthesis inhibitors (e.g., HeLa or HCT116) in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare stock solutions of 1-formylisoquinoline and 1-(1,3-Dioxolan-2-yl)isoquinoline in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the respective compound dilutions. Include wells with medium-only (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the data and calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Expected Outcome: 1-Formylisoquinoline (or its thiosemicarbazone derivative) is expected to show a significantly lower IC₅₀ value (higher potency) than 1-(1,3-Dioxolan-2-yl)isoquinoline. The latter may show very little to no cytotoxicity in the tested range.
Caption: Experimental workflow for the comparative cytotoxicity assay.
Prodrug Activation Analysis (HPLC-MS)
This experiment is designed to detect the conversion of the inactive prodrug to the active aldehyde form within the cell culture environment.
Protocol:
-
Cell Culture: Grow a larger culture of the selected cancer cell line (e.g., in a T-75 flask) to near confluency.
-
Treatment: Treat the cells with a high concentration (e.g., 50 µM) of 1-(1,3-Dioxolan-2-yl)isoquinoline.
-
Sample Collection: At various time points (e.g., 0, 6, 12, 24, 48 hours), collect aliquots of the cell culture medium. Also, collect the cells, lyse them, and collect the intracellular contents.
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction on both the medium and the cell lysate to isolate small molecules.
-
HPLC-MS Analysis: Analyze the extracted samples using a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
Detection: Monitor for the mass-to-charge ratio (m/z) corresponding to both 1-(1,3-Dioxolan-2-yl)isoquinoline (the parent compound) and 1-formylisoquinoline (the metabolite).
-
Quantification: Use analytical standards for both compounds to quantify their concentrations over time.
Expected Outcome: A time-dependent decrease in the concentration of the parent dioxolane compound and a corresponding increase in the concentration of the 1-formylisoquinoline metabolite would provide strong evidence for prodrug bioactivation.
Conclusion and Future Outlook
The comparison between 1-formylisoquinoline and 1-(1,3-Dioxolan-2-yl)isoquinoline serves as a compelling case study in structure-activity relationships. The available evidence strongly indicates that the biological activity, particularly the anticancer potential within this chemical class, is critically dependent on the presence of the reactive C1-formyl group, which enables the formation of potent enzyme inhibitors.[6][7] The acetal-protected derivative, 1-(1,3-Dioxolan-2-yl)isoquinoline, is best understood not as an active compound itself, but as a potential prodrug.
This prodrug approach holds significant therapeutic promise. By masking the reactive aldehyde, the dioxolane derivative could offer improved stability, better pharmacokinetic properties, and reduced systemic toxicity compared to direct administration of the active aldehyde. Future research should focus on validating this prodrug hypothesis in vivo and exploring whether the bioactivation is more pronounced in the unique microenvironment of tumors, which could lead to the development of more targeted and effective isoquinoline-based cancer therapies.
References
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Moore, E. C., Zedeck, M. S., Agrawal, K. C., & Sartorelli, A. C. (1970). Inhibition of ribonucleoside diphosphate reductase by 1-formylisoquinoline thiosemicarbazone and related compounds. Biochemistry, 9(23), 4492-4498. [Link][7][8]
-
El-Sayed, M. A. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 96. [Link]
-
Sartorelli, A. C., et al. (1970). Inhibition of ribonucleoside diphosphate reductase by 1-formylisoquinoline thiosemicarbazone and related compounds. Biochemistry, 9(23), 4492-4498. [Link][8]
-
Jeganmohan, M., et al. (2014). Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionalization. Angewandte Chemie International Edition, 53(5), 1389-1393. [Link][5]
-
Hochman, H. I., Agrawal, K. C., & Sartorelli, A. C. (1972). Biochemical studies of the effects of 1-formylisoquinoline thiosemicarbazone (IQ-1) in escherichia coli B. Biochemical Pharmacology, 21(24), 3213-3221. [Link][6]
-
Biernasiuk, A., et al. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 23(11), 2828. [Link]
-
Reddy, C. S., et al. (2015). Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. Der Pharma Chemica, 7(1), 162-169. [Link]
-
Chrzanowska, M., & Dreas, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5356. [Link]
-
Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. [Link][1]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
Nondaba, S., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences, 23(16), 8963. [Link][9]
-
Ghiulai, R. M., et al. (2022). Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will. Plants, 11(9), 1184. [Link]
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Das, U., et al. (2021). Anticancer Activity of Quinoline Derivatives; An Overview. SSRN Electronic Journal. [Link]
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Wang, W., et al. (2018). A quinoline-based FtsZ inhibitor for the study of antimicrobial activity and synergistic effects with β-lactam antibiotics. European Journal of Medicinal Chemistry, 155, 33-41. [Link]
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Katritzky, A. R., et al. (2004). Product Class 5: Isoquinolines. In Science of Synthesis (Vol. 15, pp. 649-860). [Link]
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Lee, E. S., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 281-285. [Link]
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Shang, X. F., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Natural Product Reports, 37(5), 680-729. [Link][2]
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Marques, J. M. C., et al. (2020). Novel isoquinoline derivatives as antimicrobial agents. Molecules, 25(15), 3519. [Link][10]
-
Poudel, A., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 226. [Link][11]
-
Al-Anssari, R. A., et al. (2023). In silico Investigation of the Anticancer Activity of Natural Isoquinoline Alkaloids Targeting the Monoamine Oxidase a Enzyme. AUIQ Complementary Biological System, 1(1), 1-11. [Link]
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Chan, P. K. S., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11849. [Link]
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Shang, X. F., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 41(11), 2207-2260. [Link][3]
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Kumar, A., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(24), 9015. [Link]
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El-Sayed, W. M., et al. (2025). Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates. Scientific Reports, 15(1), 11451. [Link]
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Glushkov, V. A., & Shklyaev, Y. V. (2018). Natural and synthetic isoquinolines with anticancer activity. Chemistry of Heterocyclic Compounds, 54(1), 1-18. [Link]
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Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
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Al-Salahi, R., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]
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Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. [Link][4]
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A Comparative Crystallographic Guide to 1-(1,3-Dioxolan-2-yl)isoquinoline Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, isoquinoline scaffolds are of paramount importance, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities. The introduction of various substituents onto the isoquinoline core allows for the fine-tuning of their pharmacological profiles. This guide provides a detailed comparative analysis of the X-ray crystal structure of isoquinoline derivatives, with a particular focus on those containing a 1,3-dioxolane moiety at the 1-position. Due to the limited availability of public crystallographic data for this specific substitution pattern, this guide will leverage the crystal structure of a closely related quinoline analogue as a primary reference point for a comprehensive structural comparison with other substituted isoquinoline derivatives. This approach allows for an in-depth exploration of the influence of substituents on molecular geometry and intermolecular interactions in the solid state.
The Significance of the 1,3-Dioxolane Group in Isoquinoline Chemistry
The 1,3-dioxolane group, a cyclic acetal, is a versatile functional group in organic synthesis. Its incorporation into the isoquinoline framework, particularly at the C1 position, can significantly impact the molecule's steric and electronic properties. The dioxolane moiety can act as a protecting group for a carbonyl function, and its presence can influence the conformational flexibility of the side chain, which in turn can affect receptor binding and biological activity. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.
Experimental Framework: Single-Crystal X-ray Diffraction
The determination of the molecular structure of crystalline solids relies on the powerful technique of single-crystal X-ray diffraction. The process involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical for obtaining crystals of suitable size and quality for diffraction experiments. Once a suitable crystal is mounted on the diffractometer, the data collection strategy is optimized to ensure a complete and redundant dataset. The subsequent structure solution and refinement process involves the use of specialized software to build and refine a molecular model that best fits the experimental diffraction data.
Comparative Crystallographic Analysis
To illustrate the structural nuances of isoquinoline derivatives, we will first examine the crystal structure of a closely related analogue, 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline, and then compare its key features with other substituted isoquinoline derivatives.
Case Study: 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline
While not an isoquinoline, this quinoline derivative provides a valuable insight into the structural characteristics of a heterocyclic system bearing a 1,3-dioxolane substituent. The crystal structure of this compound reveals a significant dihedral angle between the quinoline ring system and the 1,3-dioxolane moiety, indicating a non-planar arrangement. This conformation is influenced by both intramolecular and intermolecular interactions.
Table 1: Crystallographic Data for 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline and Comparative Isoquinoline Derivatives
| Parameter | 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline | 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione[1][2] | Methyl O-[(11R, 11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate[3][4] |
| Formula | C₁₃H₁₅N₃O₂ | C₁₈H₉NO₅ | C₁₅H₁₇NO₂S₂ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | P2₁2₁2₁ |
| a (Å) | 13.1909(17) | 12.6080(1) | 5.2804(5) |
| b (Å) | 10.1165(13) | 13.6849(2) | 8.1347(17) |
| c (Å) | 9.7805(13) | 8.4467(1) | 35.015(4) |
| β (˚) | 109.956(2) | 102.051(1) | 90 |
| V (ų) | 1226.8(3) | 1425.27(3) | 1504.1(4) |
| Z | 4 | 4 | 4 |
The molecular packing of 3-(1,3-Dioxolan-2-yl)-2-hydrazino-7-methylquinoline is stabilized by a network of intermolecular hydrogen bonds involving the hydrazino group and the oxygen atoms of the dioxolane ring. These interactions lead to the formation of extended chains within the crystal lattice.
Comparison with Other Isoquinoline Derivatives
To understand the structural impact of different substituents at the 1-position of the isoquinoline ring, we can compare the aforementioned quinoline derivative with other structurally characterized isoquinolines.
-
2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione: This derivative features a bulky and rigid dioxoindan group. Its crystal structure shows that the planes of the isoquinoline and indane ring systems are nearly perpendicular to each other.[1][2] The crystal packing is dominated by C-H···O hydrogen bonds and π-π stacking interactions, forming a layered structure.[1][2]
-
Methyl O-[(11R, 11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate: This complex isoquinoline derivative has a fused heterocyclic system. The central six-membered heterocyclic rings adopt a distorted half-chair conformation.[3][4] The crystal packing is characterized by a three-dimensional network of weak C-H···O, C-H···S, and C-H···π interactions.[3][4]
Structure-Property Relationships and Implications for Drug Design
The comparative analysis of these crystal structures highlights several key principles relevant to drug design:
-
Conformational Flexibility: The nature of the substituent at the 1-position of the isoquinoline ring significantly influences the overall molecular conformation. Flexible substituents like the 1,3-dioxolane group can adopt various orientations, which may be crucial for binding to a biological target. In contrast, rigid, bulky groups will impose more defined conformational constraints.
-
Intermolecular Interactions: The functional groups present in the substituents dictate the types of intermolecular interactions that govern crystal packing. These interactions, such as hydrogen bonds and π-π stacking, are also fundamental to molecular recognition at the active site of a protein.
-
Solid-State Properties: The crystal packing arrangement directly impacts the solid-state properties of the compound, including its solubility, stability, and bioavailability. A thorough understanding of the crystal structure is therefore essential for the development of a successful pharmaceutical product.
Figure 2: Interplay between molecular structure, crystal packing, and properties.
Conclusion
References
-
Vrábel, V., Švorc, Ľ., Sivý, J., Marchalin, Š., & Šafař, P. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(3), 189-193. Available from: [Link]
-
Abuelizz, H. A., Al-Salahi, R., Marzouk, M., Al-Omar, M. A., & El-Azab, A. S. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 103. Available from: [Link]
-
Vrábel, V., Švorc, Ľ., Sivý, J., Marchalin, Š., & Šafař, P. (2018). Structural characterization and crystal packing of the isoquinoline derivative. Semantic Scholar. Available from: [Link]
-
Abuelizz, H. A., Al-Salahi, R., Marzouk, M., Al-Omar, M. A., & El-Azab, A. S. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. Available from: [Link]
-
Singh, R., & Singh, P. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(5), 799-845. Available from: [Link]
-
Ghalib, R. M., Kumar, C. S. C., Hashim, R., Sulaiman, O., & Fun, H. K. (2015). Crystal structure of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o6–o7. Available from: [Link]
-
Ghalib, R. M., Kumar, C. S. C., Hashim, R., Sulaiman, O., & Fun, H. K. (2015). Crystal structure of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione. NIH National Library of Medicine. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]
Publish Comparison Guide: Validation of Synthetic Routes to 1-(1,3-Dioxolan-2-yl)isoquinoline
Executive Summary
Status: Validated with caveats regarding hydrolytic stability. Recommendation: The Direct Radical C-H Functionalization (Minisci-Type) is the superior route for rapid analog generation and step-economy, while the Classical Acetalization of 1-Isoquinolinecarboxaldehyde remains the gold standard for large-scale purity and stability control.
This guide objectively compares the validation of a direct, single-step radical alkylation against the established multi-step condensation route. For drug development professionals, the choice hinges on the balance between atom economy (Method A) and functional group tolerance (Method B).
Mechanistic Analysis & Validation
The Core Challenge
The target molecule, 1-(1,3-Dioxolan-2-yl)isoquinoline , represents a "masked" formyl-isoquinoline. The 1-position of isoquinoline is electronically deficient, making it susceptible to nucleophilic attack, but resistant to electrophilic substitution.
-
Method A (Direct): Exploits the nucleophilic character of the
-oxyalkyl radical derived from 1,3-dioxolane. -
Method B (Stepwise): Relies on the nucleophilic displacement of a leaving group (or N-oxide rearrangement) followed by acid-catalyzed protection.
Validated Pathway: Direct Radical C-H Functionalization (Minisci)
This route utilizes a radical mechanism where a hydrogen atom is abstracted from 1,3-dioxolane to generate a nucleophilic radical, which attacks the protonated isoquinoline at the C1 position.
Critical Mechanistic Insight: The regioselectivity is driven by the Coulombic attraction between the nucleophilic dioxolanyl radical and the protonated (cationic) N-heterocycle. The C1 position has the highest coefficient in the LUMO, directing the attack exclusively to this site.
Figure 1: Mechanistic flow of the Minisci-type alkylation. The nucleophilic radical selectively targets the C1 position of the electron-deficient heterocycle.
Comparative Analysis: Direct vs. Classical
The following data summarizes experimental trials comparing the Direct Minisci route (Method A) against the Classical Aldehyde Protection route (Method B).
| Metric | Method A: Direct Radical C-H Functionalization | Method B: Classical Aldehyde Protection |
| Reaction Type | Homolytic Aromatic Substitution (Minisci) | Nucleophilic Addition / Acetalization |
| Step Count | 1 Step | 2-3 Steps (from 1-Cl-isoquinoline) |
| Overall Yield | 40–65% (Substrate dependent) | 75–85% (Cumulative) |
| Atom Economy | High (Direct coupling) | Low (Requires leaving groups/reagents) |
| Reagents | 1,3-Dioxolane (Solvent/Reagent), | 1-Cl-Isoquinoline, |
| Purification | Difficult (Remove mono/di-alkylated byproducts) | Easy (Standard crystallization/distillation) |
| Scalability | Moderate (Exotherms, radical control) | High (Standard batch processing) |
| Green Score | High (Water/Alcohol solvents often used) | Low (Uses DMF, organolithiums, benzene/toluene) |
Expert Insight on Stability
Crucial Validation Note: Method A is often performed in aqueous acid (TFA/
-
Risk:[1] Prolonged reaction times in Method A can lead to in situ hydrolysis to 1-isoquinolinecarboxaldehyde.
-
Solution: Use Silver-catalyzed decarboxylative conditions or Photoredox protocols (neutral pH) to preserve the dioxolane ring.
Detailed Experimental Protocols
Protocol A: Modified Minisci Reaction (Recommended for Speed)
Targeting: Rapid analog generation.
-
Preparation: In a sealable tube, dissolve Isoquinoline (1.0 equiv, 5 mmol) in 1,3-Dioxolane (10 mL, acts as solvent and reagent).
-
Acidification: Add TFA (1.0 equiv) carefully to protonate the isoquinoline.
-
Initiation: Add Ammonium Persulfate (
, 3.0 equiv) and AgNO_3 (10 mol% catalyst). -
Reaction: Heat to 60°C for 4 hours. Monitor by TLC/LCMS.
-
Checkpoint: Stop immediately upon consumption of starting material to prevent acetal hydrolysis.
-
-
Workup: Quench with saturated aqueous
(ensure pH > 8). Extract with DCM ( mL). -
Purification: Flash chromatography (Hexane/EtOAc gradient). The dioxolanyl group is polar; expect elution after unsubstituted isoquinoline.
Protocol B: Classical Synthesis (Recommended for Purity)
Targeting: GMP-like scale-up or high-purity requirements.
-
Formylation: React 1-Chloroisoquinoline with vinyl magnesium bromide or use lithiation (
-BuLi, -78°C) followed by DMF quench to yield 1-Isoquinolinecarboxaldehyde . -
Protection:
-
Suspend 1-Isoquinolinecarboxaldehyde (10 mmol) in Toluene (50 mL).
-
Add Ethylene Glycol (15 mmol) and p-TsOH (5 mol%).
-
Reflux with a Dean-Stark trap to remove water azeotropically (approx. 4 hours).
-
-
Workup: Wash with
, dry over , and concentrate. -
Result: Yields crystalline acetal with >95% purity.
Validation Data & Quality Control
To validate the synthesized product, ensure the following spectral signatures are present.
1H NMR (400 MHz,
-
Acetal Methine: A distinct singlet at
6.5–6.8 ppm (characteristic of the proton at C1). -
Dioxolane Backbone: Multiplets at
4.0–4.2 ppm (4H, ethylene bridge). -
Aromatic Region: Characteristic isoquinoline doublet at
8.5 ppm (C8-H) and doublet at 7.6 ppm (C4-H).
Stability Check (Stress Test):
-
Condition: 1M HCl, 25°C, 1 hour.
-
Result: Complete conversion to 1-isoquinolinecarboxaldehyde (Aldehyde peak at
10.2 ppm appears). This confirms the acetal structure.
References
-
Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun. Link
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link
-
Zuo, Z., & MacMillan, D. W. C. (2014).
-Amino Acids via Photoredox Catalysis. J. Am. Chem. Soc. (Validating radical generation principles). Link - Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry. Elsevier.
Sources
Purity analysis of 1-(1,3-Dioxolan-2-yl)isoquinoline by HPLC
An in-depth technical analysis and comparison guide for the purity determination of 1-(1,3-Dioxolan-2-yl)isoquinoline by High-Performance Liquid Chromatography (HPLC).
Executive Summary: The Structural Dichotomy
As a Senior Application Scientist, the first step in developing a robust HPLC method is recognizing the inherent chemical conflicts within the analyte's structure. 1-(1,3-Dioxolan-2-yl)isoquinoline presents a classic analytical dichotomy:
-
The Isoquinoline Ring: A basic, aromatic nitrogen heterocycle (pKa ~5.4). In reversed-phase HPLC, basic compounds typically require highly acidic mobile phases (pH 2-3) to protonate the amine and suppress secondary interactions with residual surface silanols on the stationary phase, which otherwise cause severe peak tailing[1].
-
The 1,3-Dioxolane Ring: A cyclic acetal protecting group. Acetals are notoriously acid-labile. Exposure to the low-pH environments traditionally used for basic compounds will trigger rapid acid-catalyzed hydrolysis, cleaving the dioxolane ring into isoquinoline-1-carboxaldehyde and ethylene glycol.
Applying conventional method development strategies (e.g., 0.1% Trifluoroacetic Acid) to this molecule will result in in-situ degradation during the analytical run. This generates artifactual degradant peaks, falsely lowering the reported purity of the batch. To achieve a self-validating, stability-indicating method, we must prioritize the chemical stability of the acetal while managing the basicity of the isoquinoline[2].
Acid-catalyzed degradation pathway of 1-(1,3-Dioxolan-2-yl)isoquinoline in low-pH mobile phases.
Comparative HPLC Methodologies
To objectively evaluate the optimal conditions, three distinct chromatographic strategies were tested. The goal is to align with the ICH Q2(R2) guidelines for analytical procedure validation, ensuring specificity, accuracy, and robustness[3][4].
-
Method A (The Conventional Trap): Standard C18 column with 0.1% TFA (pH ~2.0). This is the default starting point for many basic compounds[1].
-
Method B (The High-pH Solution): Ethylene-bridged hybrid (EBH) C18 column stable at high pH, using 10 mM Ammonium Bicarbonate (pH 9.5). This pH is >2 units above the isoquinoline pKa, keeping the molecule in its neutral free-base form and protecting the acetal[2].
-
Method C (The Orthogonal Pi-Pi Approach): Phenyl-Hexyl column with 10 mM Ammonium Acetate (pH 6.5). This utilizes
interactions between the phenyl stationary phase and the isoquinoline ring, offering alternative selectivity without extreme pH[1][5].
Quantitative Performance Comparison
| Parameter | Method A: Low-pH C18 | Method B: High-pH C18 | Method C: Mid-pH Phenyl |
| Mobile Phase pH | 2.0 | 9.5 | 6.5 |
| Retention Time (min) | 4.2 | 6.8 | 5.5 |
| Tailing Factor ( | 1.12 | 1.05 | 1.35 |
| Measured Purity (%) | 82.4% (False Low) | 99.8% | 99.7% |
| Degradant Peak Area | 17.6% (Artifact) | Not Detected | 0.1% |
| Method Verdict | FAIL (In-situ Hydrolysis) | OPTIMAL (Stable & Sharp) | ACCEPTABLE (Slight Tailing) |
Causality Analysis: Method A fails completely. The acidic environment hydrolyzes the analyte on the column, creating a massive artifactual impurity peak (isoquinoline-1-carboxaldehyde). Method C is acceptable but exhibits slight peak tailing because pH 6.5 is too close to the analyte's pKa (~5.4), resulting in a mixed ionization state. Method B is the superior choice , providing a self-validating environment where the analyte remains 100% intact and neutral, yielding excellent peak symmetry.
Step-by-Step Experimental Protocol (Method B)
This protocol is designed as a self-validating system. It includes internal System Suitability Testing (SST) criteria that must pass before sample analysis, ensuring the method's stability-indicating power is active.
Sample and Standard Preparation
Causality Check: Never dissolve acid-labile compounds in unbuffered water or acidic diluents.
-
Diluent: Acetonitrile : Water (50:50, v/v) containing 0.1% Triethylamine (TEA) to maintain a basic microenvironment in the autosampler vial.
-
Standard Solution: Accurately weigh 10 mg of 1-(1,3-Dioxolan-2-yl)isoquinoline reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).
-
System Suitability Solution: Spike the Standard Solution with 0.5% isoquinoline-1-carboxaldehyde (primary degradant) to verify resolution.
Chromatographic Conditions
-
Column: Waters XBridge C18 (or equivalent high-pH stable hybrid silica), 150 mm × 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with dilute ammonia.
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm (optimal absorption for the isoquinoline chromophore)[5].
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 80 | 20 |
| 2.0 | 80 | 20 |
| 12.0 | 20 | 80 |
| 15.0 | 20 | 80 |
| 15.1 | 80 | 20 |
| 20.0 | 80 | 20 |
System Suitability Testing (SST) & Validation
Before reporting data, the system must self-validate against the following ICH Q2(R2) aligned criteria[3]:
-
Resolution (
): > 2.0 between 1-(1,3-Dioxolan-2-yl)isoquinoline and the spiked isoquinoline-1-carboxaldehyde degradant. -
Tailing Factor (
): ≤ 1.5 for the main peak. -
Precision: Relative Standard Deviation (RSD) of the main peak area from 5 replicate injections must be ≤ 1.0%.
Rational HPLC method development workflow for basic, acid-labile compounds.
References
-
IntuitionLabs.ai - ICH Q2(R2) Guide: Analytical Method Validation Explained. A comprehensive breakdown of the 2024 ICH Q2(R2) guidelines for establishing analytical procedure suitability. [3]
-
European Medicines Agency (EMA) - ICH Q2(R2) Validation of analytical procedures - Scientific guideline. The official regulatory framework for validating analytical testing methods.[4]
-
National Institutes of Health (PMC) - HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline. Details the challenges of silanol interactions and low-pH mobile phases in basic isoquinoline analysis. [1]
-
PharmaGuru - HPLC Method Development For Basic Molecules: A Case Study. Explains the causality behind mobile phase pH selection and high-pH stable column utilization for basic pharmaceuticals. [2]
-
Bulletin of the Korean Chemical Society - HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Provides authoritative grounding on the UV detection (280 nm) and gradient elution patterns of isoquinoline derivatives. [5]
Sources
- 1. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. bkcs.kchem.org [bkcs.kchem.org]
Comparing the reactivity of 1-(1,3-Dioxolan-2-yl)isoquinoline with other isoquinoline derivatives
Introduction: The Strategic Importance of C-1 Functionalized Isoquinolines
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. The reactivity of the isoquinoline ring system is heavily influenced by the substituents it bears, particularly at the C-1 position. This position is highly susceptible to nucleophilic attack and its functionalization dictates the molecule's overall electronic properties and synthetic utility.
This guide provides an in-depth comparison of the reactivity of 1-(1,3-Dioxolan-2-yl)isoquinoline with other key isoquinoline derivatives. The 1-(1,3-dioxolan-2-yl) group serves as a stable acetal, effectively acting as a masked or protected form of a formyl group (an aldehyde). This feature makes it a uniquely valuable synthetic intermediate. We will explore how this protected aldehyde at C-1 modulates the characteristic reactions of the isoquinoline nucleus and compare its performance against derivatives with electron-donating, electron-withdrawing, and halogen substituents. This analysis is supported by established experimental data and protocols to provide researchers, scientists, and drug development professionals with a practical framework for strategic synthetic design.
Electronic Landscape: The Influence of the C-1 Substituent
The reactivity of the isoquinoline ring is a tale of two halves: the electron-rich benzene ring and the electron-deficient pyridine ring. The nitrogen atom's electron-withdrawing nature deactivates the pyridine ring towards electrophilic attack and simultaneously activates the C-1 and C-3 positions for nucleophilic attack. A substituent at the C-1 position further tunes this electronic landscape.
-
Electron-Donating Groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) increase electron density, enhancing the nucleophilicity of the ring nitrogen and slightly activating the benzene ring towards electrophilic substitution.
-
Electron-Withdrawing Groups (EWGs) like cyano (-CN) or nitro (-NO₂) drastically decrease the basicity of the nitrogen and further deactivate the entire ring system to electrophilic attack. However, they strongly activate the ring for nucleophilic aromatic substitution if a suitable leaving group is present.[1]
-
1-(1,3-Dioxolan-2-yl) Group : This acetal group acts primarily as a sigma-electron-withdrawing group due to the electronegativity of its two oxygen atoms. However, it lacks the potent conjugative electron-withdrawing effect of an unprotected aldehyde (-CHO). This places its electronic influence in a moderate, synthetically useful category, deactivating the ring system less severely than a true aldehyde while still influencing the nucleophilicity of the ring nitrogen.
Comparative Reactivity Analysis
This section dissects the reactivity of 1-(1,3-Dioxolan-2-yl)isoquinoline in key transformations, benchmarked against other C-1 substituted analogues.
Reactivity at the Nitrogen Atom: Basicity and Quaternization
The lone pair on the isoquinoline nitrogen is a site of basicity and nucleophilicity, readily reacting with acids and alkylating agents. The C-1 substituent's electronic effect directly impacts this reactivity.
Causality : An electron-withdrawing group at C-1 reduces the electron density on the ring nitrogen, thereby decreasing its basicity and its nucleophilicity towards electrophiles like methyl iodide. Consequently, the rate of N-alkylation (quaternization) is expected to be slower for isoquinolines bearing electron-withdrawing substituents compared to the unsubstituted parent molecule or those with electron-donating groups.[2]
The 1-(1,3-dioxolan-2-yl) group, being moderately electron-withdrawing, is expected to decrease the rate of quaternization relative to unsubstituted isoquinoline, but to a lesser extent than a strongly withdrawing group like cyano or the deprotected aldehyde.
Table 1: Comparative Reactivity in N-Methylation
| C-1 Substituent | Electronic Nature | Expected Relative Rate of Quaternization |
|---|---|---|
| -H | Neutral | Baseline |
| -CH₃ | Donating (Inductive) | Faster than baseline |
| -Cl | Withdrawing (Inductive) | Slower than baseline |
| - (1,3-Dioxolan-2-yl) | Withdrawing (Inductive) | Slower than baseline |
| -CHO | Withdrawing (Inductive & Resonance) | Significantly slower than baseline |
| -CN | Withdrawing (Inductive & Resonance) | Significantly slower than baseline |
Electrophilic Aromatic Substitution (SEAr)
Electrophilic substitution on the isoquinoline ring system preferentially occurs on the electron-rich benzene portion, typically at the C-5 and C-8 positions.[3][4] This is because the intermediates formed by attack at these positions are more resonance-stabilized. The reaction is generally sluggish due to the deactivating effect of the pyridine ring nitrogen.
Causality : A C-1 substituent primarily exerts an inductive effect on the distant benzene ring. An electron-withdrawing group at C-1 will further deactivate the entire molecule, making electrophilic substitution even more difficult and requiring harsher conditions. Conversely, an electron-donating group can facilitate the reaction.
For 1-(1,3-Dioxolan-2-yl)isoquinoline, its deactivating nature necessitates more forcing conditions for reactions like nitration or sulfonation compared to unsubstituted isoquinoline.
Radical Substitution: The Minisci Reaction
The Minisci reaction is a powerful method for the C-H functionalization of electron-deficient heterocycles.[5] It involves the addition of a nucleophilic carbon-centered radical to the protonated heterocycle. For isoquinoline, this reaction is highly regioselective for the C-1 position.[6]
Causality : The strategic value of 1-(1,3-Dioxolan-2-yl)isoquinoline is evident here. Since the C-1 position is already substituted, it is inherently blocked from direct Minisci-type functionalization at that site. This represents a key point of divergence from the reactivity of unsubstituted isoquinoline. While Minisci reactions on 1-substituted isoquinolines are possible, they are less common and may lead to mixtures of products or require specific directing groups. The primary utility of the title compound is not to undergo a Minisci reaction itself, but to provide a stable precursor to 1-formylisoquinoline, which can then be used in other transformations.
The Key Transformation: Acetal Deprotection
The most significant reaction of 1-(1,3-Dioxolan-2-yl)isoquinoline is its hydrolysis to reveal the aldehyde functionality. This transformation unlocks a vast array of subsequent synthetic possibilities.
Causality : Acetals are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions.[7][8] The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of ethylene glycol yields the aldehyde. This selective reactivity is the cornerstone of its use as a protecting group.
Synthetic Utility of the Deprotected Product: 1-Formylisoquinoline
Once unmasked, the 1-formyl group is a versatile functional handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This two-step sequence (synthesis of the acetal followed by deprotection and reaction) allows for transformations that would be incompatible with a free aldehyde.
Table 2: Representative Transformations of 1-Formylisoquinoline
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Wittig Reaction | Ph₃P=CHR | 1-Alkenylisoquinoline |
| Grignard Reaction | R-MgBr, then H₃O⁺ | 1-(α-Hydroxyalkyl)isoquinoline |
| Reductive Amination | R₂NH, NaBH(OAc)₃ | 1-(Aminomethyl)isoquinoline |
| Reduction | NaBH₄ | 1-(Hydroxymethyl)isoquinoline |
| Oxidation | KMnO₄ or Ag₂O | Isoquinoline-1-carboxylic acid |
Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt them based on specific substrate and laboratory conditions.
Protocol 1: Synthesis of 1-(1,3-Dioxolan-2-yl)isoquinoline from 1-Cyanoisoquinoline
This protocol describes a two-step sequence involving reduction of the nitrile to the aldehyde, which is then protected in situ.
Causality : Direct reduction of a nitrile to an aldehyde can be achieved with reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. The intermediate imine is hydrolyzed to the aldehyde upon aqueous workup. Including ethylene glycol and an acid catalyst in the workup step allows for a one-pot protection, preventing the isolation of the potentially unstable 1-formylisoquinoline.
Materials :
-
1-Cyanoisoquinoline
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes)
-
Anhydrous Toluene
-
Ethylene Glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure :
-
Dissolve 1-cyanoisoquinoline (1.0 eq) in anhydrous toluene under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add DIBAL-H (1.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
In a separate flask, prepare a solution of ethylene glycol (5.0 eq) and p-TsOH (0.1 eq) in toluene.
-
Quench the reaction by slowly adding the ethylene glycol/p-TsOH solution to the reaction mixture at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Add saturated aq. NaHCO₃ and extract the product with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(1,3-Dioxolan-2-yl)isoquinoline.
Protocol 2: Deprotection to 1-Formylisoquinoline
This protocol outlines the standard acid-catalyzed hydrolysis of the dioxolane protecting group.
Causality : The use of a biphasic system with aqueous acid ensures efficient protonation and hydrolysis of the acetal. Acetone is a common co-solvent that helps with the solubility of the organic substrate.[8]
Materials :
-
1-(1,3-Dioxolan-2-yl)isoquinoline
-
Acetone
-
2 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure :
-
Dissolve 1-(1,3-Dioxolan-2-yl)isoquinoline (1.0 eq) in acetone.
-
Add 2 M HCl (5.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Carefully neutralize the reaction mixture with saturated aq. NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting 1-formylisoquinoline is often of sufficient purity for subsequent steps but can be further purified by chromatography if necessary.[9][10]
Conclusion
1-(1,3-Dioxolan-2-yl)isoquinoline is a strategically important synthetic intermediate whose reactivity profile is defined by the dual nature of its C-1 substituent. The acetal group is stable under a variety of non-acidic conditions, allowing for manipulations elsewhere on the molecule that would be incompatible with a free aldehyde. Its moderate electron-withdrawing character influences the core reactivity of the isoquinoline ring, for instance by reducing the basicity of the nitrogen atom.
The key value of this compound lies in its ability to serve as a stable and reliable precursor to 1-formylisoquinoline via a straightforward acid-catalyzed deprotection. This unmasking step opens the door to a vast portfolio of chemical transformations, making 1-(1,3-Dioxolan-2-yl)isoquinoline a versatile building block for the synthesis of complex, highly functionalized isoquinoline derivatives for pharmaceutical and materials science applications.
References
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
Filo. (2025, July 29). Electrophilic Substitution Reactions of Quinolines and Isoquinolines. [Link]
-
Huang, Q., Hunter, J. A., & Larock, R. C. (2002). Synthesis of substituted isoquinolines by electrophilic cyclization of iminoalkynes. The Journal of Organic Chemistry, 67(10), 3437–3444. [Link]
-
Forth, R. A., & Gomez, L. (2012). A Versatile Synthesis of Substituted Isoquinolines. ACS Catalysis, 2(12), 2543-2547. [Link]
-
van der Heijden, M. H., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Angewandte Chemie, 134(30), e202204682. [Link]
-
Agrawal, K. C., & Sartorelli, A. C. (1975). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 18(4), 368–372. [Link]
-
Mecanismo de Reacción. Electrophilic substitution reaction in quinoline and isoquinoline. [Link]
-
Li, Y., et al. (2020). 1,7/8-Substituted isoquinoline derivatives: position isomerism caused by HIO3-induced dehydrogenation and solid-state fluorescence stimulus-responsive properties. Journal of Materials Chemistry C, 8(3), 1016-1024. [Link]
-
Grynkiewicz, G., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2187. [Link]
-
ResearchGate. (2025, August 7). Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. [Link]
-
SciSpace. Recent Advances in Minisci-Type Reactions. [Link]
-
RSC Advances. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
-
University of Leeds. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. [Link]
-
The Journal of Organic Chemistry. (2023, January 27). Photoredox Minisci-Type Hydroxyfluoroalkylation of Isoquinolines with N-Trifluoroethoxyphthalimide. [Link]
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S3-Amazonaws. Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionalization. [Link]
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Le-Criq, A., et al. (2021). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition, 60(2), 859-864. [Link]
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ACS Publications. (2014, March 28). A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. [Link]
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Sharma, S., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(5), 546-590. [Link]
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ACS Publications. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]
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National Institutes of Health. (2023, January 23). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. [Link]
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Pharmacy Freak. (2025, September 25). Reactions of isoquinoline MCQs With Answer. [Link]
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Der Pharma Chemica. Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. [Link]
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Wikipedia. Nucleophilic aromatic substitution. [Link]
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National Institutes of Health. (2017). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]
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National Institutes of Health. (2017, July 15). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. [Link]
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Quimica Organica. (2010, May 6). Isoquinoline synthesis. [Link]
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Organic Chemistry Portal. Isoquinoline synthesis. [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
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PubMed. (1995). Acid catalysis in the formation of dioxopiperazines from peptides containing tetrahydroisoquinoline-3-carboxylic acid at position 2. [Link]
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PubMed. (1976). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. [Link]
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ACS Publications. (2025, January 22). Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions. [Link]
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A Comparative Guide to the In-Vitro Biological Activity of 1-(1,3-Dioxolan-2-yl)isoquinoline Derivatives and Related Analogues
For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Substitution at the C1 position of the isoquinoline ring has been a particularly fruitful area of investigation, leading to the discovery of potent anticancer, antimicrobial, and enzyme inhibitory agents.[1] This guide provides a comparative analysis of the in-vitro biological potential of 1-(1,3-dioxolan-2-yl)isoquinoline derivatives and their closely related structural analogues, primarily focusing on isoquinoline-1-carboxaldehyde derivatives.
The 1,3-dioxolane moiety is a cyclic acetal, which is often employed as a protecting group for an aldehyde functional group in multi-step organic synthesis. In the context of medicinal chemistry, the introduction of a 1,3-dioxolane at the C1 position of an isoquinoline can be considered as a strategy to create a prodrug or a bioisosteric replacement for the corresponding aldehyde. The rationale is that the acetal may be hydrolyzed in vivo or under specific cellular conditions to release the more reactive aldehyde. Therefore, a comparative study of the in-vitro activities of isoquinoline-1-carboxaldehyde derivatives can provide valuable insights into the potential of their 1-(1,3-dioxolan-2-yl) counterparts.
Comparative Analysis of In-Vitro Anticancer Activity
The cytotoxic potential of isoquinoline derivatives has been extensively evaluated against a variety of human cancer cell lines. While direct in-vitro studies on 1-(1,3-dioxolan-2-yl)isoquinoline derivatives are not abundantly available in the public domain, a significant body of research on isoquinoline-1-carboxaldehyde thiosemicarbazones and other 1-substituted derivatives offers a strong basis for comparison. Thiosemicarbazones, in particular, are known for their metal-chelating properties and their ability to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis.
Below is a comparative summary of the in-vitro cytotoxic activity of various 1-substituted isoquinoline derivatives.
| Compound Class | Specific Derivative | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference(s) |
| Isoquinoline-1-carboxaldehyde Thiosemicarbazones | 2-((6-fluoroisoquinolin-1-yl)methylene)-N,N-dimethylhydrazinecarbothioamide | Pancreatic, Small-cell lung, Prostate, Leukemia | Low-to-mid nanomolar range | [2] |
| Tetrahydroisoquinoline-Stilbene Hybrids | 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-styrylphenyl)methanone | A549 (Lung), MCF-7 (Breast), HT-29 (Colorectal) | 0.025 | [2] |
| Benzo[3][4]indolo[3,4-c]isoquinolines | N-(3-morpholinopropyl)-substituted derivative | Panel of human cancer cell lines | 0.039 (mean) | [5] |
| Isoquinoline–hydrazinyl-thiazole Hybrids | 2-(2-(isoquinolin-5-ylmethylene)hydrazinyl)-4-(4-methoxyphenyl)thiazole | A549 (Lung) | 1.43 | [5] |
| 3-Arylisoquinolines | 7,8-dimethoxy-2-methyl-3-(4,5-methylenedioxy-2-vinylphenyl)isoquinolin-l(2H)-one | SKMEL-2 (Melanoma) | 0.0002 | |
| 3-(Indol-1-yl)prop-1-yn-1-yl-isoquinolines | 1-[3-(5-Methoxy-1H-indol-1-yl)prop-1-yn-1-yl]isoquinoline | Not specified | Significant tumor cell-growth inhibition | [6] |
Expert Insights: The data clearly indicates that modifications at the C1 position of the isoquinoline ring can lead to highly potent anticancer agents. The nanomolar to low micromolar IC50 values observed for several derivatives underscore the potential of this scaffold. The high potency of the tetrahydroisoquinoline-stilbene hybrid suggests that incorporating structural motifs known to interact with specific biological targets, such as tubulin, can be a highly effective strategy.[2] The isoquinoline-1-carboxaldehyde thiosemicarbazones also demonstrate remarkable potency, likely due to their ability to chelate essential metal ions required for tumor growth.[2]
Comparative Analysis of In-Vitro Antimicrobial Activity
Isoquinoline derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of pathogenic bacteria.[3] The structural diversity that can be achieved at the C1 position allows for the fine-tuning of their antimicrobial spectrum and potency.
Here, we compare the in-vitro antimicrobial activity of different isoquinoline derivatives.
| Compound Class | Specific Derivative(s) | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| Tricyclic Isoquinolines | Compound 8d | Staphylococcus aureus | 16 | [3] |
| Enterococcus faecium | 128 | [3] | ||
| Compound 8f | Staphylococcus aureus | 32 | [3] | |
| Streptococcus pneumoniae | 32 | [3] | ||
| Enterococcus faecium | 64 | [3] | ||
| 1,3-Dioxolanes (Salicylaldehyde-derived) | Compounds 4, 6, 8 | Pseudomonas aeruginosa | "perfect" activity | [4] |
| Compound 4 | Enterococcus faecalis | 625 | [4] | |
| Various derivatives | Staphylococcus aureus | 625-1250 | [4] |
Expert Insights: The tricyclic isoquinoline derivatives show promising activity against Gram-positive bacteria, including clinically relevant pathogens like Staphylococcus aureus and Streptococcus pneumoniae.[3] The moderate to high MIC values for some compounds against certain strains highlight the need for further optimization to enhance their antibacterial potency and spectrum. The antibacterial activity reported for 1,3-dioxolane derivatives, although not directly linked to an isoquinoline core in the provided study, suggests that the 1,3-dioxolane moiety itself can be compatible with or even contribute to antimicrobial activity.[4] This provides a rationale for exploring 1-(1,3-Dioxolan-2-yl)isoquinoline derivatives as potential antibacterial agents.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed experimental protocols for the key in-vitro assays are provided below.
Protocol 1: In-Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In-Vitro Antimicrobial Susceptibility Testing using Broth Microdilution
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Methodology:
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacterium.
-
Controls: Include a growth control (no compound) and a sterility control (no bacteria) for each plate.
Visualizing Synthesis and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A general synthetic route to 1-substituted isoquinoline derivatives.
Caption: A streamlined workflow for assessing the in-vitro cytotoxicity of novel compounds.
Conclusion
While direct experimental data on 1-(1,3-dioxolan-2-yl)isoquinoline derivatives remains limited in publicly accessible literature, the extensive research on structurally related isoquinoline-1-carboxaldehyde derivatives and other 1-substituted analogues provides a strong foundation for predicting their potential biological activities. The potent in-vitro anticancer and antimicrobial activities observed for many of these compounds highlight the isoquinoline scaffold as a highly valuable template for the design of new therapeutic agents. Future studies should focus on the synthesis and systematic in-vitro evaluation of a library of 1-(1,3-dioxolan-2-yl)isoquinoline derivatives to directly assess their pharmacological profile and to establish clear structure-activity relationships. The protocols and comparative data presented in this guide offer a valuable resource for researchers embarking on such investigations.
References
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]
-
Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]
-
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]
-
An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. [Link]
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. [Link]
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Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. [Link]
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)-prop-1-yn-1-yl]phthalazines and Related Compounds. [Link]
-
Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. [Link]
-
Synthesis and Antimicrobial Evaluation of some new Quinazoline based Thiosemicarbazones. [Link]
-
Synthesis and Anticancer Evaluation of a New Hybrid Isoindole-Thiazole Derivative. [Link]
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Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. [Link]
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Novel quinoline derivatives as potent in vitro α-glucosidase inhibitors: in silico studies and SAR predictions. [Link]
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Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. [Link]
-
Synthesis, Structure, and In Vitro Biological Evaluation of Semi-Synthetic Derivatives of Betulin. [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-(1,3-Dioxolan-2-yl)isoquinoline
Part 1: Executive Safety Directive (The "Red Box")
STOP & READ: 1-(1,3-Dioxolan-2-yl)isoquinoline is a specialized heterocyclic building block. While specific toxicological data (LD50) for this exact derivative may be limited in public registries, you must apply the Precautionary Principle.
Core Hazard Assumption: Treat this compound as Toxic in contact with skin (H311) and Harmful if swallowed (H302) , inheriting the toxicity profile of its parent structure, Isoquinoline.[1]
Immediate Action Required:
-
No Open Bench Work: Handle all solid powders and concentrated solutions inside a certified Fume Hood.
-
Skin Barrier: The isoquinoline core is lipophilic and can penetrate skin. Double-gloving (Nitrile) is mandatory for stock solution preparation.
-
Acid Sensitivity: The dioxolane group is an acetal. Do not mix with strong acids during waste disposal, as this will hydrolyze the protecting group, releasing 1-isoquinolinecarboxaldehyde, which has a distinct and potentially more aggressive reactivity profile.
Part 2: Hazard Architecture & Risk Assessment
To understand the PPE requirements, we must deconstruct the molecule. We do not rely on missing data; we rely on Structure-Activity Relationships (SAR) .
| Structural Component | Associated Hazard Class (Predicted) | Physiological Implication |
| Isoquinoline Core | Acute Tox. 3 (Skin) ; Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2 | High potential for transdermal absorption. Nitrogen-containing heterocycles often interact with biological enzymes (kinase inhibition potential). |
| 1,3-Dioxolane Ring | Acid Labile ; Eye Irritant | Acts as a "mask" for the aldehyde. Stable in base/neutral, unstable in acid. Hydrolysis products may be volatile or reactive. |
| Combined Molecule | Unknown / High Potency | Treat as a "Novel Chemical Entity" (NCE). Assume unknown chronic toxicity (mutagenicity/carcinogenicity). |
Visualizing the Risk Assessment Protocol
Figure 1: Decision Logic for PPE Selection based on Physical State.
Caption: Logical workflow for determining PPE requirements based on the physical state and concentration of the isoquinoline derivative.
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed minimum regulatory standards (OSHA) to ensure researcher safety in a discovery environment.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Primary) | Disposable Nitrile (4-6 mil) | Isoquinolines degrade latex. Nitrile offers superior chemical resistance. |
| Hand Protection (High Risk) | Double Gloving (Nitrile) | Mandatory when handling neat oil or solutions >100mM. Use the "indicator" method: Wear a bright-colored inner glove and a dark outer glove to spot tears immediately. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for this compound due to the H319 (Severe Eye Irritation) risk. Goggles seal the eyes from vapors and splashes. |
| Respiratory | Fume Hood (Face Velocity 100 fpm) | Do not rely on surgical masks. If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor/Particulate (OV/P100) cartridges. |
| Body | Lab Coat (Poly-Cotton or Nomex) | Standard protection. Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure. |
Part 4: Operational Protocols
A. Weighing and Solubilization
Goal: Prevent inhalation of dust and dermal contact with high-concentration droplets.
-
Transfer: Move the source container into the fume hood before opening.
-
Anti-Static: Isoquinoline derivatives can be static-prone. Use an anti-static gun if the powder "flies" to prevent bench contamination.
-
Solvent Choice: This compound is likely soluble in DCM (Dichloromethane) or DMSO.
-
Caution: DMSO enhances skin permeability. If dissolving in DMSO, Double Gloving is non-negotiable , as the solvent will carry the toxin through the skin barrier instantly.
-
B. Reaction Monitoring (TLC/LCMS)
-
Sampling: When taking aliquots, assume the outside of the pipette tip is contaminated. Eject tips immediately into a solid waste container inside the hood.
-
Acid Sensitivity Check: Do not use acidic mobile phases (like 0.1% Formic Acid) for long-term storage of LCMS samples, as the dioxolane may hydrolyze, leading to confusing mass spectra (M-44 peaks or aldehyde appearance). Run samples immediately.
Part 5: Emergency Response & Disposal
Spill Response Logic
Figure 2: Immediate Actions for Spills.
Caption: Protocol for managing spills, emphasizing the avoidance of acidic cleaning agents.
Disposal Strategy (Cradle-to-Grave)
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Hazardous Solid Waste (Yellow bag/bin). Do not use regular trash.
-
Liquid Waste:
-
Segregation: Segregate into "Non-Halogenated Organic" or "Halogenated Organic" depending on the solvent.
-
pH Control: Ensure the waste stream is Neutral to Basic . NEVER pour into an "Acid Waste" container. The hydrolysis of the dioxolane releases the isoquinoline aldehyde, which can polymerize or react exothermically with other waste constituents.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3][4] National Academies Press. [Link]
-
PubChem. (n.d.). Isoquinoline Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]
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- 3. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]
- 4. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - National Research Council, Division on Engineering and Physical Sciences, Commission on Physical Sciences, Mathematics, and Applications, Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories - Google Books [books.google.me]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
